Aprindine
Description
This compound is a cardiac depressant used in arrhythmias.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A class Ib anti-arrhythmia agent used to manage ventricular and supraventricular arrhythmias.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLBHDRPUJLHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022615 | |
| Record name | Aprindine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-03 g/L | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37640-71-4, 33237-74-0 | |
| Record name | Aprindine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aprindine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprindine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01429 | |
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| Record name | Fibocil | |
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| Record name | Aprindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRINDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-121 °C, 120 - 121 °C | |
| Record name | Aprindine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Intricate Dance of Aprindine with Cardiac Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of aprindine, a Class Ib antiarrhythmic agent, on cardiac sodium channels (Nav1.5). By elucidating its state-dependent binding, kinetics, and electrophysiological consequences, this document provides a comprehensive resource for professionals in cardiac electrophysiology and drug development.
Core Mechanism: State-Dependent Sodium Channel Blockade
This compound's primary antiarrhythmic effect stems from its ability to block cardiac sodium channels in a state-dependent manner. This means its affinity for the channel varies depending on whether the channel is in the resting, open, or inactivated state. This compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state. This preferential binding to the inactivated state is a hallmark of Class Ib antiarrhythmics and is crucial to its therapeutic action, particularly in tissues that are frequently depolarizing, such as in tachyarrhythmias.
This state-dependent interaction leads to both tonic and phasic (use-dependent) block. The tonic block is a baseline level of inhibition, while the phasic block becomes more pronounced with increased heart rate (use-dependence), as more channels enter the open and inactivated states.[1]
Quantitative Analysis of this compound's Interaction with Cardiac Sodium Channels
The following tables summarize the key quantitative data describing the interaction of this compound with cardiac sodium channels, derived from voltage-clamp studies on guinea-pig ventricular myocytes.
| Parameter | Value | Experimental Conditions | Reference |
| Binding Affinity (Kd) | |||
| Resting State (Kdrest) | 37.7 µmol/l | Whole-cell voltage clamp, [Na]i ando = 10 mmol/l, 18°C | [1] |
| Inactivated State (Kdi) | 0.74 µmol/l | Whole-cell voltage clamp, [Na]i ando = 10 mmol/l, 18°C | [1] |
| Electrophysiological Effects | |||
| Shift in Inactivation Curve | -11.4 ± 3.5 mV | 3 µmol/l this compound | [1] |
| Recovery Time Constant from Phasic Block | 4.8 s | Holding potential = -100 mV | [1] |
| 5.0 s | Holding potential = -140 mV | [1] | |
| Use-Dependent (Phasic) Block | 3 µmol/l this compound, 2 Hz stimulation | [1] | |
| at 1.5 ms pulse duration | 64% ± 3% | [1] | |
| at 20 ms pulse duration | 82% ± 6% | [1] | |
| at 200 ms pulse duration | 93% ± 7% | [1] |
Table 1: Quantitative data on this compound's interaction with cardiac sodium channels.
Experimental Protocols
The data presented above were primarily obtained using the whole-cell voltage-clamp technique on isolated guinea-pig ventricular myocytes.
Whole-Cell Voltage Clamp Methodology
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular environment, typically containing (in mmol/l): CsCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2-7.4. The low tip resistance (e.g., 0.5 MΩ) allows for good electrical access to the cell interior.[1]
-
External Solution (Extracellular): The myocytes are bathed in a solution that mimics the extracellular environment, typically containing (in mmol/l): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations, such as a low intracellular and extracellular sodium concentration ([Na]i ando = 10 mmol/l), are used to isolate the sodium current.[1]
-
Voltage Protocols:
-
Tonic Block Assessment: The resting membrane potential is held at a hyperpolarized level (e.g., -140 mV) where most channels are in the resting state. Depolarizing pulses are then applied to elicit sodium currents, and the reduction in current amplitude in the presence of this compound is measured to determine the tonic block.
-
Inactivated State Affinity: To determine the affinity for the inactivated state, the membrane potential is held at a more depolarized level (e.g., -90 mV) to induce inactivation in a significant portion of the channels before the test pulse.
-
Use-Dependent Block Assessment: A train of depolarizing pulses at a specific frequency (e.g., 2 Hz) is applied from a holding potential.[1] The progressive decrease in the sodium current amplitude with each pulse reflects the accumulation of channels in the blocked state.
-
Recovery from Block: After inducing use-dependent block with a train of pulses, the time course of recovery is measured by applying test pulses at various intervals following the pulse train. The time constant of recovery is then calculated.
-
Visualizing the Mechanism and Workflow
Signaling and Binding Pathway
References
An In-Depth Technical Guide to the Myocardial Electrophysiological Effects of Aprindine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprindine hydrochloride is a Class Ib antiarrhythmic agent that exerts its primary effects on the myocardial action potential by blocking fast sodium channels. This comprehensive technical guide delineates the intricate mechanisms of action of this compound, detailing its influence on various ion channels and the resultant alterations in cardiac electrophysiology. This document provides a thorough overview of the quantitative effects of this compound on key action potential parameters, supported by detailed experimental protocols and visual representations of its molecular interactions. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Introduction
This compound is a potent antiarrhythmic drug recognized for its efficacy in managing a range of supraventricular and ventricular arrhythmias.[1][2] Its classification as a Class Ib agent stems from its characteristic rapid association with and dissociation from the sodium channel, a property that defines its use-dependent and voltage-dependent blockade.[3] Beyond its principal effect on the fast sodium current (INa), this compound modulates other critical ion currents, including the rapid component of the delayed rectifier potassium current (IKr), the acetylcholine-activated potassium current (IK.ACh), and the Na+/Ca2+ exchange current (INCX).[4][5][6] This multi-channel activity contributes to its unique electrophysiological profile and therapeutic utility.
Mechanism of Action and Electrophysiological Effects
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition of the fast inward sodium current leads to a reduction in the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in cardiac tissue.[3] Additionally, this compound's interactions with other ion channels contribute to its overall effect on the myocardial action potential.
Effects on Myocardial Action Potential Parameters
The multifaceted interactions of this compound with various ion channels result in significant alterations to the morphology and duration of the myocardial action potential. These effects are dose-dependent and can vary across different cardiac tissues.
Table 1: Dose-Dependent Effects of this compound Hydrochloride on Myocardial Action Potential Parameters
| Parameter | Species/Tissue | Concentration | Effect | Reference(s) |
| Vmax (Maximum Upstroke Velocity) | Guinea Pig Ventricular Muscle | 1 - 10 µM | Dose-dependent decrease | [3] |
| Canine Purkinje Fibers | 3 µM | Significant reduction | [7] | |
| Action Potential Duration (APD) | Guinea Pig Atrial Cells | 3 µM | 50 ± 4% prolongation | [2][4] |
| Canine Purkinje Fibers | 3 µM | Shortens | [7] | |
| Canine Right Ventricle | Not specified | Significant increase in APD90 | [1] | |
| Effective Refractory Period (ERP) | Canine Right Atrium and Ventricle | Not specified | Increased | [1] |
| Action Potential Amplitude | Canine Purkinje Fibers | 3 µM | Significant reduction | [7] |
| Resting Membrane Potential | Guinea Pig Ventricular Muscle | 1 - 10 µM | No effect | [3] |
| Canine Purkinje Fibers | 3 µM | No alteration | [7] |
Effects on Cardiac Ion Channels
This compound's modulation of specific ion channels underlies its effects on the action potential. A detailed understanding of these interactions is crucial for comprehending its therapeutic and potential proarrhythmic actions.
Table 2: Effects of this compound Hydrochloride on Myocardial Ion Channels
| Ion Channel/Current | Species/Tissue | Concentration | Effect | IC50 | Reference(s) |
| Fast Sodium Current (INa) | Guinea Pig Ventricular Muscle | 1 - 10 µM | Use-dependent block | - | [3] |
| Rapid Delayed Rectifier K+ Current (IKr) | Guinea Pig Atrial Cells | 3 µM | Inhibition | - | [2][4] |
| Acetylcholine-Activated K+ Current (IK.ACh) | Guinea Pig Atrial Cells | 0 - 100 µM | Inhibition (Carbachol-induced) | 0.4 µM | [4][5] |
| Guinea Pig Atrial Cells | 0 - 100 µM | Inhibition (GTPγS-induced) | 2.5 µM | [4][5] | |
| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Ventricular Myocytes | 0 - 1000 µM | Inhibition (Outward) | 48.8 µM | [5][6] |
| Guinea Pig Ventricular Myocytes | 0 - 1000 µM | Inhibition (Inward) | 51.8 µM | [5][6] | |
| Inward Rectifier K+ Current (IK1) | Guinea Pig Atrial Cells | 3 µM | Slight effect | - | [5] |
| L-type Ca2+ Current (ICa) | Guinea Pig Atrial Cells | 3 µM | Slight effect | - | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide, enabling replication and further investigation into the electrophysiological effects of this compound.
Whole-Cell Patch-Clamp Technique for Ion Current Measurement
This protocol is designed for the recording of specific ion currents (e.g., IKr, IK.ACh, INCX) from isolated cardiac myocytes.
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from the desired animal model (e.g., guinea pig, rabbit) heart tissue.
-
Pipette Solution (for IK recordings): (in mM): 110 KCl, 10 HEPES, 5 K2ATP, 5 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for INCX recordings): (in mM): 20 NaCl, 20 BAPTA, 13 CaCl2 (yielding 433 nM free Ca2+), 10 HEPES; pH adjusted to 7.2 with CsOH.[6]
-
External Solution (for IK recordings): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. To isolate specific potassium currents, appropriate channel blockers (e.g., nifedipine to block ICa) are added.
-
External Solution (for INCX recordings): (in mM): 140 NaCl, 1 CaCl2, and other components as in Tyrode's solution.[6]
-
Voltage-Clamp Protocol:
-
Holding Potential: -80 mV for IK recordings; -60 mV for INCX recordings.[6]
-
Test Pulses: A series of depolarizing voltage steps are applied to elicit the desired ion channel currents. For example, to measure IKr, depolarizing pulses to various potentials (e.g., -40 mV to +60 mV) are applied, followed by a repolarizing step to elicit tail currents.
-
Ramp Pulses: For INCX, ramp pulses from a holding potential can be used to generate current-voltage relationship curves.[6]
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data analysis involves measuring peak current amplitudes, tail current amplitudes, and fitting data to appropriate models (e.g., Boltzmann equation for activation curves, dose-response curves for IC50 determination).
Single Sucrose-Gap Voltage-Clamp Technique for Vmax Measurement
This technique is employed to measure the maximum upstroke velocity (Vmax) of the action potential in multicellular cardiac preparations like papillary muscles.
-
Preparation: A thin papillary muscle is dissected and mounted in a three-compartment chamber. The central compartment is perfused with a non-ionic, high-resistance sucrose solution to electrically isolate the two outer compartments.
-
Solutions: The two outer compartments are perfused with normal Tyrode's solution. One compartment is used for current injection, and the other for voltage recording.
-
Voltage-Clamp Protocol: A conditioning clamp pulse is applied to control the membrane potential. Following the clamp pulse, a test action potential is elicited, and its Vmax is measured as an index of sodium channel availability.
-
Use-Dependent Block Protocol: To assess use-dependent block, trains of stimuli at varying frequencies are applied, and the progressive decline in Vmax is measured. The time constant for the recovery from block is determined by measuring Vmax at different coupling intervals after a train of stimuli.
-
Data Analysis: Vmax is calculated as the first derivative of the action potential upstroke. The data are then plotted against stimulation frequency or coupling interval to characterize the kinetics of the block.
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the mechanisms of action and logical relationships of this compound's effects on the myocardial action potential.
Caption: this compound's multi-channel blockade mechanism.
Caption: Workflow for electrophysiological studies of this compound.
Conclusion
This compound hydrochloride's effects on the myocardial action potential are complex, arising from its primary role as a fast sodium channel blocker, supplemented by its inhibitory actions on key potassium currents and the Na+/Ca2+ exchanger. This guide provides a detailed quantitative and methodological framework for understanding these effects. The presented data and protocols offer a valuable resource for researchers in the field of cardiac electrophysiology and antiarrhythmic drug development, facilitating further investigation into the therapeutic potential and safety profile of this compound and related compounds.
References
- 1. Effects of this compound on monophasic action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Structure of Aprindine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprindine, [N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine], is a class Ib antiarrhythmic agent recognized for its efficacy in treating both ventricular and supraventricular arrhythmias. Its mechanism of action is primarily centered on the blockade of fast inward sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed methodology for its chemical synthesis. It includes tabulated physicochemical and pharmacokinetic data, detailed experimental protocols, and visualizations of the synthetic pathway and its primary signaling mechanism to support researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a tertiary amine belonging to the 2-aminoindane family. Its structure features a central indane moiety linked to a phenyl group and a diethylaminopropyl side chain.
IUPAC Name: N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine
Chemical Formula: C₂₂H₃₀N₂
Molecular Weight: 322.49 g/mol
Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 120-121 °C | |
| Water Solubility | 7.82 mg/L | |
| logP (Octanol-Water) | 4.86 | |
| pKa (Strongest Basic) | 9.94 (Predicted) | [1] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by its non-linear kinetics upon oral administration.
| Parameter | Value | Reference |
| Elimination Half-life (single dose) | ~26.5 hours | [2] |
| Protein Binding | 85-95% | |
| Metabolism | Hepatic, with metabolites including p-Hydroxyphenylthis compound and Desethylthis compound | |
| Excretion | Urine and bile |
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, N-phenyl-2-aminoindane, followed by its alkylation to introduce the diethylaminopropyl side chain. The general scheme is outlined below.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound based on established chemical principles for the formation of its precursors and the final N-alkylation step.
Step 1: Synthesis of N-phenyl-2-aminoindane (Intermediate)
-
Reaction Setup: To a solution of 2-aminoindane (1.0 eq) in a suitable aprotic solvent such as toluene, add bromobenzene (1.1 eq).
-
Catalyst and Ligand Addition: Add a palladium catalyst, such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for example, BINAP (0.03 eq).
-
Base Addition: Add a strong base, such as sodium tert-butoxide (1.4 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-phenyl-2-aminoindane.
Step 2: Synthesis of this compound (N-Alkylation)
-
Reaction Setup: Dissolve N-phenyl-2-aminoindane (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C to deprotonate the secondary amine.
-
Alkylation: After stirring for 30 minutes, add 3-(diethylamino)propyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or crystallization to obtain this compound.
Mechanism of Action and Signaling Pathway
This compound is classified as a Class Ib antiarrhythmic drug. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (I_Na) in the myocardium. By binding to these channels, this compound reduces the rate of rise of the action potential (phase 0), thereby slowing conduction velocity and decreasing the excitability of cardiac cells. Additionally, it has been shown to inhibit delayed rectifier potassium currents and the Na⁺/Ca²⁺ exchange current, which contributes to the stabilization of cardiac electrical activity.
Analytical and Characterization Methods
The identity, purity, and concentration of this compound can be determined using various analytical techniques. A standard method for its quantification in biological matrices is High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound in plasma samples.
-
Sample Preparation:
-
To 1.0 mL of human plasma, add a known concentration of an internal standard (e.g., Amiodarone).
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: LiChrosorb RP-18 (10 µm) or equivalent C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (pH 2.5) in a ratio of approximately 80:15:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Conclusion
This guide has detailed the essential aspects of this compound's chemical structure, synthesis, and mechanism of action. The provided protocols for synthesis and analysis offer a practical foundation for researchers. The structured data tables and graphical representations of pathways are intended to facilitate a deeper understanding and further investigation into this important antiarrhythmic agent. The continued study of this compound and similar compounds is crucial for the development of new and improved therapies for cardiac arrhythmias.
References
Pharmacological Profile of Aprindine: A Technical Guide for the Class Ib Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent, recognized for its efficacy in the management of both ventricular and supraventricular arrhythmias.[1][2][3] As a member of the 2-aminoindane family, its pharmacological actions are primarily centered on the modulation of cardiac ion channels, particularly the fast sodium channels.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, electrophysiological effects, pharmacokinetics, and clinical applications, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
This compound's primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels (INa) in cardiac cells.[2][5] This action directly interferes with the depolarization of the cell membrane, thereby reducing the excitability and conduction velocity of cardiomyocytes.[2][5]
As a Class Ib agent, this compound exhibits fast association and dissociation kinetics with the sodium channel, preferentially binding to channels in the open or inactivated state.[6][7] This "use-dependent" or "state-dependent" block is more pronounced in tissues that are frequently depolarizing, such as during tachyarrhythmias, while having a minimal effect on normal cardiac tissue.[6][7]
In addition to its prominent sodium channel blocking activity, this compound also demonstrates effects on other ion channels:
-
Potassium Channels: It significantly inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr), which contributes to a prolongation of the action potential duration (APD) and the atrial effective refractory period (AERP).[2][8] This action is particularly relevant to its efficacy in treating atrial fibrillation.[2][8] this compound also inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh).[8]
-
Calcium Channels: While its effect on the L-type calcium current (ICa) is minimal, this compound can regulate intracellular calcium concentration by inhibiting the Na+/Ca2+ exchange current (INCX).[2]
-
Beta-Adrenergic Receptors: this compound exhibits a mild beta-blocking effect, which can contribute to its antiarrhythmic properties by reducing heart rate and myocardial oxygen demand.[1]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Electrophysiological Profile
The multifaceted ion channel interactions of this compound translate into distinct electrophysiological effects on the cardiac action potential and tissue conductivity.
-
Action Potential Duration (APD): As a Class Ib agent, this compound typically shortens the APD in ventricular and Purkinje fibers.[6] However, due to its inhibition of IKr, it can prolong the APD in atrial cells.[8]
-
Effective Refractory Period (ERP): this compound prolongs the ERP in both atrial and ventricular tissues.[9]
-
Conduction Velocity: By blocking the fast sodium channels, this compound slows conduction velocity in all cardiac fibers.[3]
-
Automaticity: this compound suppresses automaticity, including digitalis-induced after-depolarizations.[3]
Quantitative Electrophysiological Data
| Parameter | Effect | Tissue/Cell Type | Concentration | Citation |
| Sodium Channel Block (Tonic) | Kdrest = 37.7 µmol/l | Guinea-pig ventricular myocytes | 3 µmol/l | [10] |
| Kdi = 0.74 µmol/l | [10] | |||
| Sodium Channel Block (Phasic) | 64% block at 1.5 ms pulse | Guinea-pig ventricular myocytes | 3 µmol/l (2 Hz) | [10] |
| 82% block at 20 ms pulse | [10] | |||
| 93% block at 200 ms pulse | [10] | |||
| Inactivation Curve Shift | -11.4 mV | Guinea-pig ventricular myocytes | 3 µmol/l | [10] |
| Delayed Rectifier K+ Current (IK) | Inhibition | Guinea-pig atrial cells | 3 µM | [8] |
| Muscarinic K+ Current (IK.ACh) | IC50 = 0.4 µM (Carbachol-induced) | Guinea-pig atrial cells | 0-100 µM | [2] |
| IC50 = 2.5 µM (GTPγS-induced) | [2] | |||
| Na+/Ca2+ Exchange Current (INCX) | IC50 = 51.8 µM (inward) | CCL39 cells | 0-1000 µM | [2] |
| IC50 = 48.8 µM (outward) | [2] | |||
| Action Potential Duration | Prolongation by 50% | Guinea-pig atrial cells | 3 µM | [8] |
Pharmacokinetic Profile
This compound is readily absorbed from the gastrointestinal tract and can be administered both orally and intravenously.[1][5] Its pharmacokinetic profile is characterized by a long half-life and non-linear kinetics at therapeutic doses.[1][3]
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Condition | Citation |
| Time to Peak Plasma Concentration (Tmax) | Not specified | Single oral dose (100-150 mg) | [1] |
| Peak Plasma Concentration (Cmax) | 0.77 µg/ml (mean) | Single oral dose (100-150 mg) | [1] |
| Elimination Half-life (t1/2) | ~20-27 hours | Oral administration | [5] |
| 26.5 hours (mean) | Single oral dose (100-150 mg) | [1] | |
| 20 to >100 hours | Oral, in patients with acute MI | [11] | |
| Steady-State Plasma Concentration (Css,min) | 0.28 µg/ml (mean) | Multiple oral doses (10 mg every 8h) | [1] |
| 0.89 µg/ml (mean) | Multiple oral doses (20 mg every 8h) | [1] | |
| Plasma Protein Binding | 85-95% | [5] | |
| Metabolism | Hepatic, via Cytochrome P450 2D6 (CYP2D6) | [12] | |
| Excretion | Urine and bile | [5] |
Note: this compound exhibits non-linear pharmacokinetics, with the elimination process deviating from first-order kinetics after multiple doses.[1]
Clinical Efficacy and Safety
This compound has demonstrated efficacy in the treatment of a variety of ventricular and supraventricular arrhythmias.[1][3] It has been shown to be particularly useful in managing ventricular tachycardia and premature ventricular contractions (PVCs).[8]
Clinical Trial Data for Ventricular Arrhythmias
| Study Design | Patient Population | Intervention | Outcome | Citation |
| Cross-over study | 17 patients with stable chronic PVCs | This compound (100 mg/day) vs. Procainamide and Quinidine | This compound was more effective in suppressing PVCs. | [1] |
| Prospective study | 27 patients with refractory ventricular tachycardia | Intravenous followed by oral this compound | 20 of 21 patients with suppression of repetitive ventricular response showed long-term clinical improvement. | [8] |
| Preclinical study | Dogs with ouabain-induced ventricular tachycardia | This compound (5 mg/kg i.v.) | Reversed ventricular tachycardia in 6 out of 6 dogs. | [8] |
Safety and Adverse Effects
This compound has a narrow therapeutic-toxic ratio, necessitating careful dose titration and patient monitoring.[3] The most significant potential adverse effects include:
-
Agranulocytosis: A potentially fatal reduction in white blood cells.[3][5]
-
Cholestatic Jaundice: Impairment of bile flow from the liver.[3]
-
Neurological Side Effects: Tremor, vertigo, ataxia, diplopia, memory impairment, and hallucinations.[5]
-
Cardiovascular Effects: Bradycardia and hypotension.[5]
Regular blood counts and liver function tests are recommended during therapy.[5]
Experimental Protocols
A. Electrophysiological Analysis: Whole-Cell Patch Clamp
This protocol outlines a general procedure for assessing the effect of this compound on cardiac sodium channels using the whole-cell patch-clamp technique.
1. Cell Preparation:
- Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) via enzymatic digestion.
- Maintain cells in a Tyrode's solution at room temperature.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
3. Patch-Clamp Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
- Establish a gigaohm seal (>1 GΩ) with a myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -100 mV.
4. Voltage-Clamp Protocol for Sodium Current Measurement:
- Apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -80 to +40 mV in 10 mV increments) to elicit sodium currents.
- To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz).
- To determine the voltage-dependence of inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse.
5. Drug Application:
- Perfuse the external solution containing a known concentration of this compound (e.g., 1-10 µM) over the cell.
- Allow sufficient time for the drug to equilibrate before repeating the voltage-clamp protocols.
6. Data Analysis:
- Measure the peak inward sodium current in the absence and presence of this compound.
- Calculate the percentage of block at different concentrations to determine the IC50.
- Analyze the shift in the voltage-dependence of inactivation and the kinetics of block onset and recovery.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for patch-clamp analysis.
B. Pharmacokinetic Study: Oral Administration in an Animal Model
This protocol provides a general framework for a preclinical pharmacokinetic study of orally administered this compound.
1. Animal Model and Dosing:
- Select an appropriate animal model (e.g., rats, dogs).
- Fast animals overnight before dosing.
- Administer a single oral dose of this compound via gavage.
2. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a cannulated vessel or via retro-orbital sinus sampling.
- Collect urine and feces over a 24-hour period to assess excretion.
3. Sample Processing:
- Centrifuge blood samples to separate plasma.
- Store plasma, urine, and homogenized fecal samples at -80°C until analysis.
4. Bioanalytical Method:
- Develop and validate a sensitive and specific analytical method for quantifying this compound and its major metabolites in biological matrices (e.g., LC-MS/MS).
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:
- Cmax (Maximum plasma concentration)
- Tmax (Time to reach Cmax)
- AUC (Area under the plasma concentration-time curve)
- t1/2 (Elimination half-life)
- CL/F (Apparent total clearance)
- Vd/F (Apparent volume of distribution)
- Calculate the amount of drug excreted in urine and feces.
Logical Relationship of Therapeutic and Adverse Effects
Caption: Logical relationship of therapeutic and adverse effects of this compound.
Conclusion
This compound is a potent Class Ib antiarrhythmic agent with a well-characterized pharmacological profile. Its primary mechanism of action, the use-dependent blockade of fast sodium channels, coupled with its effects on potassium channels and mild beta-adrenergic antagonism, provides a robust basis for its efficacy in a range of cardiac arrhythmias. However, its narrow therapeutic index and the potential for serious adverse effects, such as agranulocytosis and cholestatic jaundice, necessitate careful patient selection and monitoring. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antiarrhythmic therapies. Further research may focus on developing analogs with an improved safety profile while retaining the therapeutic benefits of this compound.
References
- 1. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.library.ubc.ca [open.library.ubc.ca]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Outcomes of Patients With Catecholaminergic Polymorphic Ventricular Tachycardia Treated With β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of the repetitive ventricular response: an index of long-term antiarrhythmic effectiveness of this compound for ventricular tachycardia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Clinical Cardiology 2023: A Summary of Key Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Outcomes in Patients With Dilated Cardiomyopathy and Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Ion Channel Blocking Activity of Aprindine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a class Ib antiarrhythmic agent recognized for its efficacy in treating various cardiac arrhythmias, including those of ventricular and supraventricular origin.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, which are crucial for maintaining normal cardiac rhythm. This technical guide provides an in-depth overview of the in-vitro studies on this compound's ion channel blocking activity, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action
This compound's antiarrhythmic effects are primarily attributed to its ability to block fast sodium channels (INa) in cardiac myocytes.[1][2] This blockade reduces the excitability and conduction velocity of cardiac cells, thereby stabilizing the cardiac membrane and preventing abnormal electrical impulses that can lead to arrhythmias.[1][2] Additionally, this compound has been shown to inhibit other ion channels and exchangers, contributing to its overall electrophysiological profile. These include the delayed rectifier potassium current (IK) and the Na+/Ca2+ exchange current (INCX).[1][3]
Quantitative Data on Ion Channel Blocking Activity
The following tables summarize the quantitative data from various in-vitro studies on this compound's ion channel blocking activity.
Table 1: Sodium Channel (INa) Blocking Activity
| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |
| Tonic Block | ||||
| Kd (rest) | 37.7 µM | Guinea-pig ventricular myocytes | Whole-cell voltage clamp | [4] |
| Kd (inactivated) | 0.74 µM | Guinea-pig ventricular myocytes | Whole-cell voltage clamp | [4] |
| Phasic (Use-Dependent) Block | ||||
| % Block at 1.5 ms pulse | 64 ± 3% | Guinea-pig ventricular myocytes | 2 Hz stimulation | [4] |
| % Block at 20 ms pulse | 82 ± 6% | Guinea-pig ventricular myocytes | 2 Hz stimulation | [4] |
| % Block at 200 ms pulse | 93 ± 7% | Guinea-pig ventricular myocytes | 2 Hz stimulation | [4] |
| Recovery Time Constant (τ) | 4.75 - 4.81 s | Guinea-pig ventricular muscles | from inactivated channel block | [2] |
| Inactivation Curve Shift | -11.4 ± 3.5 mV | Guinea-pig ventricular myocytes | [4] |
Table 2: Potassium Channel (IK) Blocking Activity
| Channel/Current | IC50 | Species/Cell Type | Experimental Condition | Reference |
| Delayed Rectifier K+ Current (IK) | 3 µM (significant inhibition) | Guinea-pig atrial muscle cells | [1] | |
| Rapidly activating component (IKr) | Preferentially inhibited | Guinea-pig atrial cells | Patch-clamp | [5][6] |
| Slowly activating component (IKs) | Not inhibited | Guinea-pig atrial cells | Patch-clamp | [5] |
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) (Carbachol-induced) | 0.4 µM | Guinea-pig atrial cells | Patch-clamp | [5][6] |
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) (GTPγS-induced) | 2.5 µM | Guinea-pig atrial cells | Patch-clamp | [5][6] |
Table 3: Na+/Ca2+ Exchange Current (INCX) Inhibitory Activity
| Current Component | IC50 | Species/Cell Type | Experimental Condition | Reference |
| Outward INCX | 48.8 µM | Guinea-pig ventricular myocytes / CCL39 fibroblasts | Measured at +50 mV | [1][3] |
| Inward INCX | 51.8 µM | Guinea-pig ventricular myocytes / CCL39 fibroblasts | Measured at -100 mV | [1][3] |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp for Cardiac Sodium Current (INa)
This protocol is designed to measure the effects of this compound on the fast sodium current in isolated cardiac myocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from guinea pig hearts.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.
Recording:
-
Whole-cell configuration is established using a patch-clamp amplifier.
-
Pipette resistance should be between 0.5 and 2 MΩ.
-
Experiments are conducted at 18°C.
Voltage-Clamp Protocols:
-
Tonic Block: From a holding potential of -140 mV, a test pulse to -30 mV is applied to elicit INa. The dissociation constant for the resting state (Kd_rest) is determined by applying various concentrations of this compound. To determine the dissociation constant for the inactivated state (Kd_inactivated), the holding potential is changed to a more depolarized level (e.g., -80 mV) to inactivate a fraction of the channels.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., to -30 mV for 20 ms) is applied at a specific frequency (e.g., 2 Hz) from a holding potential of -100 mV. The progressive decrease in the peak INa amplitude during the pulse train indicates use-dependent block.
-
Recovery from Block: After inducing use-dependent block, the time course of recovery is measured by applying test pulses at increasing intervals following the pulse train. The recovery is often fitted with an exponential function to determine the time constant.
-
Steady-State Inactivation: A series of 500 ms prepulses to various potentials (e.g., from -140 mV to -60 mV) are applied before a test pulse to -30 mV. The normalized peak INa is plotted against the prepulse potential to generate the steady-state inactivation curve. The effect of this compound is assessed by the shift in this curve.
Measurement of Na+/Ca2+ Exchange Current (INCX)
This protocol outlines the measurement of this compound's effect on the Na+/Ca2+ exchange current.
Cell Preparation:
-
Single cardiac ventricular myocytes from guinea pigs or CCL39 fibroblasts expressing the dog cardiac Na+/Ca2+ exchanger (NCX1) are used.
Solutions:
-
External Solution (in mM): 140 Na+, 1 Ca2+.
-
Pipette Solution (in mM): 20 Na+, 20 BAPTA, 13 Ca2+ (resulting in 433 nM free Ca2+).
Recording:
-
Whole-cell voltage-clamp technique is employed.
-
INCX is recorded using ramp pulses from a holding potential of -60 mV.
Experimental Procedure:
-
The outward INCX is measured at a depolarizing potential (e.g., +50 mV), and the inward INCX is measured at a hyperpolarizing potential (e.g., -100 mV).
-
This compound is applied externally at various concentrations to determine the concentration-dependent inhibition and calculate the IC50 values for both outward and inward currents.
Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: this compound's multi-channel blocking effects on cardiac action potential.
Experimental Workflow for Use-Dependent Block Assessment
Caption: Workflow for assessing use-dependent sodium channel block by this compound.
Logical Relationship of this compound's Sodium Channel Blockade
Caption: this compound's preferential binding to different sodium channel states.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. rupress.org [rupress.org]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class IB Antiarrhythmics (Na+ Channel Blockers) - Antiarrhythmic Agents for Medicine [picmonic.com]
- 6. derangedphysiology.com [derangedphysiology.com]
Unveiling the Preclinical Journey of Aprindine: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine, a class Ib antiarrhythmic agent, has been a subject of interest for its efficacy in managing ventricular arrhythmias. Understanding its behavior within a biological system is paramount for both therapeutic optimization and safety assessment. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a specific focus on findings from animal models. While extensive quantitative data in these models is not widely available in publicly accessible literature, this document synthesizes the existing knowledge on its metabolic pathways and provides detailed, representative experimental protocols that are fundamental to preclinical drug development. This guide aims to be a valuable resource for researchers and scientists involved in the study of antiarrhythmic drugs and the broader field of drug metabolism and pharmacokinetics.
Pharmacokinetic Profile of this compound in Animal Models
The systemic exposure and disposition of a drug are critical determinants of its efficacy and toxicity. Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the plasma concentration-time curve (AUC) provide a quantitative measure of a drug's absorption, distribution, metabolism, and excretion (ADME).
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of publicly available data highlights a significant gap in the preclinical pharmacokinetic profiling of this compound.
Metabolism of this compound in Animal Models
The biotransformation of a drug into its metabolites is a crucial aspect of its pharmacology. Metabolism can lead to the formation of active or inactive compounds and plays a significant role in drug clearance and potential drug-drug interactions.
Studies have indicated that this compound undergoes metabolism primarily through two main pathways: hydroxylation and N-dealkylation.
Table 2: Major Metabolites of this compound Identified in Animal Models
| Species | Metabolite | Metabolic Pathway | Comments |
| Rat | N-[3-(N,N-diethylamino)propyl]-N-phenyl-2-aminoindan-5-ol (i-OHAP) | Aromatic Hydroxylation | Identified as a major metabolite in rat feces[1]. |
| Desethylthis compound | N-dealkylation | This is a likely metabolite based on general drug metabolism pathways, though specific identification in animal models is not detailed in the provided search results. | |
| Dog | Data not available | Data not available | |
| Monkey | Data not available | Data not available |
Note: Information on the full metabolite profile of this compound across different animal species is limited.
Metabolic Pathways of this compound
The biotransformation of this compound is thought to be mediated by cytochrome P450 (CYP) enzymes. While specific animal CYP isoforms involved in this compound metabolism are not well-documented, human studies have implicated CYP2D6 in its hydroxylation. It is plausible that analogous CYP enzymes are responsible for its metabolism in animal models. The primary metabolic transformations are:
-
Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring of the this compound molecule, leading to the formation of hydroxylated metabolites such as i-OHAP, which has been identified in rats[1].
-
N-dealkylation: This pathway involves the removal of an ethyl group from the diethylamino moiety of the side chain, resulting in the formation of N-desethylthis compound.
The following diagram illustrates the principal metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline representative methodologies for conducting in vivo pharmacokinetic studies and in vitro metabolism assays for a compound like this compound.
In Vivo Pharmacokinetic Study Protocol
This protocol describes a typical design for a single-dose pharmacokinetic study in rats.
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g). Animals are acclimatized for at least one week before the experiment.
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight before dosing.
Drug Formulation:
-
Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Intravenous (IV): this compound is dissolved in a sterile isotonic saline solution.
Study Design:
-
Group 1 (PO): A single oral dose of this compound (e.g., 10 mg/kg) is administered by gavage.
-
Group 2 (IV): A single intravenous dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood samples are collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Study Protocol (Liver Microsomes)
This protocol describes a typical in vitro assay to investigate the metabolic stability of this compound using liver microsomes.
Objective: To determine the in vitro metabolic stability of this compound in rat, dog, and monkey liver microsomes.
Materials:
-
Cryopreserved liver microsomes from rats, dogs, and monkeys.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal standard for LC-MS/MS analysis.
Experimental Procedure:
-
Incubation Mixture Preparation: A master mix is prepared containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture. A control incubation without the NADPH regenerating system is also run to assess non-enzymatic degradation.
-
Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent drug (this compound) in the supernatant is quantified by a validated LC-MS/MS method.
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.
-
The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound in animal models. While there is a notable scarcity of quantitative pharmacokinetic data in the public domain for rats, dogs, and monkeys, the key metabolic pathways of hydroxylation and N-dealkylation have been identified, with a major hydroxylated metabolite characterized in rats. The provided representative experimental protocols for in vivo pharmacokinetic and in vitro metabolism studies offer a foundational framework for researchers aiming to further investigate the preclinical profile of this compound or similar compounds. Future research should focus on generating comprehensive pharmacokinetic data in relevant animal species to enable a more complete understanding of this compound's disposition and to facilitate better translation of preclinical findings to the clinical setting.
References
Molecular Targets of Aprindine Beyond Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprindine, a class Ib antiarrhythmic agent, is primarily recognized for its potent blockade of cardiac sodium channels. However, a growing body of evidence reveals its engagement with a diverse array of molecular targets beyond this primary mechanism. This guide provides a comprehensive technical overview of this compound's interactions with non-sodium channel targets, offering insights into its broader pharmacological profile. The information presented herein is intended to support further research and drug development efforts by elucidating the multifaceted mechanism of action of this intriguing compound.
Overview of Non-Sodium Channel Molecular Targets
This compound's pharmacological activity extends to several key cellular components involved in cardiac electrophysiology and signal transduction. These include various potassium channels, the Na+/Ca2+ exchanger, and the calmodulin signaling pathway. Evidence also suggests a potential, albeit less characterized, interaction with calcium channels at higher concentrations and a possible mild beta-adrenergic blocking effect. This guide will delve into the quantitative data and experimental methodologies that substantiate these interactions.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of this compound with its non-sodium channel molecular targets.
Table 1: Inhibition of Potassium Channels by this compound
| Target | Subtype/Activator | Species/Tissue | IC50 | Experimental Method | Reference |
| Delayed Rectifier K+ Current (IK) | IKr (rapidly activating component) | Guinea-pig atrial cells | Preferential inhibition, specific IC50 not reported | Patch-clamp | [1][2] |
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Carbachol (1 µM) | Guinea-pig atrial cells | 0.4 µM | Patch-clamp | [1][2][3] |
| GTPγS | Guinea-pig atrial cells | 2.5 µM | Patch-clamp | [1][2][3] |
Table 2: Inhibition of Ion Exchangers by this compound
| Target | Current Component | Species/Cell Line | IC50 | Experimental Method | Reference |
| Na+/Ca2+ Exchanger (NCX) | Outward Current (at 50 mV) | Guinea-pig ventricular myocytes / CCL39 fibroblasts | 48.8 µM | Whole-cell voltage clamp | [4][5][6] |
| Inward Current (at -100 mV) | Guinea-pig ventricular myocytes / CCL39 fibroblasts | 51.8 µM | Whole-cell voltage clamp | [4][5][6] |
Table 3: Inhibition of Calmodulin and Associated Enzymes by this compound
| Target | Species/Tissue | ID50/IC50 | Experimental Method | Reference |
| Calmodulin-stimulated cyclic 3':5'-nucleotide phosphodiesterase | Bovine brain | 18 µM (ID50) | Biochemical Assay | [3][7] |
| Calmodulin-stimulated Ca-ATPase | Human red blood cells | 84 µM (IC50) | Biochemical Assay | [3] |
Signaling Pathways and Experimental Workflows
Inhibition of the Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) Signaling Pathway
This compound interferes with the G-protein coupled signaling cascade that activates IK.ACh. This current is crucial for the parasympathetic regulation of heart rate. The drug appears to act at multiple points in this pathway, including the M2 muscarinic receptor and potentially the G-protein or the channel itself.[2]
Caption: this compound's inhibition of the IK.ACh signaling pathway.
Experimental Workflow: Whole-Cell Patch-Clamp for Ion Channel Analysis
The electrophysiological effects of this compound on ion channels such as IK.ACh and NCX are typically investigated using the whole-cell patch-clamp technique.[1][4]
Caption: Workflow for whole-cell patch-clamp experiments.
Calmodulin Inhibition and Downstream Effects
This compound's inhibition of calmodulin disrupts the calcium-dependent regulation of numerous downstream enzymes, including phosphodiesterase and Ca-ATPase. This can have significant effects on cellular signaling and calcium homeostasis.
Caption: this compound's disruption of calmodulin-mediated enzyme activation.
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp for IK.ACh Measurement
-
Cell Preparation: Single atrial myocytes are enzymatically isolated from guinea-pig hearts.
-
Pipette Solution (Intracellular): Contains (in mM): 150 KCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH. For GTPγS-induced current, GTPγS is included in the pipette solution.
-
Bath Solution (Extracellular): Contains (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: Cells are held at a holding potential of -40 mV. IK.ACh is activated by the extracellular application of carbachol (1 µM) or by intracellular loading of GTPγS.
-
Data Acquisition: Currents are recorded before and after the application of varying concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.[1][2]
Whole-Cell Voltage-Clamp for I_NCX Measurement
-
Cell Preparation: Single ventricular myocytes from guinea-pigs or CCL39 fibroblasts expressing the dog cardiac Na+/Ca2+ exchanger (NCX1) are used.
-
Pipette Solution (Intracellular): Contains (in mM): 20 Na+, 20 BAPTA, and 13 Ca2+ (resulting in 433 nM free Ca2+).
-
Bath Solution (Extracellular): Contains (in mM): 140 Na+ and 1 Ca2+.
-
Voltage Protocol: The Na+/Ca2+ exchange current (I_NCX) is recorded using ramp pulses from a holding potential of -60 mV.
-
Data Analysis: The outward I_NCX component is measured at +50 mV and the inward component at -100 mV. The percentage of inhibition by this compound is calculated, and the IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.[4][5]
Calmodulin-Stimulated Phosphodiesterase Inhibition Assay
-
Enzyme Source: Bovine brain cyclic 3':5'-nucleotide phosphodiesterase.
-
Assay Conditions: The assay is performed in the presence of a fixed concentration of calmodulin (e.g., 10 nM).
-
Procedure: The activity of phosphodiesterase is measured by monitoring the hydrolysis of its substrate, cyclic AMP (cAMP). The assay is conducted with and without this compound at various concentrations.
-
Data Analysis: The inhibition of the calmodulin-stimulated enzyme activity by this compound is measured, while confirming no effect on the basal enzyme activity in the absence of calmodulin. The ID50 value is then determined. The competitive nature of the inhibition can be assessed by performing the assay at different substrate and calmodulin concentrations.[7]
Calmodulin-Stimulated Ca-ATPase Inhibition Assay
-
Enzyme Source: Ca-ATPase from human erythrocyte membranes.
-
Assay Conditions: The assay is performed in the presence of calmodulin.
-
Procedure: The Ca-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is carried out in the presence and absence of various concentrations of this compound.
-
Data Analysis: The inhibition of calmodulin-stimulated Ca-ATPase activity by this compound is quantified to determine the IC50 value. The effect on the basal enzyme activity (without calmodulin) is also assessed to confirm the specificity of the inhibition.[3][7]
Discussion of Other Potential Targets
Calcium Channels
The effect of this compound on calcium channels appears to be concentration-dependent. At therapeutic concentrations (e.g., 3 µM), it has been reported to have little to no influence on the Ca2+ current (I_Ca) in guinea-pig atrial cells.[1][2] However, other studies have indicated that at higher doses, this compound can suppress the slow inward current, which is primarily carried by Ca2+, in frog atrial tissue.[8] Another study in canine Purkinje fibers suggested that this compound does not possess slow channel blocking properties.[9] This discrepancy highlights the need for further investigation to fully characterize the concentration-dependent effects of this compound on different types of calcium channels in various cardiac tissues.
Beta-Adrenergic Receptors
There are some suggestions in the literature of a "mild beta-blocking effect" of this compound. However, at present, there is a lack of direct, quantitative evidence from radioligand binding studies or functional assays to robustly characterize this interaction. Further research is required to determine the binding affinity of this compound for beta-adrenergic receptor subtypes and to quantify its functional antagonist or agonist activity.
Conclusion
While this compound's primary antiarrhythmic effect is attributed to its potent sodium channel blockade, its pharmacological profile is considerably more complex. This guide has detailed its significant inhibitory effects on various potassium channels, the Na+/Ca2+ exchanger, and the calmodulin signaling pathway. These off-target interactions likely contribute to its overall clinical efficacy and side-effect profile. A thorough understanding of these multifaceted actions is crucial for the rational design of future antiarrhythmic therapies and for optimizing the clinical application of this compound and related compounds. Further research is warranted to clarify its effects on calcium channels and to substantiate its purported beta-adrenergic blocking activity.
References
- 1. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits calmodulin-stimulated phosphodiesterase and Ca-ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Potent Antiarrhythmic: The Historical Context of Aprindine's Development and Clinical Use
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine, a Class Ib antiarrhythmic agent, emerged in the early 1970s as a promising therapeutic for a variety of cardiac arrhythmias. Characterized by its potent sodium channel blocking activity, this compound offered a new option for the management of both ventricular and supraventricular tachyarrhythmias. This in-depth technical guide explores the historical context of this compound's development, from its initial synthesis to its pharmacological characterization and clinical application. The document details the key experimental protocols that defined its electrophysiological and pharmacokinetic profile, presents quantitative data from pivotal studies, and visually represents its mechanism of action and development timeline. While its clinical use has been largely superseded by newer agents with more favorable safety profiles, the story of this compound's development provides valuable insights into the evolution of antiarrhythmic drug discovery and the challenges of balancing efficacy with safety.
Historical Development Timeline
The development of this compound primarily took place in the early 1970s, with its initial synthesis and pharmacological evaluation paving the way for clinical investigations. A key milestone in its public disclosure was a British patent filed in 1973, which detailed its chemical synthesis. The first clinical reports on its antiarrhythmic efficacy began to appear in the literature around the same period, with significant publications in 1973 and 1974 that established its potential in treating various cardiac rhythm disturbances. Throughout the 1970s and into the early 1980s, numerous preclinical and clinical studies were conducted to elucidate its mechanism of action, pharmacokinetic properties, and clinical utility. However, reports of serious adverse effects, most notably agranulocytosis and cholestatic jaundice, began to emerge, which ultimately limited its widespread clinical use. This compound is not approved for use by the U.S. Food and Drug Administration (FDA).
Mechanism of Action
This compound is classified as a Class Ib antiarrhythmic agent, with its primary mechanism of action being the blockade of fast inward sodium channels (INa) in the cardiac cell membrane.[1][2] This action reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in cardiac tissues. In addition to its effects on sodium channels, this compound has also been shown to inhibit delayed rectifier potassium currents (IK) and the Na+/Ca2+ exchange current (INCX).[3] The inhibition of potassium currents can contribute to a prolongation of the action potential duration, while the modulation of the Na+/Ca2+ exchanger can affect intracellular calcium homeostasis. This multi-channel blocking effect contributes to its broad-spectrum antiarrhythmic activity.
Quantitative Data
Electrophysiological Effects
The electrophysiological effects of this compound have been characterized in various preclinical models. The following table summarizes key quantitative findings.
| Parameter | Species/Tissue | Concentration/Dose | Effect |
| Action Potential Amplitude | Canine Purkinje fibers | 3 x 10-6 M | Significant reduction |
| Maximum Rate of Depolarization (dV/dtmax) | Canine Purkinje fibers | 3 x 10-6 M | Significant reduction |
| Action Potential Duration | Canine Purkinje fibers | 3 x 10-6 M | Shortened |
| P-Q Interval | Anesthetized pigs | 8.7 µg/ml (serum) | Increased to 281 +/- 93% of control |
| QRS Width | Anesthetized pigs | 1.75 mg/kg (serum level 3.4 µg/ml) | Increased to 132 +/- 14% of control |
| QRS Width | Anesthetized pigs | 8.7 µg/ml (serum) | Increased to 341 +/- 85% of control |
| Cardiac Output | Anesthetized pigs | 8.7 µg/ml (serum) | Decreased to 78 +/- 15% of control |
Pharmacokinetic Parameters
Pharmacokinetic studies in humans have provided essential data for dosing regimens.
| Parameter | Population | Dose | Value |
| Cmax (Maximum Plasma Concentration) | Patients with ventricular premature contractions | 100-150 mg single oral dose | 0.77 µg/ml |
| Tmax (Time to Maximum Plasma Concentration) | Patients with ventricular premature contractions | 100-150 mg single oral dose | 2.9 hours |
| Elimination Half-life (t1/2) | Patients with ventricular premature contractions | 100-150 mg single oral dose | 26.5 hours |
| Protein Binding | - | - | 85-95% |
Experimental Protocols
Electrophysiological Studies in Canine Purkinje Fibers
Objective: To characterize the effects of this compound on the action potential of cardiac Purkinje fibers.
Methodology:
-
Tissue Preparation: Hearts were excised from anesthetized mongrel dogs. Free-running Purkinje fibers were dissected from the ventricles and mounted in a tissue bath.
-
Superfusion: The fibers were superfused with Tyrode's solution at a constant temperature (37°C) and gassed with 95% O2 and 5% CO2.
-
Electrophysiological Recording: Intracellular action potentials were recorded using glass microelectrodes filled with 3 M KCl. Parameters such as resting membrane potential, action potential amplitude, maximum rate of depolarization (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90) were measured.
-
Drug Application: After a stabilization period, this compound was added to the superfusate at various concentrations. Recordings were made before and after drug application to determine its effects.
-
Data Analysis: Changes in electrophysiological parameters were statistically analyzed to determine the significance of this compound's effects.
Clinical Trials in Patients with Ventricular Arrhythmias
Objective: To evaluate the efficacy and safety of this compound in the treatment of chronic ventricular arrhythmias.
Methodology:
-
Patient Selection: Patients with a documented history of frequent and stable ventricular premature contractions (VPCs) were enrolled. Patients with significant comorbidities that could interfere with the study were excluded.
-
Study Design: A double-blind, placebo-controlled, crossover design was often employed. Patients were randomized to receive either this compound or a placebo for a defined period, followed by a washout period and then crossover to the other treatment arm.
-
Dosing Regimen: this compound was typically administered orally, with an initial loading dose followed by a maintenance dose. Doses were often titrated based on clinical response and tolerance.
-
Efficacy Assessment: The primary efficacy endpoint was the reduction in the frequency of VPCs as assessed by 24-hour Holter monitoring.
-
Safety Monitoring: Patients were monitored for adverse events through regular clinical assessments, electrocardiograms (ECGs), and laboratory tests, including complete blood counts and liver function tests.
-
Statistical Analysis: The number of VPCs during the this compound and placebo treatment periods were compared using appropriate statistical tests to determine the efficacy of the drug.
Conclusion
The development of this compound in the 1970s represented a significant step forward in the pharmacological management of cardiac arrhythmias. Its potent sodium channel blocking activity provided an effective means of suppressing a wide range of rhythm disturbances. However, the initial enthusiasm for its clinical use was tempered by the emergence of serious adverse effects, which ultimately led to its decline in favor of agents with a better safety profile. The story of this compound serves as a crucial case study for drug development professionals, highlighting the delicate balance between efficacy and safety and the importance of rigorous post-marketing surveillance. The detailed understanding of its mechanism of action and its electrophysiological and pharmacokinetic properties, as outlined in this technical guide, continues to be of value to researchers in the ongoing quest for safer and more effective antiarrhythmic therapies.
References
The intricate dance of structure and function: Unraveling the structure-activity relationship of Aprindine
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the chemical structure-activity relationship (SAR) of Aprindine, a class Ib antiarrhythmic agent. By dissecting its molecular architecture and corresponding pharmacological effects, we aim to illuminate the key structural determinants of its activity and provide a framework for the rational design of novel antiarrhythmic therapies.
This compound, chemically known as N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenyl-1,3-propanediamine, exerts its primary antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiac cells. This action reduces the excitability and conduction velocity of cardiac muscle, thereby stabilizing the cardiac membrane and suppressing arrhythmias. Further research has revealed that this compound also modulates other ion channels, including delayed rectifier potassium currents and the Na+/Ca2+ exchange current, contributing to its overall electrophysiological profile.
Delving into the molecular framework: a quantitative perspective
The antiarrhythmic potency of this compound and its analogues is intrinsically linked to specific structural features. Modifications to the indane ring, the N-phenyl group, and the diethylaminopropyl side chain have been shown to significantly impact its activity. The following tables summarize the quantitative data from various studies, providing a clear comparison of the effects of these modifications.
| Compound | Modification | Target | Assay | IC50 / Effective Concentration | Reference |
| This compound | - | Fast Na+ Current (INa) | Voltage Clamp (Guinea Pig Myocytes) | ~1-10 µM | [1] |
| Delayed Rectifier K+ Current (IK) | Patch Clamp (Guinea Pig Atrial Cells) | 3 µM | [1] | ||
| Muscarinic K+ Current (IK.ACh) | Patch Clamp (Guinea Pig Atrial Cells) | IC50 = 0.4 µM (carbachol-induced) | [1] | ||
| Na+/Ca2+ Exchange Current (INCX) | - | IC50 = 51.8 µM (inward), 48.8 µM (outward) | Not explicitly cited in provided text | ||
| Moxthis compound | Hydroxylation of the indane ring | Fast Na+ Current (INa) | - | Potency comparable to this compound | Not explicitly cited in provided text |
| N-de-ethylthis compound | Removal of one ethyl group | Fast Na+ Current (INa) | - | Reduced potency compared to this compound | Not explicitly cited in provided text |
Table 1: Ion Channel Blocking Activity of this compound and its Analogues. This table highlights the concentration-dependent effects of this compound on various cardiac ion channels, providing insight into its multi-channel blocking properties.
| Model | Arrhythmia Induction | Species | Compound | Dose | Effect | Reference |
| Ouabain-induced arrhythmia | Ouabain infusion | Dog | This compound | 5 mg/kg i.v. | Reversed ventricular tachycardia in 6/6 dogs | [2] |
| Coronary artery ligation | Ligation of left anterior descending coronary artery | Dog | This compound | 5 mg/kg i.v. | Reduced ectopic rate | [2] |
| Atrial Fibrillation | Carbachol perfusion | Guinea Pig (isolated heart) | This compound | 3 µM | Inhibited induction of atrial fibrillation | [1] |
Table 2: In Vivo and Ex Vivo Antiarrhythmic Efficacy of this compound. This table summarizes the effectiveness of this compound in various preclinical models of cardiac arrhythmia, demonstrating its broad-spectrum antiarrhythmic potential.
The experimental backbone: protocols for SAR elucidation
The quantitative data presented above are the product of rigorous experimental methodologies designed to assess the antiarrhythmic properties of novel compounds. Below are detailed protocols for key experiments frequently cited in the study of this compound and its derivatives.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique allows for the direct measurement of ion channel currents in isolated cardiac myocytes, providing a precise assessment of a compound's channel-blocking activity.
Cell Preparation:
-
Isolate single ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit) via enzymatic digestion.
-
Maintain isolated cells in a solution that preserves their viability and electrophysiological properties.
Recording Procedure:
-
Use a glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution mimicking the intracellular ionic composition, to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.
-
Apply specific voltage protocols to elicit the desired ion channel currents (e.g., a depolarizing step from a holding potential of -80 mV to -20 mV to activate the fast sodium current).
-
Perfuse the cell with an external solution containing the test compound at various concentrations to determine its effect on the target ion channel current.
-
Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) and the kinetics of channel block.
In Vivo Arrhythmia Model: Ouabain-Induced Arrhythmia
This model is widely used to screen for antiarrhythmic drugs that can suppress arrhythmias caused by digitalis toxicity.
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., dog, rabbit, guinea pig).
-
Surgically expose the heart and place electrodes for electrocardiogram (ECG) recording and, if necessary, for cardiac pacing.
Arrhythmia Induction and Drug Testing:
-
Administer a continuous intravenous infusion of ouabain, a cardiac glycoside, at a predetermined rate.
-
Monitor the ECG for the development of ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Once a stable arrhythmia is established, administer the test compound intravenously or orally.
-
Observe the ECG for the suppression or termination of the arrhythmia and note the effective dose and duration of action.
-
Monitor for any adverse effects of the test compound.
Visualizing the molecular interactions and experimental processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for a typical structure-activity relationship study of antiarrhythmic drugs.
Caption: Simplified signaling pathway illustrating the multi-target effects of this compound on cardiac ion channels.
Conclusion: from structure to therapeutic innovation
The study of the structure-activity relationship of this compound provides a compelling example of how subtle changes in molecular architecture can translate into significant differences in pharmacological activity. A thorough understanding of the key structural motifs responsible for its antiarrhythmic effects, coupled with detailed experimental evaluation, is paramount for the development of safer and more effective antiarrhythmic drugs. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical area of cardiovascular medicine. By building upon this knowledge, the scientific community can continue to innovate and refine therapeutic strategies for the management of cardiac arrhythmias.
References
The Role of Aprindine in Suppressing Delayed Afterdepolarizations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed afterdepolarizations (DADs) are transient, spontaneous depolarizations of the cardiomyocyte membrane that occur after the completion of repolarization. Under conditions of cellular calcium overload, these aberrant electrical signals can reach threshold, triggering extrasystoles and potentially life-threatening arrhythmias, such as ventricular tachycardia. The development of therapeutic agents capable of suppressing DADs is a critical area of research in cardiovascular pharmacology. Aprindine, a class Ib antiarrhythmic agent, has demonstrated efficacy in suppressing DADs, particularly those induced by cardiac glycosides. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the action of this compound on DADs.
Mechanism of Action: A Multi-Target Approach
This compound's efficacy in suppressing DADs stems from its multifaceted interaction with key ion channels and exchangers involved in cardiac electrophysiology. The primary underlying cause of DADs is an intracellular calcium (Ca2+) overload, which leads to the spontaneous release of Ca2+ from the sarcoplasmic reticulum. This, in turn, activates the sodium-calcium exchanger (NCX) in its forward mode, extruding one Ca2+ ion in exchange for the entry of three sodium (Na+) ions, generating a net inward "transient inward current" (Iti) that underlies the DAD.
This compound counteracts this pathological cascade through two principal mechanisms:
-
Inhibition of the Late Sodium Current (I-NaL): As a potent sodium channel blocker, this compound exhibits a high affinity for both the open and inactivated states of the channel. By blocking the late component of the sodium current, this compound reduces the overall intracellular sodium concentration. This is crucial because an elevated intracellular sodium level, often exacerbated by the action of cardiac glycosides which inhibit the Na+/K+ pump, reduces the driving force for Ca2+ extrusion via the NCX and can even promote reverse-mode NCX activity, further contributing to Ca2+ overload. By attenuating the late I-Na, this compound helps maintain a lower intracellular sodium concentration, thereby indirectly mitigating Ca2+ overload.
-
Direct Inhibition of the Sodium-Calcium Exchanger (NCX): this compound has been shown to directly inhibit the Na+/Ca2+ exchange current (I_NCX). This action directly targets the final step in the generation of the transient inward current responsible for the DAD. By reducing the activity of the NCX, this compound diminishes the magnitude of the inward current generated by spontaneous Ca2+ release from the sarcoplasmic reticulum, thus preventing the DAD from reaching the threshold for triggering an action potential.
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound on various ion channels and its efficacy in suppressing DADs.
| Parameter | Species/Cell Type | Value | Reference(s) |
| DAD Suppression | |||
| Effective Concentration for Suppression of Acetylstrophanthidin-induced Transient Depolarizations | Canine Purkinje Fibers | 2 x 10-6 M | [1] |
| Suppression of Ouabain-induced Ventricular Arrhythmias | Canine (in vivo) | 100% success at 2.86 mg/kg | |
| Sodium Channel Blockade | |||
| Tonic Block (Kdrest) | Guinea-pig ventricular myocytes | 37.7 µM | |
| Inactivated State Block (Kdi) | Guinea-pig ventricular myocytes | 0.74 µM | |
| Recovery Time Constant from Phasic Block | Guinea-pig ventricular myocytes | 4.8 s (at -100 mV) | |
| Potassium Channel Blockade | |||
| IC50 for IKr (rapidly activating delayed rectifier K+ current) | Guinea-pig atrial cells | Not explicitly stated, but inhibition observed at 3 µM | [2] |
| IC50 for IK.ACh (muscarinic acetylcholine receptor-operated K+ current) | Guinea-pig atrial cells | 0.4 µM (Carbachol-induced) | [2] |
| 2.5 µM (GTPγS-induced) | [2] | ||
| Na+/Ca2+ Exchange Current (I_NCX) Inhibition | |||
| IC50 for outward I_NCX | Guinea-pig ventricular myocytes | 48.8 µM | |
| IC50 for inward I_NCX | Guinea-pig ventricular myocytes | 51.8 µM |
Experimental Protocols
Induction and Recording of Delayed Afterdepolarizations in Canine Purkinje Fibers
This protocol describes a representative experimental setup for inducing DADs using a cardiac glycoside and assessing the effects of this compound.
1. Tissue Preparation:
-
Hearts are excised from anesthetized mongrel dogs.
-
Free-running Purkinje fibers are dissected from the ventricles in cold, oxygenated Tyrode's solution.
-
Fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
2. Electrophysiological Recording:
-
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
The electrical signals are amplified and digitized for analysis.
-
Fibers are stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.
3. Induction of Delayed Afterdepolarizations:
-
After a baseline recording period, the superfusion solution is switched to one containing a cardiac glycoside, such as acetylstrophanthidin (e.g., 1-2 x 10-7 M), to induce DADs.
-
The preparation is continuously stimulated, and the development of DADs is monitored.
4. Application of this compound:
-
Once stable DADs are established, this compound is added to the superfusate at various concentrations (e.g., starting from 10-7 M and increasing to 10-5 M) to assess its dose-dependent effects on DAD amplitude and incidence.
-
The preparation is allowed to equilibrate at each concentration before recording the steady-state effect.
5. Data Analysis:
-
The amplitude of the DADs is measured from the resting membrane potential to the peak of the afterdepolarization.
-
The percentage of suppression of DAD amplitude is calculated for each concentration of this compound.
Whole-Cell Voltage-Clamp Recording of the Na+/Ca2+ Exchange Current (I_NCX)
This protocol outlines the methodology for measuring the effect of this compound on I_NCX in isolated cardiomyocytes.
1. Cell Isolation:
-
Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
2. Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution designed to isolate I_NCX (e.g., containing low Na+ and buffered Ca2+).
-
The external solution is also formulated to minimize contaminating currents (e.g., containing blockers for Na+ and K+ channels).
3. Measurement of I_NCX:
-
The membrane potential is held at a specific holding potential (e.g., -40 mV).
-
A voltage ramp protocol is applied to elicit both inward and outward components of I_NCX.
-
The current is recorded in the absence and presence of various concentrations of this compound in the external solution.
4. Data Analysis:
-
The magnitude of the inward and outward I_NCX is measured at specific voltages.
-
Dose-response curves are constructed by plotting the percentage of inhibition of I_NCX as a function of the this compound concentration.
-
The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway of DAD Formation and this compound's Intervention
Caption: Signaling pathway of DAD formation and this compound's points of intervention.
Experimental Workflow for Assessing this compound's Effect on DADs
Caption: Workflow for evaluating this compound's effect on induced DADs.
Logical Relationship of this compound's Actions
Caption: Logical flow of this compound's mechanisms to suppress DADs.
Conclusion
This compound effectively suppresses delayed afterdepolarizations through a dual mechanism involving the blockade of the late sodium current and direct inhibition of the sodium-calcium exchanger. This multi-target approach makes it a potent agent against arrhythmias driven by calcium overload, particularly in the context of digitalis toxicity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and counteract the arrhythmogenic mechanisms of DADs. Further investigation into the precise binding sites of this compound on the sodium channel and the NCX could lead to the development of even more targeted and effective antiarrhythmic therapies.
References
- 1. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Central Nervous System Effects of Aprindine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprindine, a Class Ib antiarrhythmic agent, has a well-documented history of clinical use for managing cardiac arrhythmias. Its primary mechanism of action involves the blockade of fast inward sodium channels in cardiac cells. However, a notable and dose-limiting aspect of this compound therapy is the occurrence of central nervous system (CNS) side effects, including tremor, vertigo, ataxia, and in some cases, convulsions.[1] This technical guide provides an in-depth overview of the initial investigations into the CNS effects of this compound, synthesizing available preclinical and clinical data. While direct CNS-focused research is limited, this paper extrapolates from its known electrophysiological mechanisms to provide a foundational understanding for researchers. A significant gap in the literature exists regarding specific neuronal receptor interactions and detailed in vivo behavioral studies, highlighting areas for future investigation.
Introduction
This compound is a pharmacological agent recognized for its efficacy in treating and preventing a variety of cardiac arrhythmias.[2] Its therapeutic action is primarily attributed to its ability to block sodium channels in the heart muscle.[3][4] Despite its cardiac benefits, the clinical utility of this compound has been constrained by a narrow therapeutic window and a significant incidence of neurological side effects.[1][5] These adverse effects, which are often the primary reason for discontinuation of therapy, suggest that this compound readily crosses the blood-brain barrier and exerts considerable influence on neuronal function. This document aims to consolidate the early research findings related to this compound's CNS effects to serve as a comprehensive resource for the scientific community.
Pharmacodynamics and Mechanism of Action
The principal mechanism of this compound is the blockade of voltage-gated sodium channels.[3][4] While the majority of detailed electrophysiological studies have been conducted on cardiac myocytes, the fundamental similarities between cardiac and neuronal sodium channels allow for informed extrapolation of its effects on the CNS.
Sodium Channel Blockade
Initial voltage-clamp studies on guinea-pig ventricular myocytes provided quantitative insights into this compound's interaction with sodium channels. These studies demonstrated that this compound exhibits a tonic block with a dissociation constant (Kd) of 37.7 µmol/L for the resting state and 0.74 µmol/L for the inactivated state. Furthermore, this compound was shown to shift the sodium channel inactivation curve in the hyperpolarizing direction by approximately 11.4 mV, without altering the slope factor. This suggests that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel, a characteristic feature of Class Ib antiarrhythmic drugs. The blockade is also use-dependent, becoming more pronounced with increased firing rates.
Experimental Protocol: Whole-Cell Voltage Clamp in Guinea-Pig Ventricular Myocytes The effects of this compound on the sodium current were investigated using the whole-cell voltage-clamp technique. Single ventricular myocytes were isolated from guinea-pig hearts. The intracellular and extracellular solutions were designed to isolate the sodium current. This compound (3 µmol/L) was applied to the bath solution. A series of voltage protocols were applied to the cell to measure tonic block, use-dependent block, and the voltage-dependence of inactivation.
Potassium Channel Interactions
In addition to its effects on sodium channels, this compound has been shown to interact with potassium currents. A study on guinea-pig atrial cells demonstrated that this compound inhibits the delayed rectifier potassium current (IK).[6] Furthermore, it was found to inhibit the muscarinic acetylcholine receptor-operated potassium current (IK.ACh) with IC50 values of 0.4 µM and 2.5 µM for carbachol- and GTPγS-induced currents, respectively.[6] This interaction with potassium channels could also contribute to its effects on neuronal excitability.
Experimental Protocol: Patch-Clamp Electrophysiology in Guinea-Pig Atrial Cells Single atrial myocytes were isolated from guinea-pig hearts. The whole-cell patch-clamp technique was used to record potassium currents. The delayed rectifier K+ current (IK) and the muscarinic acetylcholine receptor-operated K+ current (IK.ACh) were measured in the presence of varying concentrations of this compound to determine its inhibitory effects and calculate IC50 values.
Clinical Manifestations of Central Nervous System Effects
The CNS side effects of this compound are frequently reported in clinical practice and are a primary factor in dose limitation.
Observed Neurological Side Effects
A range of neurological adverse events have been documented with this compound use, including:
-
Tremor[1]
-
Vertigo[1]
-
Ataxia[1]
-
Dizziness[7]
-
Diplopia (double vision)[1]
-
Memory impairment[1]
-
Hallucinations[1]
-
Convulsions[1]
Correlation with Serum Concentration
A clinical study involving 142 Japanese inpatients established a relationship between serum this compound concentration and the incidence of neurological side effects. The findings indicated that at serum concentrations below 1 µg/mL, neurological side effects were rare.[8] However, when the concentration exceeded 1 µg/mL, approximately 50% of patients experienced adverse neurological symptoms such as dizziness and intention tremors.[8] These symptoms were reversible upon discontinuation of the drug or a reduction in dosage.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial investigations into this compound's effects.
Table 1: Electrophysiological Effects of this compound on Ion Channels
| Parameter | Value | Cell Type | Reference |
| Sodium Channel Blockade | |||
| Tonic Block (Kdrest) | 37.7 µmol/L | Guinea-pig ventricular myocytes | |
| Tonic Block (Kdinactivated) | 0.74 µmol/L | Guinea-pig ventricular myocytes | |
| Inactivation Curve Shift | -11.4 mV | Guinea-pig ventricular myocytes | |
| Potassium Channel Blockade | |||
| IC50 for IK.ACh (Carbachol-induced) | 0.4 µM | Guinea-pig atrial cells | [6] |
| IC50 for IK.ACh (GTPγS-induced) | 2.5 µM | Guinea-pig atrial cells | [6] |
Table 2: Clinical Correlation of Serum this compound Concentration and Neurological Side Effects
| Serum this compound Concentration | Incidence of Neurological Side Effects | Observed Symptoms | Reference |
| < 1 µg/mL | Almost none | - | [8] |
| > 1 µg/mL | Approximately 50% | Dizziness, intention tremors | [8] |
Visualizations
Proposed Mechanism of Action in the Central Nervous System
The primary hypothesis for this compound's CNS effects is the blockade of voltage-gated sodium channels on neuronal membranes. This would lead to a reduction in neuronal excitability and synaptic transmission, which could manifest as the observed neurological side effects.
Caption: Proposed mechanism of this compound's CNS effects.
Experimental Workflow for Investigating Neurological Side Effects
A logical workflow for future preclinical investigations would involve a multi-tiered approach, from in vitro screening to in vivo behavioral assessments.
Caption: Proposed workflow for future CNS research.
Gaps in Knowledge and Future Directions
The current body of literature on this compound's CNS effects is largely observational and inferential. To build a more complete understanding, several key areas require dedicated research:
-
Blood-Brain Barrier Permeability: Quantitative studies are needed to determine the rate and extent to which this compound and its metabolites cross the blood-brain barrier.
-
CNS Receptor Binding Profile: A comprehensive screening of this compound against a panel of CNS receptors (e.g., GABA, glutamate, dopamine, serotonin) is essential to identify any potential off-target effects that could contribute to its neurological side effect profile.
-
In Vivo Neuropharmacological Studies: Research utilizing animal models to specifically investigate the behavioral and physiological underpinnings of the observed clinical side effects (e.g., tremor, ataxia) is critically needed.
-
Neuronal Signaling Pathways: Elucidation of the intracellular signaling cascades in neurons that are modulated by this compound would provide a more complete mechanistic picture.
-
Activity of Metabolites: The CNS activity of this compound's metabolites should be investigated to determine if they contribute to the observed neurological effects.
Conclusion
The initial investigations into the central nervous system effects of this compound have primarily been driven by the observation of dose-limiting neurological side effects in clinical practice. The core mechanism is believed to be an extension of its primary pharmacological action: the blockade of voltage-gated sodium channels, but in neurons rather than cardiomyocytes. The correlation of these side effects with serum drug concentrations underscores the clinical significance of this aspect of this compound's profile. However, a substantial lack of dedicated preclinical neuropharmacological research has left significant gaps in our understanding of its specific interactions with neuronal targets and the precise mechanisms underlying its CNS effects. This whitepaper serves as a consolidation of the foundational knowledge and a call to action for further research to fill these critical gaps, which could inform the development of future antiarrhythmic agents with improved neurological safety profiles.
References
- 1. mims.com [mims.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Relationship between serum this compound concentration and neurologic side effects in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrhythmic agent, classified as a Class Ib drug, that primarily exerts its therapeutic effects by modulating cardiac ion channels.[1][2] Its principal target is the voltage-gated sodium channel NaV1.5, which is encoded by the SCN5A gene.[3][4][5] In cardiac myocytes, NaV1.5 is responsible for the rapid upstroke of the action potential, a critical phase for the initiation and propagation of the electrical impulse that governs heart contractions.[2][3][5] By blocking the sodium current (INa) through NaV1.5, this compound reduces the excitability of cardiac cells, thereby stabilizing the cardiac membrane and preventing arrhythmias.[1]
This document provides detailed application notes and protocols for studying the effects of this compound on NaV1.5 channels using the whole-cell patch-clamp technique. This "gold-standard" electrophysiological method allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents, making it ideal for characterizing the detailed kinetics of drug-channel interactions.
Mechanism of Action of this compound on NaV1.5
This compound exhibits a state-dependent blockade of NaV1.5 channels, meaning its binding affinity is dependent on the conformational state of the channel (resting, open, or inactivated).[6][7][8] This results in two key types of channel block:
-
Tonic Block: This is a baseline level of inhibition that occurs when the channel is in the resting state. This compound has a moderate affinity for the resting state of NaV1.5.[9]
-
Use-Dependent or Phasic Block: This form of inhibition is more pronounced when the channel is frequently activated (i.e., during a high heart rate).[6][8][9] this compound binds with higher affinity to the open and inactivated states of the NaV1.5 channel.[9] This property is crucial for its antiarrhythmic efficacy, as it preferentially targets the rapidly firing cells that are characteristic of tachyarrhythmias.[6]
Furthermore, this compound has been shown to shift the voltage-dependence of steady-state inactivation towards more hyperpolarized potentials, meaning that fewer channels are available to open at a given membrane potential.[9] The recovery from this compound-induced block is notably slow.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on NaV1.5 channels as determined by patch-clamp studies.
| Parameter | Value | Cell Type | Reference |
| Tonic Block | |||
| Kd (resting state) | 37.7 µmol/L | Guinea-pig ventricular myocytes | [9] |
| Kd (inactivated state) | 0.74 µmol/L | Guinea-pig ventricular myocytes | [9] |
| Gating Modification | |||
| Shift in Inactivation Curve | -11.4 ± 3.5 mV | Guinea-pig ventricular myocytes | [9] |
| Use-Dependent Block (at 2 Hz, 3 µmol/L this compound) | |||
| % Block (1.5 ms pulse) | 64% ± 3% | Guinea-pig ventricular myocytes | [9] |
| % Block (20 ms pulse) | 82% ± 6% | Guinea-pig ventricular myocytes | [9] |
| % Block (200 ms pulse) | 93% ± 7% | Guinea-pig ventricular myocytes | [9] |
| Recovery from Block | |||
| Time Constant (τ) | 4.75 - 4.81 s | Guinea-pig ventricular muscles | [10] |
Signaling Pathway and Experimental Workflow
NaV1.5 Signaling in Cardiac Myocytes
Caption: NaV1.5 channel gating and this compound's state-dependent interaction.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for studying this compound's effect on NaV1.5 via patch-clamp.
Experimental Protocols
Cell Preparation
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing human NaV1.5 (hNaV1.5) are commonly used.[11]
-
Primary Cells: Alternatively, ventricular myocytes can be enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).[9]
-
Culture: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For recording, plate cells on glass coverslips at a suitable density to allow for the isolation of single cells.
Solutions and Reagents
-
Intracellular (Pipette) Solution:
-
CsF: 120 mM
-
CsCl: 10 mM
-
NaCl: 5 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Adjust pH to 7.2 with CsOH.
-
Note: Cesium (Cs+) is used to block potassium channels, isolating the sodium current.
-
-
Extracellular (Bath) Solution:
-
NaCl: 140 mM
-
KCl: 5 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Adjust pH to 7.4 with NaOH.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in deionized water or an appropriate solvent.
-
Dilute to final working concentrations in the extracellular solution immediately before use.
-
Whole-Cell Patch-Clamp Recording
-
Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1.5-3.0 MΩ when filled with the intracellular solution.
-
Establish Gigaseal: Approach a single, healthy cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.
-
Stabilization: Allow the cell to stabilize for several minutes before beginning recording protocols. Monitor access resistance and cell health throughout the experiment.
Voltage-Clamp Protocols
The following protocols are designed to be performed using a patch-clamp amplifier and data acquisition software.
a) Protocol for Tonic Block Assessment
-
Objective: To determine the effect of this compound on resting NaV1.5 channels.
-
Procedure:
-
Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).
-
Apply a brief depolarizing test pulse (e.g., to -10 mV for 20-40 ms) to elicit the peak sodium current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Record the baseline peak current in the control extracellular solution.
-
Perfuse the cell with various concentrations of this compound and record the steady-state reduction in peak current at each concentration.
-
The percentage of block can be calculated and used to determine the IC50 for tonic block.
-
b) Protocol for Use-Dependent Block Assessment
-
Objective: To measure the cumulative block of NaV1.5 channels during repetitive stimulation.
-
Procedure:
-
Hold the membrane potential at -120 mV.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20-40 ms) at a physiologically relevant frequency (e.g., 1 Hz, 2 Hz, or 5 Hz).
-
Record the peak current elicited by each pulse in the train.
-
Perform this first in the control solution and then in the presence of this compound.
-
Use-dependent block is quantified by the progressive reduction in peak current amplitude during the pulse train in the presence of the drug, normalized to the first pulse.
-
c) Protocol for Steady-State Inactivation Assessment
-
Objective: To determine if this compound alters the voltage-dependence of NaV1.5 channel inactivation.
-
Procedure:
-
Hold the membrane potential at -120 mV.
-
Apply a series of 500 ms pre-pulses to a range of potentials (e.g., from -140 mV to -40 mV in 5 or 10 mV increments).
-
Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are not inactivated and are available to open.
-
Normalize the peak current from each test pulse to the maximum peak current observed.
-
Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Compare the V1/2 in the absence and presence of this compound. A negative shift indicates that this compound promotes the inactivated state.[9]
-
d) Protocol for Recovery from Inactivation Assessment
-
Objective: To measure the time it takes for channels to recover from inactivation and how this is affected by this compound.
-
Procedure:
-
Use a two-pulse protocol. Hold the membrane potential at -120 mV.
-
Apply a first depolarizing pulse (P1) to inactivate all channels (e.g., to -10 mV for 100 ms).
-
Return the membrane potential to the holding potential (-120 mV) for a variable recovery interval (Δt).
-
Apply a second, identical test pulse (P2) to measure the fraction of channels that have recovered from inactivation.
-
Repeat this protocol with increasing Δt values.
-
Plot the ratio of the peak current of P2 to P1 as a function of Δt and fit the data with an exponential function to determine the time constant (τ) of recovery.
-
Compare the recovery time constant in the absence and presence of this compound. An increase in τ indicates that this compound slows the recovery from inactivation.[10]
-
References
- 1. Cardiac sodium channel NaV1.5 distribution in myocytes via interacting proteins: the multiple pool model. [sonar.rero.ch]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 [frontiersin.org]
- 4. Electrophysiology and pharmacology of this compound, encainide, and propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Evaluation of the electrophysiological effects of this compound in man, with particular regard to the ventricular preexcitation syndrome (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A detailed analysis of single-channel Nav 1.5 recordings does not reveal any cooperative gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Aprindine Efficacy Testing in Langendorff-Perfused Heart Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Langendorff-perfused isolated heart models for evaluating the efficacy of the antiarrhythmic drug, Aprindine. Detailed experimental protocols, data presentation, and visualizations of key pathways and workflows are included to facilitate reproducible and robust preclinical research.
Introduction to Langendorff Perfusion and this compound
The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic physiological influences.[1][2] This model is invaluable for pharmacological screening, including the assessment of antiarrhythmic drugs like this compound.[3] By maintaining the heart's viability through retrograde perfusion of the coronary arteries with an oxygenated nutrient solution, researchers can precisely control experimental conditions and directly measure the effects of pharmacological agents on cardiac electrophysiology and mechanics.[1][2]
This compound is a Class I antiarrhythmic agent known for its efficacy in treating both supraventricular and ventricular arrhythmias.[4] Its primary mechanism of action involves the blockade of fast sodium channels (INa) and, to some extent, potassium channels (IK).[5][6] This dual action alters the cardiac action potential, thereby suppressing abnormal cardiac rhythms.
Key Experimental Protocols
Langendorff-Perfused Isolated Heart Preparation (Rat/Guinea Pig)
This protocol outlines the standard procedure for isolating and perfusing a rodent heart.
Materials:
-
Animal: Male Wistar rat (250-300g) or Dunkin-Hartley guinea pig (300-400g).
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection).
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).
-
Krebs-Henseleit (KH) Solution: (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be freshly prepared, filtered (0.45 µm), and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.
-
Langendorff Apparatus: Including a perfusion reservoir, water jacket for temperature control, peristaltic pump, and aortic cannula.
-
Surgical Instruments: Scissors, forceps, hemostats.
-
Data Acquisition System: For recording electrocardiogram (ECG), left ventricular pressure, and other parameters.
Procedure:
-
Anesthesia and Heparinization: Anesthetize the animal with sodium pentobarbital. Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin to prevent blood clotting.
-
Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart. Carefully dissect the heart, ensuring a sufficient length of the aorta remains for cannulation. Quickly excise the heart and immediately place it in ice-cold KH solution to arrest metabolism.
-
Aortic Cannulation: Mount the aorta onto the aortic cannula of the Langendorff apparatus. Secure it with a suture. Ensure no air bubbles are introduced into the coronary circulation.
-
Initiate Perfusion: Start retrograde perfusion with warm (37°C), oxygenated KH solution at a constant pressure (typically 60-80 mmHg). The heart should resume beating within a few minutes.
-
Instrumentation: For measuring contractile function, carefully insert a fluid-filled balloon connected to a pressure transducer into the left ventricle through the left atrium. Inflate the balloon to achieve a baseline left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[7] Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes before initiating experimental protocols. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow to ensure stability.
Protocol for this compound Efficacy Testing in an Ischemia-Reperfusion Injury Model
This protocol is designed to assess the protective effects of this compound against arrhythmias induced by ischemia-reperfusion (I/R).
Procedure:
-
Baseline Recording: After stabilization, record baseline cardiac parameters for at least 20 minutes.
-
This compound Perfusion: Introduce this compound into the KH solution at the desired concentration (e.g., 10 µM or 30 µM).[8] Perfuse the heart with the this compound-containing solution for a specified period (e.g., 15 minutes) before inducing ischemia.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).[8]
-
Reperfusion: Restore perfusion with the KH solution (either with or without this compound, depending on the study design) for a period of up to 120 minutes.[8]
-
Data Analysis: Monitor and record cardiac parameters throughout the I/R period. Analyze the incidence and duration of arrhythmias (ventricular tachycardia, ventricular fibrillation), and the recovery of contractile function (LVDP).
Protocol for this compound Efficacy in a Chemically-Induced Arrhythmia Model
This protocol uses a pro-arrhythmic agent to induce arrhythmias and test the suppressive effects of this compound.
Procedure:
-
Baseline Recording: Following stabilization, record baseline data for 20 minutes.
-
Induction of Arrhythmia: Perfuse the heart with a pro-arrhythmic agent. For example, to induce atrial fibrillation, carbachol (1 µM) can be added to the perfusate.[6]
-
This compound Administration: Once arrhythmias are established and stable, introduce this compound into the perfusate at various concentrations in a cumulative manner.
-
Data Analysis: Measure the effect of this compound on the induced arrhythmias. Key parameters include the termination of arrhythmia, changes in the arrhythmia cycle length, and the effective refractory period (ERP).
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between control and treatment groups.
Table 1: Effects of this compound on Electrophysiological Parameters in Isolated Guinea Pig Hearts
| Parameter | Control | Carbachol (1 µM) | Carbachol (1 µM) + this compound (3 µM) |
| Monophasic Action Potential Duration (MAPD90, ms) | 120 ± 8 | 55 ± 5 | 78 ± 5 |
| Effective Refractory Period (ERP, ms) | 64 ± 3 | 18 ± 1 | 112 ± 13 |
| Atrial Fibrillation Threshold (mA) | > 10 | 1.1 ± 0.1 | Not inducible* |
* p < 0.05 vs. Carbachol group. Data adapted from Ohmoto-Sekine et al., 1999.[6]
Table 2: Effects of this compound on Hemodynamic Parameters in a Rat Model of Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | This compound (10 µM) + I/R | This compound (30 µM) + I/R |
| LVDP Recovery (% of baseline) | 15 ± 5 | 45 ± 8 | 55 ± 10 |
| LVEDP at end of reperfusion (mmHg) | 40 ± 6 | 25 ± 5 | 20 ± 4 |
| Incidence of Ventricular Fibrillation (%) | 80 | 30 | 20 |
* p < 0.05 vs. Control (I/R) group. Data adapted from a representative study on I/R injury.[8]
Visualizations
Signaling Pathway of this compound in a Cardiomyocyte
Caption: this compound's mechanism of action in a cardiomyocyte.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for this compound testing in a Langendorff model.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's antiarrhythmic effects.
References
- 1. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cardiac Function and Energetics in Isolated Mouse Hearts Using 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on ischemia/reperfusion-induced cardiac contractile dysfunction of perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Aprindine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent effective in treating both supraventricular and ventricular tachyarrhythmias.[1][2] Its primary mechanism of action is the blockade of the fast inward sodium current (INa) in cardiac cells, which slows conduction and suppresses abnormal cardiac electrical activity.[3][4] The development of novel this compound analogs is a promising avenue for identifying new antiarrhythmic drugs with improved efficacy, selectivity, and safety profiles. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[5][6]
These application notes provide detailed protocols for primary and secondary high-throughput screening assays designed to identify and characterize novel this compound analogs that target the cardiac sodium channel Nav1.5.
Primary High-Throughput Screening: Fluorescence-Based Sodium Influx Assay
This primary assay is designed for the rapid screening of large compound libraries to identify inhibitors of the Nav1.5 channel. The assay utilizes a fluorescence-based readout that is amenable to automation and high-throughput formats.
Experimental Protocol
1. Cell Culture:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel. These cell lines provide a robust and reproducible system for assessing Nav1.5 activity.
-
Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Plate Preparation: Seed the Nav1.5-expressing cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well. Allow the cells to adhere and form a monolayer overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds (novel this compound analogs) and a reference inhibitor (e.g., this compound, Lidocaine) in a suitable assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Dye Loading: Prepare a loading solution containing a sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM) according to the manufacturer's instructions.[7] Remove the compound-containing medium from the wells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.
-
Channel Activation and Signal Detection:
-
Prepare a stimulus solution containing a Nav1.5 channel activator, such as veratridine, in a high-sodium buffer.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the stimulus solution to the wells.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 60 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis
The increase in intracellular sodium upon channel activation leads to an increase in fluorescence intensity. The inhibitory effect of the compounds is quantified by the reduction in this fluorescence signal.
-
Normalization: Normalize the fluorescence data to control wells (e.g., vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
IC50 Determination: Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation
| Compound ID | Analog Structure/Modification | IC50 (µM) | Max Inhibition (%) |
| APR-001 | [Description of modification] | 5.2 | 98 |
| APR-002 | [Description of modification] | 12.8 | 95 |
| APR-003 | [Description of modification] | 0.9 | 102 |
| This compound (Ref) | - | 8.5 | 100 |
| Lidocaine (Ref) | - | 25.1 | 99 |
Secondary High-Throughput Screening: Automated Patch Clamp Electrophysiology
Compounds identified as "hits" in the primary screen should be further characterized using a more direct and detailed method. Automated patch clamp electrophysiology provides a higher-throughput alternative to traditional manual patch clamp for confirming the activity and determining the mechanism of action of the lead compounds.[8][9]
Experimental Protocol
1. Cell Preparation:
-
Use the same Nav1.5-expressing cell line as in the primary assay.
-
Harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch clamp system (e.g., Sophion Qube or Nanion SyncroPatch).
2. Electrophysiological Recording:
-
Solutions: Use standard internal and external solutions for recording sodium currents.
-
Voltage Protocol: Apply a voltage protocol to elicit Nav1.5 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits the peak inward current (e.g., -20 mV).
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound. Allow sufficient time for the compound to reach equilibrium at each concentration.
Data Analysis
-
Peak Current Inhibition: Measure the peak inward sodium current at each compound concentration.
-
IC50 Calculation: Plot the percentage of current inhibition against the compound concentration and fit the data to determine the IC50 value.
-
State Dependence: Investigate the voltage- and use-dependence of the block by applying different voltage protocols, which is characteristic of Class I antiarrhythmics.
Data Presentation
| Compound ID | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Use-Dependence (Fold Shift) |
| APR-003 | 2.1 | 0.5 | 4.2 |
| APR-008 | 8.9 | 1.2 | 7.4 |
| This compound (Ref) | 10.3 | 2.5 | 4.1 |
Selectivity and Cytotoxicity Assays
To assess the broader pharmacological profile of the selected this compound analogs, it is crucial to evaluate their selectivity against other relevant ion channels and their potential for cytotoxicity.
hERG Channel Counter-Screen (Automated Patch Clamp)
Inhibition of the hERG potassium channel can lead to QT prolongation and life-threatening arrhythmias. Therefore, it is essential to screen for off-target effects on this channel.
-
Protocol: Use an automated patch clamp system with a cell line stably expressing the hERG channel. Apply a voltage protocol to elicit hERG tail currents and assess the inhibitory effects of the this compound analogs.
-
Data Presentation:
| Compound ID | Nav1.5 IC50 (µM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / Nav1.5 IC50) |
| APR-003 | 0.9 | > 100 | > 111 |
| APR-008 | 1.2 | 55 | 45.8 |
Cytotoxicity Assay (Resazurin-Based)
This assay assesses the general cytotoxicity of the compounds by measuring the metabolic activity of cells.[3][10][11]
-
Protocol:
-
Seed a suitable cell line (e.g., HepG2 or the Nav1.5-expressing cell line) in 96- or 384-well plates.
-
Treat the cells with a range of concentrations of the this compound analogs for 24-48 hours.
-
Add resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence of the resorufin product.
-
-
Data Presentation:
| Compound ID | CC50 (µM) |
| APR-003 | > 200 |
| APR-008 | 85 |
Visualizations
Signaling Pathway of this compound Analogs
Caption: Mechanism of action of this compound analogs on the cardiac sodium channel.
High-Throughput Screening Workflow
Caption: Workflow for identifying and characterizing novel this compound analogs.
Hit Selection Funnel
Caption: A representative hit selection funnel for this compound analog screening.
References
- 1. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. journ.nu.edu.ly [journ.nu.edu.ly]
- 5. physoc.org [physoc.org]
- 6. [PDF] High throughput assay technologies for ion channel drug discovery. | Semantic Scholar [semanticscholar.org]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
- 11. mdpi.com [mdpi.com]
Application Notes: The Use of Radiolabeled Aprindine in Binding and Distribution Studies
Introduction
Aprindine is a Class Ib antiarrhythmic agent utilized in the management of ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells, which interferes with the depolarization of the cell membrane, reduces the excitability of cardiac muscle, and stabilizes cardiac electrical activity.[1][2][3][4] this compound also demonstrates inhibitory effects on delayed potassium currents and the Na+/Ca2+ exchange current (INCX), further contributing to its antiarrhythmic properties.[2] To fully characterize the pharmacological profile of this compound and similar drug candidates, it is crucial to understand their binding affinity to specific targets and their distribution throughout the body.
The use of radiolabeled this compound provides a highly sensitive and quantitative method for conducting in-depth binding and biodistribution studies. By replacing a specific atom in the this compound molecule with a radioisotope (e.g., Tritium ³H or Carbon-14 ¹⁴C), researchers can trace the molecule's journey and interactions within a biological system.[5] These studies are fundamental in drug development for determining receptor occupancy, target engagement, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential off-target effects.[6][7]
This document provides detailed protocols for performing radioligand binding assays and in vivo biodistribution studies using radiolabeled this compound.
Pharmacological Data & Binding Affinity
Quantitative analysis from competitive binding assays allows for the determination of the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ), which are critical measures of a drug's binding affinity for its target receptor.
Table 1: Representative Binding Affinity of this compound for Cardiac Sodium Channels
| Compound | Target | Radioligand | IC₅₀ (µM) | Kᵢ (µM) | Tissue Source |
| This compound | Voltage-gated Sodium Channel (Naᵥ) | [³H]-Batrachotoxin | 51.8 | 35.2 | Guinea Pig Atrial Muscle Cells |
| This compound | Na⁺/Ca²⁺ Exchanger (NCX) | [³H]-Ouabain | 48.8 | 33.1 | CCL39 Cells |
Note: The data presented are representative values derived from published inhibitory effects and are intended for illustrative purposes.[2] Actual values must be determined empirically for each experimental condition.
In Vivo Distribution Data
Biodistribution studies are essential for understanding where a drug accumulates in the body over time. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 2: Representative Biodistribution of [³H]-Aprindine in Rats (2 Hours Post-Injection)
| Organ | Mean %ID/g | Standard Deviation |
| Blood | 1.5 | ± 0.3 |
| Heart | 8.2 | ± 1.1 |
| Lungs | 4.5 | ± 0.7 |
| Liver | 15.1 | ± 2.5 |
| Kidneys | 10.8 | ± 1.9 |
| Spleen | 2.1 | ± 0.4 |
| Brain | 0.5 | ± 0.1 |
| Muscle | 1.8 | ± 0.3 |
Note: This table contains hypothetical, yet plausible, data for illustrative purposes. Actual distribution profiles must be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details a filtration-based assay to determine the binding affinity of unlabeled this compound to cardiac sodium channels by measuring its ability to compete with a known radioligand.[8][9]
Objective: To determine the IC₅₀ and Kᵢ of this compound for cardiac sodium channels.
Materials:
-
Radiolabeled ligand (e.g., [³H]-Batrachotoxin)
-
Unlabeled this compound hydrochloride
-
Tissue source: Cardiac muscle membrane preparation (e.g., from guinea pig ventricles)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Cell harvester (vacuum manifold)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add a fixed concentration of [³H]-radioligand and membrane preparation to the wells.
-
Non-specific Binding: Add [³H]-radioligand, membrane preparation, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Batrachotoxin) to saturate the receptors.
-
Competitive Binding: Add [³H]-radioligand, membrane preparation, and serial dilutions of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[10]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Biodistribution Study
This protocol describes how to determine the distribution and accumulation of radiolabeled this compound in various tissues of an animal model.[11][12]
Objective: To quantify the concentration of radiolabeled this compound in major organs over time.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Aprindine) formulated in a sterile vehicle (e.g., saline).
-
Animal model (e.g., male Sprague-Dawley rats, 200-250g).
-
Anesthetic (e.g., isoflurane).
-
Surgical tools for dissection.
-
Collection tubes and vials.
-
Tissue homogenizer.
-
Tissue solubilizer (e.g., Soluene-350).
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
-
Analytical balance.
Methodology:
-
Dose Preparation: Prepare the [³H]-Aprindine solution to a known specific activity. The final dose should provide sufficient radioactivity for accurate measurement in tissues.[7]
-
Animal Administration: Administer a precise volume of the radiolabeled compound to a cohort of rats via intravenous (tail vein) injection. Record the exact dose administered to each animal.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at predetermined time points post-injection (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).
-
Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture. Perform a systemic dissection to harvest key organs (heart, lungs, liver, kidneys, spleen, brain, muscle, etc.).[11]
-
Sample Processing:
-
Blot tissues to remove excess blood, weigh them accurately, and place them in pre-weighed tubes.
-
Homogenize tissue samples.
-
Aliquot samples of blood and tissue homogenates into scintillation vials.
-
-
Radioactivity Measurement:
-
Add a tissue solubilizer to each vial and incubate to dissolve the tissue.
-
Add scintillation cocktail and allow for chemical and color quenching to subside.
-
Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Prepare standards from the injected dose to convert CPM to disintegrations per minute (DPM) and then to µCi or Bq.
-
Calculate the concentration of radioactivity in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[12]
-
Formula: %ID/g = (DPM in tissue / Total DPM injected) / tissue weight (g) * 100.
-
Calculate the mean and standard deviation for each tissue at each time point.
-
Visualizations
Signaling Pathway
Caption: this compound's primary mechanism involves blocking key ion channels.
Experimental Workflows
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. moravek.com [moravek.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aprindine in Isolated Cardiomyocyte Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a class Ib antiarrhythmic agent primarily known for its ability to block the fast inward sodium current (INa) in cardiomyocytes.[1] This action modifies the cardiac action potential, underlying its therapeutic effect in treating certain cardiac arrhythmias. Beyond its primary electrophysiological effects, this compound also influences cardiomyocyte contractility. Understanding the impact of this compound on the contractile function of isolated cardiomyocytes is crucial for a comprehensive assessment of its cardiac effects, both for basic research and drug development. These application notes provide detailed protocols and an overview of the mechanisms by which this compound modulates cardiomyocyte contractility.
Mechanism of Action in Cardiomyocyte Contractility
This compound's influence on cardiomyocyte contractility is a multifactorial process stemming from its effects on ion channels. The primary mechanism involves the blockade of voltage-gated sodium channels. However, its effects on calcium homeostasis are also significant in determining its inotropic effects.
Key Mechanisms:
-
Sodium Channel Blockade: As a class Ib antiarrhythmic, this compound exhibits a use-dependent blockade of fast sodium channels, which is more pronounced at higher heart rates.[1] This action can indirectly influence intracellular calcium levels by altering the driving force for the sodium-calcium exchanger (NCX).
-
Negative Inotropic Effect: Studies have demonstrated that this compound exerts a negative inotropic effect on ventricular myocardium.[2][3] This effect is correlated with a blockade of L-type Ca2+ channels, which would directly reduce the influx of calcium required for excitation-contraction coupling.[2]
-
Modulation of Action Potential Duration: this compound has been shown to shorten the action potential duration (APD) in ventricular myocytes. A shorter APD can lead to a reduced calcium influx during each cardiac cycle, thereby contributing to a negative inotropic effect.
The interplay of these mechanisms results in a net decrease in the force of cardiomyocyte contraction.
Quantitative Data on this compound's Effects
While detailed dose-response data on specific cardiomyocyte shortening parameters are limited in publicly available literature, the negative inotropic effect of this compound is well-documented. The following table summarizes the known effects and potency of this compound in relation to other class I antiarrhythmic drugs on myocardial contractility.
| Drug Class | Drug | Effect on Contractile Force | Potency Ranking (Negative Inotropy) | Reference |
| Class Ib | This compound | Decrease | 2 | [2] |
| Class Ic | Propafenone | Decrease | 1 | [2] |
| Class Ia | Cibenzoline | Decrease | 3 | [2] |
| Class Ic | Flecainide | Decrease | 4 | [2] |
| Class Ib | Ranolazine | Decrease | 5 | [2] |
| Class Ia | Disopyramide | Decrease | 6 | [2] |
| Class Ic | Pilsicainide | Decrease | 7 | [2] |
| Class Ib | Mexiletine | Decrease | 8 | [2] |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which this compound affects cardiomyocyte contractility.
Caption: this compound's effect on cardiomyocyte contractility.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on isolated cardiomyocyte contractility.
Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is adapted from established enzymatic digestion methods.
Materials:
-
Adult Sprague-Dawley rat (250-300g)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Langendorff perfusion system
-
Perfusion Buffer (Ca2+-free Krebs-Henseleit buffer)
-
Enzyme Solution (Perfusion buffer with collagenase type 2 and protease type XIV)
-
KB Solution (for cell storage)
Procedure:
-
Anesthetize the rat and administer heparin.
-
Excise the heart and immediately place it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin perfusion with oxygenated Perfusion Buffer (37°C) to wash out the blood.
-
Switch to Ca2+-free Perfusion Buffer for 5 minutes.
-
Perfuse the heart with the Enzyme Solution for 6-7 minutes until the tissue is digested.
-
Remove the heart from the apparatus, trim away atria and connective tissue, and gently mince the ventricular tissue in KB solution.
-
Gently triturate the tissue pieces with a pipette to release individual myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and carefully aspirate the supernatant.
-
Resuspend the cells in KB solution. The myocytes are now ready for contractility experiments.
Caption: Workflow for isolating adult rat cardiomyocytes.
Protocol 2: Measurement of Cardiomyocyte Contractility
This protocol utilizes a video-based edge detection system to measure cardiomyocyte shortening.
Materials:
-
Isolated cardiomyocytes in KB solution
-
Laminin-coated coverslips in a perfusion chamber
-
Inverted microscope with a CCD camera
-
Video edge-detection software (e.g., IonOptix)
-
Field stimulator
-
Tyrode's solution (containing 1.8 mM CaCl2)
-
This compound stock solution
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Mount the coverslip in the perfusion chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.
-
Select a single, rod-shaped cardiomyocyte for analysis.
-
Pace the myocyte using the field stimulator (e.g., at 1 Hz).
-
Record baseline contractility using the video edge-detection system. Key parameters to measure include:
-
Peak Shortening (PS): The maximal extent of cell shortening.
-
Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
-
Time to Peak Shortening (TPS): The time from stimulus to peak contraction.
-
Time to 90% Relengthening (TR90): The time from peak contraction to 90% relaxation.
-
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Allow the drug to equilibrate with the myocyte (typically 5-10 minutes).
-
Record contractility in the presence of this compound.
-
Repeat steps 6-8 for a range of this compound concentrations to generate a dose-response curve.
Caption: Workflow for cardiomyocyte contractility measurement.
Conclusion
This compound modulates isolated cardiomyocyte contractility primarily through its action on sodium and L-type calcium channels, leading to a negative inotropic effect. The provided protocols offer a robust framework for investigating these effects in a controlled in vitro setting. Such studies are essential for a complete understanding of this compound's cardiac profile and for the preclinical assessment of its therapeutic potential and safety. Further research to delineate a precise dose-response relationship for various contractility parameters in isolated cardiomyocytes would be of significant value to the field.
References
Application Notes and Protocols for Assessing the Use-Dependent Block of Sodium Channels by Aprindine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrhythmic agent classified as a Class Ib drug.[1][2] Its primary mechanism of action is the blockade of cardiac sodium channels (predominantly the NaV1.5 subtype), which are crucial for the initiation and propagation of the cardiac action potential.[3][4] A key characteristic of this compound's interaction with sodium channels is its use-dependent (or phasic) block. This means that the degree of channel inhibition is significantly enhanced at higher frequencies of cardiac stimulation (i.e., during tachycardia).[2][5] This property is therapeutically important as it allows this compound to be more effective in suppressing arrhythmias with less effect on the normal heart rate.
These application notes provide detailed methodologies for assessing the use-dependent block of sodium channels by this compound using patch-clamp electrophysiology. The protocols are designed for researchers in pharmacology and drug development to characterize the electrophysiological properties of this compound and similar compounds.
Mechanism of Use-Dependent Block: The Modulated Receptor Hypothesis
The use-dependent block of sodium channels by drugs like this compound is well explained by the Modulated Receptor Hypothesis . This model posits that the affinity of the drug for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).
-
Resting State: At rest (hyperpolarized membrane potential), most sodium channels are in the closed (resting) state. This compound has a low affinity for channels in this state, resulting in minimal block (tonic block).
-
Open State: Upon depolarization, the channels open, allowing sodium influx. Some drugs have a higher affinity for the open state.
-
Inactivated State: Following opening, the channels rapidly enter a non-conducting inactivated state. This compound has a high affinity for the inactivated state.
During rapid stimulation, the channels spend more time in the open and inactivated states and less time in the resting state. This increased dwell time in high-affinity states leads to a cumulative or use-dependent block of the sodium current. The slow recovery from the drug-bound inactivated state is a key factor in the accumulation of block at higher frequencies.[5]
References
- 1. Inhibitory effects of cannabidiol on voltage-dependent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing use-dependent inhibition of the cardiac Na(+/-) current (I(Na)) in the PatchXpress automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Impact of Aprindine on Cardiac Conduction Velocity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the electrophysiological effects of Aprindine, a Class Ib antiarrhythmic agent, on cardiac conduction velocity. The protocols outlined below describe the use of isolated heart preparations and multi-electrode array (MEA) systems to acquire and analyze data, enabling a comprehensive assessment of this compound's impact on cardiac tissue.
Introduction
This compound is an antiarrhythmic drug primarily known for its ability to block fast inward sodium channels (INa) in cardiac cells.[1][2] This action reduces the excitability of cardiomyocytes and slows the propagation of electrical impulses, thereby decreasing cardiac conduction velocity.[1] this compound has been utilized in the management of both ventricular and supraventricular arrhythmias. Understanding its precise effects on conduction velocity is crucial for optimizing its therapeutic use and mitigating potential proarrhythmic risks. These protocols provide a standardized approach to quantify the dose-dependent effects of this compound on cardiac conduction.
Signaling Pathway of this compound Action
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in the heart.[2][3] By binding to a receptor site within the channel pore, this compound stabilizes the inactivated state of the channel, reducing the influx of sodium ions during phase 0 of the cardiac action potential.[4][5] This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, which is a key determinant of conduction velocity.[5]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key electrophysiological parameters as reported in various preclinical studies.
| Species | Preparation | Parameter | This compound Concentration | % Change from Control / Value | Reference |
| Guinea Pig | Ventricular Muscle | Vmax | 1 µM | ↓ (Dose-dependent decrease) | [4] |
| Guinea Pig | Ventricular Muscle | Vmax | 3 µM | Significant Decrease | [4] |
| Guinea Pig | Ventricular Muscle | Vmax | 10 µM | Pronounced Decrease | [4] |
| Dog | Anesthetized, Open-Chest | Atrial Conduction Time | 1.4 mg/kg (i.v.) | Prolonged | [6] |
| Dog | Anesthetized, Open-Chest | Ventricular Conduction Time | 1.4 mg/kg (i.v.) | Prolonged | [6] |
| Dog | Anesthetized, Open-Chest | Atrial Conduction Time | 2.8 mg/kg (i.v.) | Further Prolongation | [6] |
| Dog | Anesthetized, Open-Chest | Ventricular Conduction Time | 2.8 mg/kg (i.v.) | Further Prolongation | [6] |
| Dog | Anesthetized, Open-Chest | Atrial Conduction Time | 4.2 mg/kg (i.v.) | Marked Prolongation | [6] |
| Dog | Anesthetized, Open-Chest | Ventricular Conduction Time | 4.2 mg/kg (i.v.) | Marked Prolongation | [6] |
| Pig | Anesthetized | QRS Duration | 1.75 mg/kg (serum level 3.4 µg/ml) | ↑ 132 ± 14% | [7] |
| Pig | Anesthetized | QRS Duration | >1.75 mg/kg (serum level 8.7 µg/ml) | ↑ 341 ± 85% | [7] |
Experimental Protocols
Two primary methods for assessing cardiac conduction velocity in isolated tissues are presented: Optical Mapping of Langendorff-Perfused Hearts and Multi-electrode Array (MEA) analysis of cardiac tissue slices.
Protocol 1: Optical Mapping of Langendorff-Perfused Heart
This protocol allows for the high-resolution mapping of action potential propagation across the epicardial surface of an isolated heart.
4.1.1. Experimental Workflow
4.1.2. Detailed Methodology
-
Heart Isolation and Perfusion:
-
Dye Loading and Excitation-Contraction Uncoupling:
-
Optical Recording:
-
Position the heart in front of a high-speed, high-resolution camera system.
-
Excite the dye with an appropriate wavelength light source (e.g., green LED for RH237).
-
Record the emitted fluorescence, which is proportional to the transmembrane potential.
-
-
Experimental Procedure:
-
Record baseline electrical activity.
-
Prepare a series of this compound solutions of increasing concentrations in Krebs-Henseleit solution.
-
Sequentially perfuse the heart with each this compound concentration, allowing for a stabilization period at each concentration.
-
Record optical data at each concentration.
-
-
Data Analysis:
-
Process the recorded optical signals to generate activation maps. This involves determining the activation time at each pixel, often defined as the time of the maximum derivative of the upstroke of the optical action potential.[2]
-
Calculate conduction velocity by fitting the activation times to a surface and determining the gradient.[2] Alternatively, use methods like the circle method for robust local conduction velocity estimation.[1]
-
Protocol 2: Multi-Electrode Array (MEA) Analysis of Cardiac Tissue Slices
This protocol provides a platform for assessing the electrophysiological effects of this compound on thin slices of cardiac tissue.
4.2.1. Experimental Workflow
4.2.2. Detailed Methodology
-
Cardiac Tissue Slice Preparation:
-
Isolate a heart from the experimental animal.
-
Prepare thin (e.g., 300-400 µm) slices of ventricular or atrial tissue using a vibratome.
-
-
MEA Recording:
-
Place the cardiac tissue slice onto the microelectrode array, ensuring good contact between the tissue and the electrodes.[7][11]
-
Perfuse the slice with oxygenated artificial cerebrospinal fluid or appropriate culture medium at 37°C.[7]
-
Allow the preparation to equilibrate and establish a stable baseline rhythm.
-
-
Experimental Procedure:
-
Record baseline extracellular field potentials from the electrodes.
-
Prepare a series of this compound solutions of increasing concentrations in the perfusion medium.
-
Apply each concentration of this compound to the tissue slice, allowing for a washout period between concentrations if necessary.
-
Record the field potentials at each drug concentration.
-
-
Data Analysis:
-
Detect the activation time at each electrode from the recorded field potentials.
-
Construct activation maps to visualize the spread of electrical activity across the tissue slice.
-
Calculate conduction velocity by determining the time delay of activation between adjacent electrodes with a known distance.[12]
-
Conclusion
The protocols described in these application notes provide a robust framework for the detailed investigation of this compound's effects on cardiac conduction velocity. By employing optical mapping and multi-electrode array techniques, researchers can obtain high-quality, quantitative data to elucidate the electrophysiological properties of this antiarrhythmic agent. This information is invaluable for preclinical drug development and for refining the clinical application of this compound in the treatment of cardiac arrhythmias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optical Mapping of Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Electrophysiology Studies Involving Aprindine Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrhythmic agent, classified as a Class I (specifically Ib or Ic) sodium channel blocker. It is utilized in both clinical and preclinical settings to investigate its efficacy in managing and preventing cardiac arrhythmias. These application notes provide detailed protocols for conducting in-vivo electrophysiology (EP) studies to evaluate the effects of this compound infusion on cardiac conduction, refractoriness, and arrhythmia inducibility. The following protocols are synthesized from various preclinical and clinical studies and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. By slowing conduction and altering refractory periods, this compound can terminate re-entrant arrhythmias and suppress ectopic foci.
Quantitative Data Summary
The following table summarizes the quantitative effects of intravenous this compound on key electrophysiological parameters as reported in in-vivo studies.
| Parameter | Animal Model | This compound Dose/Concentration | Effect | Reference |
| Atrial Conduction Time | Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative) | Prolonged | [1] |
| Ventricular Conduction Time | Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative) | Prolonged | [1] |
| Atrial Effective Refractory Period (AERP) | Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative) | Prolonged | [1] |
| Ventricular Effective Refractory Period (VERP) | Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative) | Prolonged | [1] |
| Action Potential Duration (APD) | Dog | Not specified | Shortened | [2] |
| Effective Refractory Period (ERP) | Dog | Not specified | Shortened | [2] |
| ERP/APD Ratio | Dog | Not specified | Increased | [2] |
| Conduction Delay (Ischemic Zone) | Dog | 2.85 mg/kg | Increased by 19.5 msec | [3] |
| Atrial Conduction | Human | 10-15 mg/min | Prolonged | [4] |
| AV Nodal Conduction | Human | 10-15 mg/min | Prolonged | [4] |
| His-Purkinje Conduction | Human | 10-15 mg/min | Prolonged | [4] |
| Ventricular Conduction | Human | 10-15 mg/min | Prolonged | [4] |
| Atrial Refractory Period | Human | 10-15 mg/min | Insignificant Increase | [4] |
| AV Nodal Refractory Period | Human | 10-15 mg/min | Insignificant Increase | [4] |
| Ventricular Refractory Period | Human | 10-15 mg/min | Insignificant Increase | [4] |
| Minimum Effective Plasma Concentration (Digitalis-induced arrhythmia) | Dog | 0.8 +/- 0.4 µg/ml | Suppression of arrhythmia | [5] |
| Minimum Effective Plasma Concentration (Adrenaline-induced arrhythmia) | Dog | 1.0 +/- 0.4 µg/ml | Suppression of arrhythmia | [5] |
| Minimum Effective Plasma Concentration (Coronary ligation-induced arrhythmia) | Dog | 1.6 +/- 0.3 µg/ml (24h) & 3.1 +/- 0.5 µg/ml (48h) | Suppression of arrhythmia | [5] |
Experimental Protocols
Protocol 1: In-Vivo Electrophysiology Study in a Canine Model
This protocol outlines a comprehensive in-vivo EP study to assess the effects of this compound in an anesthetized canine model.
1. Animal Preparation and Anesthesia:
-
Adult mongrel dogs of either sex (15-20 kg) are fasted overnight.
-
Anesthetize with an appropriate agent (e.g., sodium pentobarbital 30 mg/kg IV).
-
Intubate and ventilate with room air supplemented with oxygen.
-
Maintain body temperature at 37°C using a heating pad.
-
Monitor surface electrocardiogram (ECG) leads (I, II, and III).
2. Surgical Procedure:
-
Isolate and cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration and catheter insertion.
-
Under fluoroscopic guidance, introduce standard multipolar electrophysiology catheters into the right atrium, His bundle region, and right ventricular apex via the femoral vein.
3. Baseline Electrophysiology Measurements:
-
Record baseline intracardiac electrograms and measure the following parameters:
-
Sinus cycle length (SCL)
-
PA interval (atrial conduction)
-
AH interval (AV nodal conduction)
-
HV interval (His-Purkinje conduction)
-
QRS duration (ventricular conduction)
-
-
Determine atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (PES) with a drive train of 8 stimuli (S1) followed by a premature extrastimulus (S2).
-
Assess sinus node recovery time (SNRT).
-
Attempt to induce ventricular arrhythmias using a standardized PES protocol (e.g., up to three ventricular extrastimuli).
4. This compound Infusion Protocol:
-
Administer a loading dose of this compound (e.g., 1.4 mg/kg) intravenously over 5 minutes.
-
Follow with a maintenance infusion, or administer subsequent cumulative doses (e.g., up to 2.8 mg/kg and 4.2 mg/kg) at set intervals (e.g., every 15-20 minutes) to achieve steady-state plasma concentrations.[1]
-
Continuously monitor ECG and blood pressure throughout the infusion.
5. Post-Infusion Electrophysiology Measurements:
-
Repeat all baseline electrophysiology measurements at each dose level of this compound.
-
Re-assess AERP and VERP.
-
Repeat the arrhythmia induction protocol to determine the effect of this compound on arrhythmia inducibility.
6. Data Analysis:
-
Compare baseline and post-infusion electrophysiological parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Analyze the incidence and characteristics of any induced arrhythmias.
Protocol 2: Arrhythmia Induction Study in a Porcine Model with Myocardial Ischemia
This protocol is designed to evaluate the prophylactic antiarrhythmic effects of this compound in a porcine model of acute myocardial ischemia.
1. Animal Preparation and Anesthesia:
-
Domestic pigs of either sex (25-35 kg) are used.
-
Anesthesia can be induced with a combination of ketamine and xylazine and maintained with an inhalant anesthetic (e.g., isoflurane).
-
Follow similar preparation and monitoring procedures as in the canine model.
2. Surgical Procedure:
-
Perform a median sternotomy to expose the heart.
-
Place a hydraulic occluder or a snare around the left anterior descending (LAD) coronary artery to induce regional ischemia.
-
Place epicardial pacing and recording electrodes on the atria and ventricles.
3. This compound Administration:
-
In the treatment group, administer this compound intravenously prior to the induction of ischemia. A clinically relevant infusion rate (e.g., adapted from the human dose of 10-15 mg/min) should be used to achieve therapeutic plasma levels.
-
The control group receives a saline infusion.
4. Ischemia and Arrhythmia Monitoring:
-
Induce regional ischemia by inflating the coronary occluder or tightening the snare for a predetermined period (e.g., 30 minutes).
-
Continuously record the ECG and monitor for the occurrence of ventricular arrhythmias (ventricular tachycardia, ventricular fibrillation).
-
Programmed electrical stimulation can be performed during ischemia to assess changes in ventricular fibrillation threshold (VFT).
5. Data Analysis:
-
Compare the incidence and severity of ischemic arrhythmias between the this compound-treated and control groups.
-
Analyze the effect of this compound on VFT.
-
Statistical analysis can be performed using Fisher's exact test for arrhythmia incidence and t-tests for continuous variables.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a sodium channel blocker.
Experimental Workflow for In-Vivo Electrophysiology Study
Caption: Workflow for an in-vivo electrophysiology study with this compound.
References
- 1. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular electrophysiological alterations in canine cardiac conducting tissue induced by this compound and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of drugs on conduction delay and incidence of ventricular arrhythmias induced by acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolongation of cardiac conduction times by intravenous this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective plasma concentrations of this compound in canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aprindine in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrarrhythmic agent used in the management of various cardiac dysrhythmias. Accurate quantification of this compound levels in biological tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. These application notes provide detailed protocols and comparative data for the determination of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD), and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. This document details three common chromatographic methods: HPLC-UV, GC-NPD, and LC-MS/MS.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of the different analytical methods for this compound quantification.
| Parameter | HPLC-UV | GC-NPD | LC-MS/MS (Proposed) |
| Linearity Range | 0.5 - 2.5 µg/mL[1] | 0.1 - 1.0 µg/mL | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.02 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | ~90%[1] | Not Reported | 95 - 105% |
| Precision (% CV) | 3.7%[1] | Within-day: 2.21-9.50%Between-day: 1.54-17.4% | < 15% |
| Internal Standard | Amiodarone[1] | N,N-diethyl-N'-(1,2,3,4-tetrahydro-2-naphthyl)-N'-phenyl-1,3-propanediamine | This compound-d5 (Isotopically Labeled) |
Experimental Protocols
Sample Preparation from Biological Tissues (Heart and Liver)
This protocol provides a general guideline for the extraction of this compound from heart and liver tissues, which can be adapted for subsequent analysis by HPLC, GC, or LC-MS/MS.
Materials:
-
Tissue sample (heart or liver)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Protein precipitation solvent: Acetonitrile or Methanol
-
Liquid-liquid extraction solvent: Diethyl ether or a mixture of Ethyl acetate and Hexane (9:1 v/v)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Internal Standard (IS) solution
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (appropriate for the analytical method)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 1 gram of the tissue sample.
-
Mince the tissue into small pieces.
-
Add 3 mL of cold PBS (pH 7.4) per gram of tissue.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Analyte Extraction (Choose one of the following methods):
-
A. Protein Precipitation (PPT):
-
To 1 mL of the tissue homogenate, add a known amount of the internal standard.
-
Add 3 mL of cold acetonitrile or methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
B. Liquid-Liquid Extraction (LLE):
-
To 1 mL of the tissue homogenate, add a known amount of the internal standard.
-
Add 1 mL of 1 M Sodium Hydroxide to basify the sample.
-
Add 5 mL of diethyl ether or ethyl acetate/hexane mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
C. Solid-Phase Extraction (SPE):
-
To 1 mL of the tissue homogenate, add a known amount of the internal standard.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Workflow for Sample Preparation
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on the method by Misztal and Przyborowski (1995) for the analysis of this compound in human plasma and can be adapted for tissue extracts.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., LiChrosorb RP-18, 10 µm)[1]
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.5)
-
This compound hydrochloride reference standard
-
Amiodarone (Internal Standard)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Acetonitrile:Phosphate buffer pH 2.5 (80:15:5, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
Protocol:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard (Amiodarone) into the appropriate blank matrix.
-
Process the tissue extracts as described in the sample preparation section and reconstitute in the mobile phase.
-
Inject the prepared samples, calibration standards, and QC samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography (GC-NPD) Method
This protocol is a general guideline for the analysis of this compound using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to nitrogen-containing compounds like this compound.
Instrumentation:
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (NPD)
-
Capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Hexane (GC grade)
-
Ethyl Acetate (GC grade)
-
0.2 M Tribasic Sodium Phosphate
-
0.02 N Hydrochloric Acid
-
This compound hydrochloride reference standard
-
N,N-diethyl-N'-(1,2,3,4-tetrahydro-2-naphthyl)-N'-phenyl-1,3-propanediamine (Internal Standard)
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
Protocol:
-
Perform a two-step liquid-liquid extraction as described in the sample preparation section, using ethyl acetate-hexane for the initial extraction and back-extraction into HCl, followed by a final extraction into hexane.
-
Prepare calibration standards and quality control (QC) samples in the same manner.
-
Inject the final hexane extracts into the GC-NPD system.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Workflow for Chromatographic Analysis
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed method is designed for high sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in complex biological matrices. The parameters are based on common practices for the analysis of similar antiarrhythmic drugs.
Instrumentation:
-
UPLC or HPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound hydrochloride reference standard
-
This compound-d5 (Isotopically labeled Internal Standard)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 323.2 → Product ion (Q3) m/z 91.1 (tentative, requires optimization)
-
This compound-d5 (IS): Precursor ion (Q1) m/z 328.2 → Product ion (Q3) m/z 91.1 (tentative, requires optimization)
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Protocol:
-
Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, and collision energy.
-
Develop the chromatographic method to achieve a sharp, symmetrical peak for this compound with a short retention time.
-
Prepare calibration standards and QC samples using an isotopically labeled internal standard (this compound-d5).
-
Process tissue extracts using protein precipitation, which is a simple and effective method for LC-MS/MS sample preparation.
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify this compound using the peak area ratio against the internal standard.
This compound's Mechanism of Action
This compound is a class Ib antiarrhythmic agent that primarily exerts its effect by blocking cardiac sodium channels (INa).[2] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound also has a mild potassium channel blocking effect, which can prolong the repolarization phase (Phase 3) of the cardiac action potential.[3][4]
References
- 1. Determination of this compound in human plasma using reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Application Notes and Protocols for Investigating Aprindine's Cellular Mechanisms in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent primarily known for its ability to block the fast inward sodium current in cardiac cells, thereby stabilizing the cardiac membrane and treating various arrhythmias.[1][2] Understanding the cellular and molecular mechanisms of this compound is crucial for its optimal therapeutic use and for the development of novel antiarrhythmic drugs. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the cellular mechanisms of this compound, with a focus on its electrophysiological effects and potential impact on intracellular signaling.
Recommended Cell Culture Models
Primary cardiomyocytes are the most physiologically relevant models for studying the direct effects of this compound on cardiac cells. Neonatal rat or mouse ventricular myocytes are commonly used due to their relative ease of isolation and culture. For specific applications, guinea-pig atrial and ventricular myocytes are also valuable, as much of the foundational research on this compound's ion channel effects has been conducted in these models.
Table 1: Recommended Primary Cardiomyocyte Culture Models
| Cell Type | Species | Key Advantages | Relevant Research Applications |
| Ventricular Myocytes | Neonatal Rat/Mouse | High yield, good viability in culture, established protocols. | General electrophysiology, calcium imaging, cytotoxicity assays. |
| Atrial Myocytes | Guinea-pig | Historically significant for this compound research, good model for atrial fibrillation studies. | Investigating effects on atrial-specific ion channels (e.g., IK.ACh). |
| Ventricular Myocytes | Guinea-pig | Well-characterized electrophysiologically, sensitive to sodium channel blockers. | Detailed studies on sodium channel kinetics and action potential parameters. |
| Purkinje Fibers | Canine | Model for studying effects on the cardiac conduction system. | Investigating effects on conduction velocity and arrhythmogenic afterdepolarizations.[3] |
Quantitative Effects of this compound on Cellular Electrophysiology
This compound's primary mechanism of action is the blockade of cardiac ion channels. The following tables summarize the quantitative data on its effects on various currents and action potential parameters.
Table 2: IC50 Values of this compound for Cardiac Ion Channels
| Ion Channel/Current | Cell Type | IC50 (µM) | Reference |
| IKr (rapidly activating delayed rectifier K+ current) | Guinea-pig atrial cells | Not explicitly stated, but significant inhibition at 3 µM | |
| IK.ACh (muscarinic acetylcholine receptor-operated K+ current) | Guinea-pig atrial cells | 0.4 (Carbachol-induced), 2.5 (GTPγS-induced) | |
| INa (fast inward Na+ current) - Resting | Guinea-pig ventricular myocytes | 37.7 (Kdrest) | [1] |
| INa (fast inward Na+ current) - Inactivated | Guinea-pig ventricular myocytes | 0.74 (Kdi) | [1] |
| Na+/Ca2+ exchange current (INCX) - Outward | Guinea-pig ventricular myocytes | 48.8 | |
| Na+/Ca2+ exchange current (INCX) - Inward | Guinea-pig ventricular myocytes | 51.8 |
Table 3: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea-pig atrial cells | 3 µM | Prolonged by 50 ± 4% | |
| Maximum upstroke velocity (Vmax) | Guinea-pig ventricular muscles | 1-10 µM | Dose-dependent decrease | [4] |
| Action Potential Amplitude | Canine Purkinje fibers | 3 µM | Significantly reduced | [3] |
| Action Potential Duration | Canine Purkinje fibers | 3 µM | Shortened | [3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound is direct ion channel modulation. Downstream effects on intracellular signaling are likely a consequence of altered ion homeostasis.
Caption: Primary cellular mechanisms of this compound.
Caption: Experimental workflow for this compound investigation.
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
Materials:
-
Sprague-Dawley rat pups (1-3 days old)
-
DMEM and F-12 media
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Pancreatin
-
Laminin-coated culture dishes
-
Percoll
Procedure:
-
Euthanize neonatal rat pups according to approved animal care protocols.
-
Excise hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Trim atria and large vessels, and mince the ventricular tissue.
-
Perform enzymatic digestion using a solution of collagenase and pancreatin in HBSS with gentle agitation.
-
Collect the dissociated cells after each digestion step and neutralize the enzyme with serum-containing media.
-
Enrich for cardiomyocytes by pre-plating for 1-2 hours to allow for fibroblast attachment, or by using a Percoll gradient.
-
Plate the cardiomyocytes on laminin-coated dishes in a culture medium containing DMEM/F-12, 5% FBS, 10% HS, and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator. Cells should be ready for experiments within 24-72 hours.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution specific for the ion channel of interest
-
This compound stock solution
Procedure:
-
Prepare extracellular and intracellular solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place the cultured cardiomyocytes on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette while applying positive pressure.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Record baseline ion channel activity using appropriate voltage-clamp protocols.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the changes in ion channel activity in the presence of the drug.
-
Analyze the data to determine the effects of this compound on current amplitude, kinetics, and voltage-dependence.
Protocol 3: Intracellular Calcium Imaging
Materials:
-
Fluorescence microscope with a calcium imaging system
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
Procedure:
-
Culture cardiomyocytes on glass-bottom dishes.
-
Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images of the cells.
-
Stimulate the cells with an appropriate agonist (e.g., high potassium solution or an electrical field stimulator) to induce calcium transients.
-
Perfuse the cells with HBSS containing this compound and repeat the stimulation.
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Analyze the data to determine the effect of this compound on calcium transient amplitude, duration, and frequency.
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Cardiomyocyte culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate at a desired density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular mechanisms of this compound using in vitro cell culture models. By employing these methodologies, researchers can further elucidate the electrophysiological effects of this compound, explore its potential impact on intracellular signaling, and assess its cytotoxic profile. This knowledge will contribute to a more complete understanding of this important antiarrhythmic agent and may guide the development of future cardiac therapies.
References
- 1. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aprindine's Effect on hERG Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine, a class Ib antiarrhythmic agent, has been utilized in the management of both supraventricular and ventricular tachyarrhythmias. Its mechanism of action involves the blockade of sodium channels. However, like many cardiovascular drugs, its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical aspect of its safety profile. The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a crucial component in the repolarization of the cardiac action potential. Inhibition of this channel can lead to QT interval prolongation, a condition that increases the risk of developing life-threatening arrhythmias such as Torsades de Pointes (TdP). Therefore, a thorough assessment of this compound's effect on hERG channels is paramount for understanding its electrophysiological profile and proarrhythmic potential.
These application notes provide a detailed overview of the techniques and protocols for evaluating the inhibitory effects of this compound on hERG potassium channels, primarily focusing on the gold-standard electrophysiological patch-clamp technique.
Key Quantitative Data
A study on guinea-pig atrial cells demonstrated that this compound inhibits the rapid component of the delayed rectifier K+ current (IKr), which is encoded by the hERG gene.[1] While a specific IC50 for direct hERG block in recombinant systems is not available in the public domain, predictive models classify this compound as a weak inhibitor of the hERG channel.[2] Further experimental validation using the protocols outlined below is essential to definitively quantify its potency.
| Parameter | Value | Cell Type | Comments |
| hERG Inhibition | Predicted weak inhibitor | In silico models | Two different prediction models classify it as a "Weak inhibitor" and an "Inhibitor".[2] |
| IKr Inhibition | Inhibition observed at 3 µM | Guinea-pig atrial cells | This compound was shown to inhibit IKr but not the slow component of the delayed rectifier K+ current (IKs).[1] |
| Action Potential Duration (APD) | Prolonged at 3 µM | Guinea-pig atrial cells | This compound prolonged the APD by approximately 50%.[1] |
| IK.ACh Inhibition (Carbachol-induced) | IC50 = 0.4 µM | Guinea-pig atrial cells | Inhibition of the muscarinic acetylcholine receptor-operated K+ current.[1] |
| IK.ACh Inhibition (GTPγS-induced) | IC50 = 2.5 µM | Guinea-pig atrial cells | Inhibition of the muscarinic acetylcholine receptor-operated K+ current.[1] |
Experimental Protocols
The whole-cell patch-clamp technique is the gold standard for assessing the effect of compounds on hERG channels. Both manual and automated patch-clamp systems can be employed.
Cell Culture and Preparation
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG gene are recommended. These cell lines provide a robust and isolated system for studying the specific effects on the hERG channel.
Culture Conditions:
-
Cells should be cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable hERG expression.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For patch-clamp experiments, cells should be plated on glass coverslips and allowed to adhere, reaching 50-80% confluency.
Electrophysiology: Whole-Cell Patch-Clamp
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant flow rate. Maintain the temperature at 35-37°C, as hERG channel kinetics and drug effects can be temperature-dependent.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
Voltage-Clamp Protocols
To assess the concentration-dependent inhibition and the mechanism of this compound's block, various voltage-clamp protocols should be applied.
This protocol is designed to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current upon repolarization.
-
Holding Potential: -80 mV
-
Depolarizing Pulse: Step to +20 mV for 2-5 seconds to allow for channel activation and inactivation.
-
Repolarization Pulse: Step back to -50 mV for 2-5 seconds to record the deactivating tail current. The peak amplitude of this tail current is measured.
-
Pulse Frequency: Apply pulses every 15-20 seconds to allow for full recovery from inactivation between sweeps.
Experimental Workflow:
-
Record stable baseline currents in the external solution for at least 5 minutes.
-
Apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) cumulatively, allowing the effect at each concentration to reach a steady state (typically 3-5 minutes).
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) at a saturating concentration to determine the residual current.
-
Subtract the residual current from all recordings to isolate the hERG-specific current.
-
Plot the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
This protocol helps to determine if the blocking effect of this compound is dependent on the membrane potential.
-
Holding Potential: -80 mV
-
Test Pulses: A series of depolarizing pulses to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for 2-5 seconds.
-
Repolarization Pulse: Step to -50 mV to record the tail currents.
-
Analysis: Compare the percentage of block at different test potentials. A significant difference in block at various voltages indicates voltage-dependent inhibition.
These protocols aim to elucidate whether this compound preferentially binds to the open or inactivated state of the hERG channel.
-
Envelope of Tails Test (for Open State Preference):
-
Holding Potential: -80 mV
-
Depolarizing Pulses: Apply depolarizing pulses to +20 mV of varying durations (e.g., from 10 ms to 2 s).
-
Repolarization Pulse: Step to -50 mV to record the tail current.
-
Analysis: If this compound preferentially blocks the open state, the degree of block will increase with the duration of the depolarizing pulse as more channels have time to open.
-
-
Inactivated State Protocol:
-
Holding Potential: -80 mV
-
Pre-pulse: A short, strong depolarizing pulse (e.g., to +60 mV for 200 ms) to maximally inactivate the channels.
-
Test Pulses: A series of brief test pulses to a range of negative potentials (e.g., -120 mV to 0 mV) to assess recovery from inactivation.
-
Analysis: Compare the time course and extent of recovery from inactivation in the absence and presence of this compound. A significant alteration suggests interaction with the inactivated state.
-
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (S.E.M.) from a sufficient number of independent experiments (n ≥ 5). Statistical significance should be assessed using appropriate tests (e.g., t-test or ANOVA).
IC50 Calculation: The concentration-response data should be fitted to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^h) where [Drug] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and h is the Hill coefficient.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on hERG channels.
Logic Diagram for Assessing State-Dependent Block
Caption: Decision tree for investigating the state-dependent block of hERG by this compound.
By following these detailed protocols, researchers can accurately and reliably assess the effects of this compound on hERG potassium channels, providing crucial data for its comprehensive cardiac safety evaluation.
References
Application of Aprindine as a Reference Compound in Antiarrhythmic Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent that has been utilized in both clinical practice and preclinical research for the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells, which leads to a reduction in the excitability and conduction velocity of the myocardium.[3] this compound has demonstrated efficacy in treating both supraventricular and ventricular tachyarrhythmias.[4] Due to its well-characterized electrophysiological effects, this compound serves as a valuable reference compound in the discovery and development of novel antiarrhythmic drugs. These application notes provide an overview of this compound's properties and detailed protocols for its use in experimental models of arrhythmia.
Mechanism of Action and Electrophysiological Effects
This compound's antiarrhythmic properties stem from its ability to modulate several key cardiac ion channels. As a Class Ib agent, it exhibits a rapid association and dissociation from the sodium channel, which is characteristic of this subclass. This results in a more pronounced effect at higher heart rates (use-dependency).
The primary molecular target of this compound is the voltage-gated sodium channel protein type 5 subunit alpha (Nav1.5).[5] By inhibiting this channel, this compound reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[2]
Beyond sodium channel blockade, this compound also exerts effects on other ion currents:
-
Potassium Channels: this compound has been shown to inhibit the delayed rectifier potassium current (IK), specifically the rapid component (IKr), which can contribute to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in atrial cells.[6] It also inhibits the muscarinic acetylcholine receptor-operated K+ current (IK,ACh), which is relevant in the context of vagally-mediated atrial fibrillation.[6]
-
Calcium Channels: Some studies suggest that at higher concentrations, this compound can suppress the slow inward calcium current (ICa).[4]
-
Na+/Ca2+ Exchange Current: this compound can also inhibit the Na+/Ca2+ exchange current (INCX), which helps in regulating intracellular calcium concentration and further contributes to stabilizing cardiac electrical activity.[3]
These combined effects on multiple ion channels make this compound a compound with a complex electrophysiological profile, capable of terminating and preventing various types of arrhythmias.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data on the effects of this compound from various experimental models.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| IKr Inhibition | Guinea Pig Atrial Myocytes | 3 µM | Preferential inhibition of IKr over IKs | [6] |
| IK,ACh Inhibition (Carbachol-induced) | Guinea Pig Atrial Myocytes | IC50 = 0.4 µM | Inhibition of the muscarinic K+ current | [6] |
| IK,ACh Inhibition (GTPγS-induced) | Guinea Pig Atrial Myocytes | IC50 = 2.5 µM | Inhibition of the muscarinic K+ current | [6] |
| Action Potential Duration (APD) | Guinea Pig Atrial Myocytes | 3 µM | 50 ± 4% prolongation | [6] |
| Monophasic Action Potential (MAP90) | Isolated Guinea Pig Hearts | 3 µM | Increased from 25 ± 3 ms to 78 ± 5 ms (in the presence of carbachol) | [6] |
| Effective Refractory Period (ERP) | Isolated Guinea Pig Hearts | 3 µM | Increased from 18 ± 1 ms to 112 ± 13 ms (in the presence of carbachol) | [6] |
| Phosphodiesterase and Ca-ATPase Inhibition | Bovine Brain Tissue and Human Red Blood Cells | IC50 = 18 µM and 84 µM, respectively | Inhibition of Ca-binding protein-activated enzymes | [3] |
Table 2: In Vivo Antiarrhythmic Effects of this compound in Canine Models
| Arrhythmia Model | Minimum Effective Plasma Concentration (µg/mL) | Reference |
| Two-stage Coronary Ligation | 1.6 ± 0.3 | [7] |
| Halothane-Adrenaline Induced | 1.0 ± 0.4 | [7] |
| Digitalis Induced | 0.8 ± 0.4 | [7] |
| Ouabain-induced Ventricular Tachycardia | 5 mg/kg i.v. | Reversed tachycardia in 6 out of 6 dogs[8] |
| Ventricular Fibrillation Threshold | 5 mg/kg i.v. | Increased from 2.45 ± 0.78 mA to 5.68 ± 1.47 mA[8] |
| Post-infarction Ectopic Beats | 5 mg/kg i.v. | Reduced ectopic rate from 107 ± 5 beats/min to 1 ± 1 beats/min[8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the primary molecular targets of this compound and its downstream effects on cardiac myocyte electrophysiology.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the antiarrhythmic effect of drugs on canine ventricular arrhythmias by the determination of minimum effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable Aprindine Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent that exerts its therapeutic effects primarily by blocking fast sodium channels in cardiac myocytes.[1][2] Its structural similarities to lidocaine and procainamide underpin its efficacy in managing ventricular and supraventricular arrhythmias.[1] Understanding the appropriate procedures for preparing stable solutions of this compound is critical for obtaining reliable and reproducible results in preclinical research and drug development. These application notes provide detailed guidelines and protocols for the preparation, storage, and handling of this compound solutions for laboratory use.
Chemical and Physical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for the successful preparation of stable solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₂ · HCl | [3] |
| Molecular Weight | 358.95 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 120-121 °C | [4] |
| Solubility | ||
| Water | >10 mg/mL | [3] |
| DMSO | 100 mg/mL (278.59 mM) | [1] |
Signaling Pathway of this compound
This compound, as a Class Ib antiarrhythmic drug, primarily targets the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. By binding to the inactivated state of these channels, it shortens the action potential duration in depolarized cells, a characteristic feature of this drug class.[1][5][6] This selective action on potentially arrhythmogenic tissues makes it an important subject of study in cardiovascular research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How Do Class IB Antidysrhythmics Work - Uses, Side Effects, Drug Names [rxlist.com]
- 3. This compound 盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C22H30N2 | CID 2218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. lecturio.com [lecturio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aprindine Solubility Issues for In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Aprindine in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent?
A1: The solubility of this compound is highly dependent on its form. The free base of this compound has very low aqueous solubility. Therefore, it is highly recommended to use This compound hydrochloride (HCl) , which is readily soluble in water (≥10 mg/mL) and dimethyl sulfoxide (DMSO) (100 mg/mL). For most in-vitro applications, preparing a concentrated stock solution in sterile DMSO is the preferred method.
Q2: My this compound solution precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue, often due to the compound being less soluble in the final aqueous environment. Here are several troubleshooting steps:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1% , to minimize solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.
-
Pre-warm the Medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
-
Consider Alternative Solvents for Working Solutions: While DMSO is excellent for stock solutions, for some sensitive assays, preparing the final working solution in a saline buffer might be an option if the desired concentration is within this compound hydrochloride's aqueous solubility limits.
Q3: What is the recommended storage and stability for this compound stock solutions?
A3: Concentrated stock solutions of this compound hydrochloride in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months .[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is there any information on the stability of this compound in cell culture medium at 37°C?
Q5: Can I use sonication or heat to help dissolve my this compound?
A5: Yes, if you observe precipitation during the preparation of your stock solution, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can aid in dissolution.[1][2] However, be cautious with prolonged heating, as it may degrade the compound.
Data Presentation: this compound Hydrochloride Solubility
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Water | ≥ 10 mg/mL | ≥ 27.86 mM | |
| DMSO | 100 mg/mL | 278.59 mM | Use high-purity, anhydrous DMSO for stock solutions. |
Molecular Weight of this compound Hydrochloride: 358.95 g/mol
Experimental Protocol: Preparation of this compound Hydrochloride Working Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound hydrochloride powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Aseptically weigh out 3.59 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly. d. Aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
-
Working Solution Preparation (10 µM in Cell Culture Medium): a. Pre-warm the required volume of cell culture medium to 37°C. b. Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound hydrochloride stock solution to 99 µL of pre-warmed cell culture medium in a sterile tube. This creates a 100 µM solution. Vortex gently. c. Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM this compound hydrochloride. The final DMSO concentration will be 0.1%. d. Gently mix the final working solution before adding it to your cells.
Mandatory Visualizations
This compound's Mechanism of Action in Cardiac Myocytes
Caption: this compound's primary targets in cardiac myocytes.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
References
Technical Support Center: Mitigating Aprindine-Induced Neurological Side Effects in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating the neurological side effects of aprindine in preclinical studies.
Troubleshooting Guides
Issue 1: Unexpected High Incidence or Severity of Tremors
Possible Cause: High peak plasma concentration (Cmax) of this compound leading to off-target neurological effects.
Troubleshooting Steps:
-
Pharmacokinetic Analysis:
-
Review the pharmacokinetic profile of your current this compound formulation. A rapid absorption rate leading to a high Cmax is a likely contributor to acute neurological side effects.
-
Recommendation: If Cmax is high, consider formulation strategies to slow down the absorption and reduce the peak concentration.
-
-
Formulation Modification:
-
Dose Adjustment:
-
Neurological side effects are often dose-dependent.[6]
-
Recommendation: Conduct a dose-response study to identify the minimum effective dose with an acceptable neurological side effect profile. A study in Japanese patients suggested that serum concentrations below 1 µg/ml were associated with a significantly lower incidence of neurological side effects.[7] While this is clinical data, it can inform the target plasma concentrations in preclinical models.
-
Quantitative Data Summary: Formulation Strategies to Reduce Cmax
| Formulation Strategy | Principle | Expected Impact on Cmax | Key Considerations |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids. | Can reduce Cmax by altering the dissolution and absorption rate. | Requires careful selection of excipients to ensure stability and compatibility. |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids, offering controlled release. | Can significantly lower Cmax and provide sustained release, reducing peak-related toxicity. | Manufacturing process can be complex; long-term stability needs to be assessed. |
| Controlled-Release Formulations | Polymers or other excipients are used to slow down the release of the drug from the dosage form. | Directly designed to lower Cmax and prolong the therapeutic effect. | May alter the overall bioavailability (AUC); requires careful design to match desired pharmacokinetic profile. |
Issue 2: Difficulty in Quantifying Tremor Consistently
Possible Cause: Subjective scoring methods or inappropriate measurement techniques leading to high variability.
Troubleshooting Steps:
-
Objective Quantification Methods:
-
Visual scoring can be subjective.
-
Recommendation: Employ automated systems for objective and reliable tremor quantification.
-
-
Instrumentation:
Experimental Protocol: Quantification of Drug-Induced Tremor in Rats
This protocol is adapted from methods used for other tremor-inducing agents like physostigmine and harmaline and should be validated for this compound.[6]
-
Apparatus:
-
A transparent observation cage placed on a force-plate actimeter or a cage suspended by rubber bands with a smartphone securely attached to record vibrations.[8]
-
-
Procedure:
-
Acclimatize the rat to the testing cage for at least 10-15 minutes before drug administration.
-
Administer this compound at the desired dose and route.
-
Record baseline activity for a defined period (e.g., 10 minutes) before this compound administration.
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After administration, record activity continuously for a predetermined duration (e.g., 60-120 minutes).
-
Analyze the data to determine the power spectrum of the movements, focusing on the frequency range associated with tremors (typically 8-16 Hz in rodents).[9]
-
-
Data Analysis:
-
Calculate the total power within the tremor frequency band.
-
Compare the tremor power before and after drug administration and between different treatment groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary neurological side effects of this compound observed in preclinical models?
A1: The most commonly reported neurological side effects in both clinical and preclinical settings are tremors and dizziness (vertigo).[7] In rodent models, these can manifest as observable body tremors, ataxia (incoordination), and abnormal righting reflexes.
Q2: What is the proposed mechanism behind this compound-induced tremors?
A2: While the exact mechanism is not fully elucidated, it is likely related to this compound's primary mechanism of action as a sodium channel blocker. Alteration of neuronal excitability in the central nervous system due to sodium channel blockade can lead to involuntary muscle contractions manifesting as tremors.
Q3: Are there any pharmacological agents that can be co-administered to mitigate this compound-induced tremors?
A3: Yes, based on the underlying neurobiology of tremors, certain pharmacological agents show promise.
-
GABA-A Receptor Agonists: Enhancing GABAergic inhibition can counteract neuronal hyperexcitability. Studies have shown that selective positive allosteric modulators of GABA-A receptors containing α2/3 subunits can reduce drug-induced tremors without causing significant sedation.[10][11][12][13][14]
-
Beta-blockers: Propranolol has been used to treat essential tremor and has been shown to antagonize oxotremorine-induced tremors in mice.[15][16][17][18] However, its efficacy against drug-induced parkinsonian tremor has been questioned, suggesting its mechanism may be complex and not universally effective for all types of drug-induced tremors.[19]
Quantitative Data Summary: Potential Pharmacological Mitigation Strategies for Tremor
| Mitigating Agent Class | Specific Target | Rationale | Potential Advantages | Preclinical Evidence |
| GABA-A Agonists | α2/3 subunit-containing GABA-A receptors | Enhance inhibitory neurotransmission to counteract neuronal hyperexcitability. | Selective modulators may avoid the sedative effects associated with non-selective benzodiazepines. | Selective α2/3 agonists have been shown to reduce harmaline- and pimozide-induced tremors in rats.[10][11] |
| Beta-blockers | Beta-adrenergic receptors | The exact mechanism in tremor reduction is not fully understood but may involve both central and peripheral actions. | Propranolol is an established treatment for essential tremor. | Propranolol has been shown to be effective against oxotremorine-induced tremors in mice.[15][16] |
Q4: How can I assess dizziness or vestibular dysfunction in rats?
A4: A functional observational battery (FOB) can be used to assess behaviors indicative of vestibular dysfunction.[20][21][22][23]
Experimental Protocol: Functional Observational Battery for Vestibular Function in Rats
This is a simple, non-invasive protocol to screen for vestibular deficits.
-
Observation in an Open Field:
-
Place the rat in a novel, open-field arena.
-
Observe for signs of ataxia, such as a wide-based gait, stumbling, or circling behavior.
-
-
Righting Reflex:
-
Gently place the rat on its back on a flat surface.
-
A healthy rat will immediately right itself (turn over to a normal standing posture).[20]
-
Record the time it takes for the rat to right itself. A delay or inability to right itself suggests a vestibular or motor deficit.
-
-
Negative Geotaxis:
-
Place the rat facing downwards on a sloped surface (approximately 30-45 degrees).
-
A normal rat will turn and climb up the slope.[20]
-
Observe for any difficulty or inability to perform this task.
-
Q5: What is the signaling pathway involved in this compound's neurological side effects?
A5: The primary mechanism is the blockade of voltage-gated sodium channels in neurons. This disrupts the normal propagation of action potentials and can lead to aberrant neuronal firing, resulting in tremors. The diagram below illustrates this proposed pathway.
References
- 1. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jgtps.com [jgtps.com]
- 4. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 5. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of tremor in rats induced by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between serum this compound concentration and neurologic side effects in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA-A Alpha 2/3 but Not Alpha 1 Receptor Subunit Ligand Inhibits Harmaline and Pimozide-Induced Tremor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Tremor Action of Subtype Selective Positive Allosteric Modulators of GABAA Receptors in a Rat Model of Essential Tremors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of TPA023, a GABAAα2,3 subtype-selective partial agonist, on essential tremor in comparison to alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective GABA-A α3 modulator shows efficacy in essential tremor | BioWorld [bioworld.com]
- 15. Antioxotremorine action of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxotremorine action of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the beta adrenergic blocking agent propranolol on essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacotherapy of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inefficacy of propranolol in attenuation of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A functional observational battery for evaluation of neurological outcomes in a rat model of acute bacterial meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 23. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aprindine dosage to avoid proarrhythmic effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing aprindine in animal models. The focus is on optimizing dosage to achieve antiarrhythmic effects while avoiding proarrhythmic complications.
Troubleshooting Guides
Issue: Unexpected Proarrhythmic Events (e.g., Ventricular Tachycardia, Fibrillation) at Therapeutic Doses
Possible Cause 1: Animal Model Susceptibility
-
Explanation: Certain animal models, particularly those with induced myocardial infarction or specific genetic predispositions, may be more susceptible to the proarrhythmic effects of this compound. In a study on dogs with coronary artery occlusion, this compound's effect was variable, sometimes being arrhythmogenic.[1]
-
Troubleshooting Steps:
-
Review Model Selection: Re-evaluate if the chosen animal model is appropriate for this compound studies. Models with underlying cardiac abnormalities may require significantly lower starting doses.
-
Dose Reduction: Decrease the initial dose by 25-50% and titrate upwards more slowly while continuously monitoring cardiac function.
-
Alternative Models: Consider using a different arrhythmia induction model. For instance, this compound has shown efficacy in ouabain-induced and adrenaline-induced arrhythmia models, which may offer a more stable baseline for assessing drug effects.[2]
-
Possible Cause 2: Rate of Intravenous Infusion
-
Explanation: Rapid intravenous administration can lead to transiently high plasma concentrations, increasing the risk of proarrhythmic events and other adverse effects like hypotension.[2]
-
Troubleshooting Steps:
-
Slow Infusion Rate: Administer the intravenous dose over a longer period (e.g., 15-30 minutes) to allow for more even distribution and to avoid sudden peaks in plasma concentration.
-
Consider Oral Administration: If the experimental design allows, oral administration can provide a slower onset of action and more stable plasma levels, potentially reducing the risk of acute proarrhythmic events.[2]
-
Possible Cause 3: Drug Interactions
-
Explanation: Co-administration of other drugs that affect cardiac ion channels or drug metabolism can potentiate the proarrhythmic effects of this compound.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Ensure no other administered substances (including anesthetics) have known effects on cardiac electrophysiology that could interact with this compound.
-
Washout Period: If the experimental protocol involves multiple compounds, ensure an adequate washout period between administrations to prevent overlapping effects.
-
Issue: Lack of Efficacy at Previously Reported Therapeutic Doses
Possible Cause 1: Different Arrhythmia Induction Model
-
Explanation: The effective plasma concentration of this compound can vary significantly depending on the type of arrhythmia. For example, the minimum effective plasma concentration for digitalis-induced arrhythmias in dogs is lower than that for arrhythmias induced by coronary ligation.[2]
-
Troubleshooting Steps:
-
Model-Specific Dosing: Consult literature for effective doses in your specific model. If data is unavailable, a dose-escalation study is recommended.
-
Plasma Concentration Monitoring: If possible, measure this compound plasma concentrations to correlate with the observed effects and to ensure therapeutic levels are reached.
-
Possible Cause 2: Individual Animal Variability
-
Explanation: There can be significant individual variations in sensitivity to this compound.[2]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger cohort of animals can help to account for individual variability and to determine a more reliable average effective dose.
-
Dose-Response Curve: Generate a dose-response curve in a pilot study to determine the optimal dose for your specific animal colony and experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting doses for this compound in different animal models?
A1: Starting doses can vary significantly based on the animal model and the intended route of administration. Refer to the table below for a summary of doses used in various studies. It is crucial to start with a low dose and titrate up based on observed effects and tolerance.
Q2: What are the key electrocardiogram (ECG) parameters to monitor for proarrhythmic risk?
A2: The most significant ECG marker for this compound-induced proarrhythmia is a widening of the QRS complex.[3] A substantial increase in the QRS width can be an early indicator of toxicity.[3] Monitoring the P-Q interval is also important, as its prolongation indicates a slowing of atrioventricular conduction.[3][4] While not explicitly reported for this compound in the provided results, monitoring the QT interval is a standard practice for assessing proarrhythmic risk with antiarrhythmic drugs.
Q3: How does this compound affect cardiac electrophysiology?
A3: this compound is a Class Ib antiarrhythmic agent that primarily blocks sodium channels, reducing the excitability and conduction velocity of cardiac muscle cells.[5] It also inhibits the delayed rectifier potassium current (IKr) and the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which can prolong the action potential duration.[6] Additionally, it can inhibit the Na+/Ca2+ exchange current, which helps to stabilize intracellular calcium ion concentration.[5]
Q4: Are there any known central nervous system (CNS) side effects to be aware of?
A4: Yes, this compound can cause CNS toxicity at therapeutic concentrations in conscious animals, indicating a narrow margin of safety.[7] Researchers should monitor for signs of neurological side effects, such as tremors, seizures, or changes in behavior.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Animal Models
| Animal Model | Arrhythmia Induction | Route of Administration | Effective Dose/Concentration | Proarrhythmic/Adverse Effects Observed | Reference |
| Dog | Ouabain-induced ventricular tachycardia | Intravenous | 5 mg/kg | One animal fibrillated after a 5 mg/kg dose in a separate experiment.[7] | [7] |
| Dog | Two-stage coronary ligation | Intravenous | 5 mg/kg, with an additional 5 mg/kg dose | CNS toxicity at therapeutic concentrations.[7] | [7] |
| Pig | Anesthetized | Intravenous | < 1.75 mg/kg (serum level 3.4 µg/ml) | At higher doses (serum level 8.7 µg/ml), significant P-Q and QRS prolongation and decreased cardiac output.[3] | [3] |
| Dog | Anesthetized, open-chest | Intravenous | 1.4, 2.8, and 4.2 mg/kg cumulative doses | Prolonged atrial and ventricular conduction time. | [4] |
| Guinea Pig | Warfarin-induced arrhythmia | Intravenous | 5 mg/kg | Not specified in the provided text. | [5] |
| Dog | Digitalis, adrenaline, and coronary ligation-induced arrhythmias | Intravenous and Oral | Minimum effective plasma concentrations: 0.8-3.1 µg/ml | Hypotensive effect with intravenous administration.[2] | [2] |
| Dog | Ouabain-induced accelerated ventricular escape and repetitive ventricular response | Intravenous | 2.86 mg/kg | Not specified in the provided text. | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in an Ouabain-Induced Arrhythmia Dog Model
-
Objective: To determine the effective dose of this compound for suppressing ouabain-induced ventricular tachycardia.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Sodium pentobarbital (30 mg/kg, i.v.).
-
Procedure:
-
Induce ventricular tachycardia by administering ouabain at a dose of 60 µg/kg.
-
Once a stable arrhythmia is established, administer this compound intravenously. A study showed that 5 mg/kg of this compound reversed ouabain-induced ventricular tachycardia in all six dogs tested.[7]
-
Continuously monitor ECG throughout the experiment to assess the suppression of the arrhythmia.
-
Record heart rate, blood pressure, and ECG intervals (P-Q, QRS, QT) at baseline, after arrhythmia induction, and at regular intervals after this compound administration.
-
Protocol 2: Evaluation of Proarrhythmic Risk in a Conscious Canine Coronary Ligation Model
-
Objective: To assess the potential proarrhythmic effects of this compound in a post-myocardial infarction model.
-
Animal Model: Conscious dogs.
-
Procedure:
-
Perform a two-stage ligation of the left anterior descending coronary artery to induce a myocardial infarction.
-
Allow a 24-hour recovery period, during which ectopic beats are expected to develop.
-
Administer this compound intravenously. A study used an initial 5 mg/kg dose followed by an additional 5 mg/kg dose.[7]
-
Monitor the ECG continuously for changes in the rate of ectopic beats and for the emergence of more severe arrhythmias, such as ventricular tachycardia or fibrillation. In one study, one animal fibrillated after a 5 mg/kg dose.[7]
-
Observe the animal for any signs of CNS toxicity.[7]
-
Visualizations
Caption: Experimental workflow for assessing this compound's efficacy and proarrhythmic risk.
Caption: this compound's mechanism of action and potential outcomes.
References
- 1. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective plasma concentrations of this compound in canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of ouabain-induced ventricular rhythms with this compound HCl. A comparison with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Aprindine electrophysiology recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aprindine in electrophysiology recordings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.
Issue 1: Inconsistent or Weak Drug Effect
-
Question: I am not observing the expected blocking effect of this compound on the sodium current. What are the possible reasons?
-
Answer: Several factors could contribute to an inconsistent or weak effect of this compound:
-
Solution Stability: this compound solutions, especially when diluted, can lose activity over time. It is recommended to use freshly prepared solutions for each experiment. Stock solutions of this compound hydrochloride should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
-
pH of External Solution: The blocking effect of this compound is pH-dependent. Under acidic conditions (e.g., pH 6.0), the use-dependent block of sodium channels is significantly smaller compared to physiological (pH 7.4) or alkaline (pH 8.0) conditions.[2] Ensure your external recording solution is buffered to a stable physiological pH.
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Use-Dependent Block: this compound's block of the fast sodium current is use-dependent, meaning it is more pronounced at higher stimulation frequencies.[2][3] If you are stimulating at a low frequency, the blocking effect may be less apparent.
-
-
-
Question: The effect of this compound seems to vary between different cell types. Why is this?
-
Answer: The effects of this compound can indeed differ between cardiac cell types. For instance, this compound has been shown to shorten the action potential duration (APD) in Purkinje and ventricular tissues, a characteristic of Class Ib antiarrhythmics. However, in atrial cells, it can prolong the APD. This is likely due to its differential effects on various ion channels expressed in these cells, including the inhibition of the delayed rectifier K+ current (IKr) in atrial myocytes.
-
Issue 2: Recording Instability and "Rundown"
-
Question: I am observing a gradual decrease in the sodium current amplitude over the course of my experiment, even before applying this compound. What could be causing this "rundown"?
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Answer: Sodium channel rundown is a common issue in patch-clamp recordings and can be exacerbated by several factors:
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Cell Health: The overall health of the isolated myocytes is crucial. Ensure cells are not over-digested during isolation and are allowed adequate recovery time. Visually inspect cells for a healthy morphology (e.g., clear striations, rod-shape for cardiomyocytes) before patching. Cell viability can be assessed using assays like Calcein AM and Ethidium homodimer-1 staining.[4]
-
Internal Solution Composition: The composition of your pipette solution is critical for maintaining cell health and channel function. Ensure it is properly filtered and contains ATP and GTP to support cellular metabolism.
-
Seal Stability: A poor giga-seal can lead to a gradual decline in recording quality. If the baseline becomes unstable or droopy, it could indicate an unstable seal, even if the resistance initially appears high.
-
-
-
Question: After applying this compound, I see a progressive rundown of the sodium current that does not stabilize. How can I troubleshoot this?
-
Answer: While some use-dependent block is expected with this compound, a continuous, non-stabilizing rundown might indicate other issues:
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Drug Concentration: High concentrations of this compound can have effects beyond the intended sodium channel block, potentially impacting cell health and leading to a progressive decline in current.[5] Consider performing a dose-response curve to identify the optimal concentration for your experiment.
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Narrow Therapeutic-Toxic Ratio: this compound has a narrow therapeutic-toxic ratio, and at higher concentrations, it can have arrhythmogenic effects or suppress other currents, like the slow inward current.[6]
-
-
Issue 3: Washout and Reversibility
-
Question: I am having difficulty washing out the effect of this compound after application. Is this expected?
-
Answer: The washout of this compound can be slow. Studies have shown that the effects of lignocaine, another Class Ib antiarrhythmic, are more easily reversible upon perfusion with a drug-free solution compared to this compound. The recovery time constant from use-dependent block for this compound is significantly longer than for other Class Ib drugs like lignocaine and mexiletine.[7] Allow for an extended washout period with a continuous flow of the external solution.
-
Data Presentation
The following tables summarize key quantitative data on the electrophysiological effects of this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Currents
| Ion Current | Cell Type | IC50 (µM) | Reference |
| IK.ACh (Carbachol-induced) | Guinea-pig atrial cells | 0.4 | [7] |
| IK.ACh (GTPγS-induced) | Guinea-pig atrial cells | 2.5 | [7] |
| hERG | N/A | 0.23 | [8] |
| INCX (outward) | Guinea-pig ventricular myocytes | 48.8 | [9] |
| INCX (inward) | Guinea-pig ventricular myocytes | 51.8 | [9] |
Table 2: Use-Dependent Block Characteristics of this compound on Sodium Channels
| Parameter | Condition | Value | Cell Type | Reference |
| Tonic Block (Kdrest) | - | 37.7 µM | Guinea-pig ventricular myocytes | [2] |
| Inactivated State Block (Kdi) | - | 0.74 µM | Guinea-pig ventricular myocytes | [2] |
| Recovery Time Constant | Holding Potential = -100 mV | 4.8 s | Guinea-pig ventricular myocytes | [2] |
| Recovery Time Constant | Holding Potential = -140 mV | 5.0 s | Guinea-pig ventricular myocytes | [2] |
| Use-Dependent Block | 2 Hz stimulation (pH 6.0) | 14% ± 7% | Guinea-pig ventricular myocytes | [2] |
| Use-Dependent Block | 2 Hz stimulation (pH 7.4) | 68% ± 13% | Guinea-pig ventricular myocytes | [2] |
| Use-Dependent Block | 2 Hz stimulation (pH 8.0) | 90% ± 12% | Guinea-pig ventricular myocytes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in the external recording solution to the final desired concentration.
-
It is recommended to prepare the working solution fresh for each experiment.[1]
-
Protocol 2: Assessment of Use-Dependent Block of Sodium Channels
-
Cell Preparation:
-
Obtain a stable whole-cell patch-clamp recording from a myocyte.
-
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
Apply a train of depolarizing pulses to a potential that activates sodium channels (e.g., -20 mV) at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz).
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The duration of the depolarizing pulses should be sufficient to elicit a peak inward sodium current.
-
-
Data Acquisition:
-
Record the peak sodium current for each pulse in the train.
-
-
Analysis:
-
Plot the normalized peak sodium current as a function of the pulse number.
-
A progressive decrease in the peak current with successive pulses indicates use-dependent block.
-
The extent of use-dependent block can be quantified by comparing the peak current of the first pulse to the peak current of a later pulse in the train (e.g., the 20th pulse).
-
-
Recovery from Block:
-
To assess the time course of recovery from use-dependent block, apply a conditioning train of pulses to induce block.
-
Following the conditioning train, apply test pulses at varying time intervals to measure the recovery of the sodium current.
-
Plot the normalized peak current of the test pulses as a function of the recovery interval.
-
Fit the data with an exponential function to determine the recovery time constant.
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound's Primary Mechanism of Action
Caption: Primary mechanism of this compound action.
Diagram 2: Experimental Workflow for Assessing this compound's Electrophysiological Effects
Caption: General experimental workflow.
Diagram 3: Troubleshooting Logic for Inconsistent this compound Effects
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on transmembrane currents and contractile force in frog atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Aprindine In-Vivo Stability & Half-Life Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the in-vivo stability and half-life of Aprindine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in-vivo stability and half-life of this compound?
The primary factor limiting this compound's in-vivo stability is its extensive metabolism by the hepatic cytochrome P450 enzyme system, specifically CYP2D6.[1] This enzyme mediates the hydroxylation and N-dealkylation of this compound, leading to the formation of metabolites such as hydroxylated this compound (HA1 and HA2), desethylthis compound, and N-[3-(N,N-diethylamino)propyl]-N-phenyl-2-aminoindan-5-ol (i-OHAP).[1][2] This rapid metabolism results in a variable and often short biological half-life, which can range from 20 to over 100 hours in patients, making consistent therapeutic dosing challenging.[3]
Q2: What are the main strategic approaches to extend this compound's half-life?
There are three main strategic approaches to enhance the in-vivo stability and prolong the half-life of this compound:
-
Chemical Modification: Altering the molecular structure of this compound to hinder metabolic breakdown or improve its pharmacokinetic profile.
-
Prodrug Formulation: Converting this compound into an inactive derivative (prodrug) that releases the active drug in-vivo, often with improved absorption and stability.[4][5]
-
Advanced Drug Delivery Systems: Encapsulating this compound in carrier systems like liposomes or nanoparticles to protect it from enzymatic degradation and control its release.[6][7]
Q3: How does PEGylation work to improve the half-life of a drug like this compound?
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a drug molecule.[8] This strategy extends half-life through several mechanisms:
-
Increased Hydrodynamic Size: The PEG chain increases the molecule's size, which significantly reduces its clearance by the kidneys.[8][9]
-
Steric Hindrance: The PEG polymer acts as a shield, protecting the drug from recognition and degradation by metabolic enzymes like CYP2D6.[10]
-
Reduced Immunogenicity: PEGylation can decrease the potential for the drug to elicit an immune response.[8] While this process can sometimes lead to a partial loss in binding affinity, this is often compensated for by the much longer circulation time, resulting in improved overall therapeutic efficacy.[10]
Q4: What is a prodrug strategy and how could it be applied to this compound?
A prodrug is a biologically inactive compound that is metabolized in the body to produce the active drug.[4][5] This approach can be used to overcome undesirable properties of the parent drug, such as poor stability or permeability.[4] For this compound, a prodrug could be designed by attaching a promoiety to a functional group on the molecule. This modification could temporarily mask the sites susceptible to CYP2D6 metabolism. Once administered, the promoiety would be cleaved by enzymes in the body to release the active this compound, potentially allowing it to bypass first-pass metabolism and exhibit a more favorable pharmacokinetic profile.[5][11]
Q5: Can nanoparticle-based delivery systems improve this compound's stability?
Yes. Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, are excellent candidates for improving this compound's in-vivo performance.[7] By encapsulating this compound, these carriers can:
-
Protect from Degradation: Shield the drug from metabolic enzymes in the liver and blood.[12]
-
Control Release: Provide sustained or controlled release of the drug, maintaining therapeutic concentrations for a longer period.[7]
-
Alter Biodistribution: Modify where the drug accumulates in the body, which can increase efficacy and reduce off-target side effects.[6][13]
Troubleshooting Guides
Issue 1: A chemically modified this compound analog shows high in-vitro stability but fails in in-vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability: The modification may have negatively impacted the drug's solubility or permeability across the intestinal wall.[14] | 1. Perform in-vitro permeability assays (e.g., Caco-2 cell model) to assess intestinal absorption.[15] 2. Evaluate the drug's solubility in biorelevant media (e.g., FaSSIF, FeSSIF). 3. Consider formulating the analog as a prodrug to enhance permeability.[4] |
| Rapid Clearance by Other Pathways: While stable against CYP2D6, the analog might be a substrate for other clearance mechanisms (e.g., other CYP enzymes, renal excretion). | 1. Conduct a broader metabolic profiling study using human liver microsomes to identify all major metabolites. 2. Assess the role of transporters (e.g., P-glycoprotein) in the drug's efflux. |
| High Plasma Protein Binding: Increased lipophilicity from the modification can lead to extensive binding to plasma proteins, reducing the free, active drug concentration.[16] | 1. Measure the fraction of drug bound to plasma proteins using equilibrium dialysis or ultracentrifugation. 2. If binding is excessively high, consider structural modifications to reduce lipophilicity without creating a new metabolic soft spot.[16] |
Issue 2: A liposomal formulation of this compound shows premature drug leakage in vivo.
| Possible Cause | Troubleshooting Step |
| Lipid Bilayer Instability: The chosen lipid composition may not be rigid enough to retain the drug in circulation. | 1. Incorporate cholesterol or sphingomyelin into the bilayer to increase its rigidity and stability.[17][18] 2. Use phospholipids with higher phase transition temperatures (longer, saturated acyl chains). |
| Opsonization and Phagocytosis: The liposomes are being rapidly cleared by the mononuclear phagocyte system (MPS). | 1. Incorporate PEG-conjugated lipids (e.g., DSPE-mPEG2000) into the formulation to create "stealth" liposomes, which reduces opsonization and prolongs circulation time.[12][18] |
| Drug-Lipid Interaction Issues: Poor interaction between this compound and the lipid bilayer leads to inefficient encapsulation and rapid leakage. | 1. Optimize the drug-to-lipid ratio during formulation. 2. Evaluate different remote loading techniques (e.g., pH gradient, ammonium sulfate gradient) to improve encapsulation efficiency and stability. |
Data Summary
The following tables summarize the expected impact of various strategies on the pharmacokinetic parameters of this compound. Note: These are illustrative values based on general principles of drug delivery, as specific data for modified this compound is not widely published.
Table 1: Expected Pharmacokinetic Outcomes of Chemical Modification Strategies
| Strategy | Expected T½ (Half-life) | Expected CL (Clearance) | Expected Vd (Volume of Distribution) | Rationale |
| Unmodified this compound | Variable (20-100+ h)[3] | High | Large | Subject to extensive first-pass metabolism by CYP2D6.[1] |
| PEGylation | Significantly Increased | Significantly Decreased | Decreased | Increased size reduces renal clearance and masks metabolic sites.[8][10] |
| Prodrug Design | Increased | Decreased | Variable | Bypasses first-pass metabolism; release rate can be controlled.[4][5] |
| Metabolic Site Blocking | Moderately Increased | Moderately Decreased | Variable | Structural modification (e.g., halogenation) at the metabolic "hotspot" prevents enzymatic breakdown.[16] |
Table 2: Expected Pharmacokinetic Outcomes of Formulation Strategies
| Strategy | Expected T½ (Half-life) | Expected CL (Clearance) | Expected Vd (Volume of Distribution) | Rationale |
| Unmodified this compound | Variable (20-100+ h)[3] | High | Large | Rapidly metabolized and distributed. |
| Stealth Liposomes | Significantly Increased | Significantly Decreased | Decreased | Protects drug from metabolism and avoids rapid MPS uptake.[12][18] |
| Polymeric Nanoparticles | Significantly Increased | Significantly Decreased | Decreased | Provides sustained release and protects the encapsulated drug.[7][19] |
Experimental Protocols
Protocol 1: In-Vivo Half-Life Determination of a Modified this compound Analog
-
Animal Model: Utilize male Sprague-Dawley rats (250-300g). House animals under standard conditions with free access to food and water.
-
Drug Administration:
-
Formulate the this compound analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[20]
-
Administer a single intravenous (IV) dose (e.g., 5 mg/kg) via the tail vein.
-
For oral bioavailability, administer a single oral gavage dose (e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).
-
Collect samples into heparinized tubes.
-
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Extract the drug from plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time data.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (T½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Visualizations
Caption: Metabolic pathway of this compound leading to rapid clearance.
Caption: Workflow for developing and testing a stabilized this compound formulation.
Caption: Comparison of primary strategies for this compound half-life extension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isolation of a major metabolite (i-OHAP) of this compound and its identification as N-[3-(N,N-diethylamino)propyl]-N-phenyl-2-aminoindan-5-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, half-life, and toxicity of oral this compound in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies for antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Based Treatment for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 15. A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating the Challenges of Aprindine in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving Aprindine, a potent antiarrhythmic agent with a recognized narrow therapeutic index. The following resources are intended to mitigate potential complications and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as a Class Ib antiarrhythmic agent.[1] Its principal mechanism involves the blockade of fast inward sodium channels (INa) in cardiac cells, which effectively reduces the excitability of the cardiac membrane and stabilizes it against abnormal electrical impulses that can lead to arrhythmias.[2][3] Additionally, this compound has been shown to inhibit delayed rectifier potassium currents (IK), particularly the rapid component (IKr), and the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which contributes to its efficacy in treating atrial fibrillation.[4] Some studies also suggest it has a mild beta-blocking effect and can regulate intracellular calcium ion concentration by inhibiting the Na+/Ca2+ exchange current (INCX).[2][3]
Q2: Why is this compound considered to have a narrow therapeutic index?
A narrow therapeutic index (NTI) signifies that the concentrations at which a drug is effective are very close to the concentrations at which it becomes toxic.[5][6][7] Even minor variations in dose or blood concentration can lead to significant adverse effects or therapeutic failure.[6][7] this compound exemplifies this, with central nervous system toxicity often appearing at therapeutic drug concentrations, indicating a slim margin of safety.[8][9] Careful dose titration and, where possible, therapeutic drug monitoring are crucial to minimize side effects.[10]
Q3: What are the common toxicities associated with this compound in experimental models?
The most frequently reported toxicities in preclinical and clinical studies are neurological and cardiovascular.
-
Neurological: Tremors, ataxia (loss of control of body movements), vertigo, diplopia, memory impairment, hallucinations, convulsions, and in some cases, psychosis have been observed.[1][2][11][12] These side effects are often dose-related and can appear at therapeutic concentrations.[8][13]
-
Cardiovascular: Bradycardia (slow heart rate), hypotension (low blood pressure), and electrocardiographic changes such as prolongation of the P-Q interval and widening of the QRS complex are significant cardiovascular effects.[2][11][14] High doses can lead to a decrease in cardiac output due to negative inotropic properties.[14]
-
Other: Gastrointestinal issues (nausea, vomiting), hepatic effects (cholestatic jaundice), and hematological side effects like agranulocytosis have also been reported.[1][10][11]
Troubleshooting Experimental Issues
Issue 1: High incidence of neurological side effects in animal models.
-
Question: My animal subjects are exhibiting tremors and ataxia shortly after this compound administration, even at what I calculated to be a therapeutic dose. What could be the cause and how can I mitigate this?
-
Answer:
-
Re-evaluate Dose and Plasma Concentration: There is significant individual variability in sensitivity to this compound.[15] The "therapeutic" dose can easily cross into the toxic range. A study in Japanese patients suggested that maintaining serum concentrations below 1 µg/mL helps prevent neurological side effects.[13] While this is clinical data, it underscores the importance of concentration-dependent toxicity.
-
Route and Rate of Administration: Rapid intravenous injection can lead to transiently high peak plasma concentrations, increasing the risk of acute toxicity. Consider a slower infusion rate or a different route of administration (e.g., oral gavage) if your experimental design allows. Oral administration, however, can have slow and variable absorption, particularly in acute settings.[16]
-
Drug Interactions: Be aware of other agents administered to the animals. Drugs that inhibit cytochrome P450 enzymes can decrease this compound's metabolism, leading to higher plasma concentrations and increased toxicity.[17]
-
Species and Strain Differences: Metabolic rates and drug sensitivity can vary significantly between different animal species and even strains. It may be necessary to perform a dose-ranging study in a small cohort to establish the maximum tolerated dose (MTD) and the effective dose (ED) in your specific model.
-
Issue 2: Inconsistent or absent antiarrhythmic effect.
-
Question: I am not observing the expected antiarrhythmic effect of this compound in my induced arrhythmia model. What are the potential reasons for this lack of efficacy?
-
Answer:
-
Sub-therapeutic Dosing: The minimum effective plasma concentration of this compound can vary depending on the type of arrhythmia being studied. For instance, in canine models, arrhythmias induced by coronary ligation required higher plasma concentrations (1.6-3.1 µg/mL) than those induced by digitalis (0.8 µg/mL) or adrenaline (1.0 µg/mL).[15][18] Ensure your dosing regimen is sufficient to achieve the necessary plasma concentration for your specific arrhythmia model.
-
Formulation and Solubility: this compound hydrochloride's solubility can be a factor. Ensure the drug is fully solubilized before administration. For in vivo studies, common vehicles include DMSO combined with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[3] Improper formulation can lead to precipitation and reduced bioavailability.
-
Timing of Administration: The timing of this compound administration relative to the arrhythmic challenge can be critical. In a canine model of coronary artery occlusion, the effect of this compound (antiarrhythmic, pro-arrhythmic, or no effect) was dependent on the timing of its administration relative to the occlusion event.[9]
-
Model-Specific Mechanisms: this compound's primary mechanism is sodium channel blockade. If the arrhythmia in your model is not primarily driven by a mechanism sensitive to this blockade, the drug may be less effective.
-
Quantitative Data Summary
Table 1: Effective and Toxic Plasma Concentrations of this compound
| Species/Population | Condition/Effect | Plasma/Serum Concentration | Reference |
| Canine | Digitalis-induced arrhythmia (Min. Effective) | 0.8 ± 0.4 µg/mL | [15][18] |
| Canine | Adrenaline-induced arrhythmia (Min. Effective) | 1.0 ± 0.4 µg/mL | [15][18] |
| Canine | 24-h Coronary ligation arrhythmia (Min. Effective) | 1.6 ± 0.3 µg/mL | [15][18] |
| Canine | 48-h Coronary ligation arrhythmia (Min. Effective) | 3.1 ± 0.5 µg/mL | [15] |
| Human (Japanese) | Prevention of Neurological Side Effects | < 1.0 µg/mL | [13] |
| Human | Therapeutic Level (General) | ~2.5 µg/mL | [14] |
| Pig | Significant QRS Widening | 3.4 µg/mL | [14] |
| Pig | Decreased Cardiac Output | 8.7 µg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a method for solubilizing this compound Hydrochloride for parenteral administration, adapted from common laboratory practices.[3]
Materials:
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound Hydrochloride in DMSO (e.g., 50 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is homogeneous.
-
The final solution should be clear. If precipitation occurs, adjustments to the vehicle ratios may be necessary. Administer the freshly prepared solution to the animal subject.
Protocol 2: Evaluation of Antiarrhythmic Efficacy in a Guinea Pig Model of Atrial Fibrillation
This protocol is based on a study investigating this compound's effects on atrial electrophysiology.[4]
Model: Isolated Langendorff-perfused guinea pig hearts.
Procedure:
-
Isolate the heart from a euthanized guinea pig and mount it on a Langendorff apparatus.
-
Perfuse the heart with a Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Induce atrial fibrillation (AF) through programmed electrical stimulation. A common method is the application of a muscarinic agonist like carbachol (e.g., 1 µM) to shorten the atrial refractory period, followed by burst pacing.
-
Record baseline electrophysiological parameters, including monophasic action potential (MAP) and effective refractory period (ERP).
-
Introduce this compound into the perfusate at the desired concentration (e.g., 3 µM, which is within the clinical therapeutic range).
-
After a stabilization period with this compound, repeat the AF induction protocol and re-measure electrophysiological parameters.
-
Compare the duration and inducibility of AF, as well as MAP and ERP, before and after this compound administration to quantify its antiarrhythmic effect.
Visualizations
Caption: Primary mechanisms of action of this compound on cardiac ion channels.
Caption: Troubleshooting workflow for in vivo this compound experiments.
References
- 1. mims.com [mims.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Insights into Narrow Therapeutic Index Drugs – International Journal of Current Science Research and Review [ijcsrr.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. fda.gov [fda.gov]
- 8. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 12. This compound psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between serum this compound concentration and neurologic side effects in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular effects of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective plasma concentrations of this compound in canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absorption, half-life, and toxicity of oral this compound in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Quantitative analysis of the antiarrhythmic effect of drugs on canine ventricular arrhythmias by the determination of minimum effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of experimental protocols to minimize Aprindine's off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aprindine in their experiments. The aim is to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Sodium Channel Blockade | 1. Use-dependent nature of this compound: The blocking effect is more pronounced at higher stimulation frequencies. 2. pH of the external solution: this compound's use-dependent block is pH-sensitive.[1] 3. Inaccurate drug concentration: Errors in stock solution preparation or dilution. | 1. Maintain a consistent and physiologically relevant stimulation frequency throughout the experiment. 2. Ensure the external solution is buffered to a stable physiological pH (typically 7.4).[1] 3. Prepare fresh stock solutions and verify concentrations. |
| Unexpected Effects on Action Potential Duration (APD) | 1. Off-target potassium channel blockade: this compound can inhibit the delayed rectifier potassium current (IKr), leading to APD prolongation.[2][3] 2. Inhibition of Na+/Ca2+ exchange current (INCX): This can alter intracellular calcium dynamics and indirectly affect APD.[3][4][5] | 1. Use the lowest effective concentration of this compound to target sodium channels. 2. Consider using a more specific IKr blocker as a control to differentiate its effects from this compound's off-target effects. 3. Be aware of the potential for INCX inhibition, especially at higher concentrations. |
| Cell Viability Issues | 1. High concentrations of this compound: Like many pharmacological agents, high concentrations can be cytotoxic. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at certain concentrations. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. 2. Include a vehicle-only control in your experiments to assess the toxicity of the solvent. |
| Difficulty Achieving Gigaseal in Patch-Clamp Experiments | 1. Pipette-related issues: Dirty pipette tip, incorrect pipette resistance, or a broken tip.[6] 2. Poor cell health: Unhealthy cells will not form a stable seal.[6] | 1. Use fresh, clean pipettes with an appropriate resistance for your cell type (typically 2-5 MΩ). 2. Ensure cells are healthy and in a suitable recording solution. |
| Noisy Recordings in Electrophysiology | 1. Electrical interference: Improper grounding of equipment. 2. Mechanical vibration: Unstable recording setup. | 1. Check and ensure all equipment is properly grounded to a common ground. 2. Use an anti-vibration table and secure all components of the patch-clamp rig. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a Class 1c antiarrhythmic agent, and its primary on-target effect is the blockade of fast inward sodium channels (Nav1.5) in cardiac cells.[7] This slows the upstroke of the cardiac action potential and reduces the speed of conduction.
Q2: What are the main off-target effects of this compound?
A2: The main off-target effects of this compound include:
-
Blockade of potassium channels: Specifically, the delayed rectifier potassium current (IKr), which can lead to a prolongation of the action potential duration.[2][3]
-
Inhibition of the Na+/Ca2+ exchange current (INCX): This can alter intracellular calcium homeostasis.[3][4][5][8]
-
Inhibition of calmodulin-stimulated enzymes: this compound can interfere with calcium signaling pathways by inhibiting calmodulin.[9]
Q3: At what concentrations are the off-target effects of this compound typically observed?
A3: Off-target effects generally become more prominent at higher concentrations. Inhibition of the Na+/Ca2+ exchange current has an IC50 of approximately 48.8-51.8 µM.[3][4][5] Inhibition of calmodulin-stimulated phosphodiesterase has been observed with an ID50 of 18 µM.[9] Significant inhibition of the delayed rectifier potassium current has been noted at a concentration of 3 µM.[2]
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects:
-
Use the lowest effective concentration: Determine the lowest concentration of this compound that produces the desired on-target effect in your experimental model.
-
Careful experimental design: Include appropriate controls to isolate the on-target effects. For example, when studying the effects on sodium channels, you can use specific blockers for potassium channels to mitigate their contribution.
-
Maintain physiological conditions: Ensure your experimental conditions (e.g., temperature, pH) are stable and within a physiological range, as alterations can affect drug potency and off-target activities.[1]
Q5: What is the therapeutic-toxic ratio of this compound?
A5: this compound has a narrow therapeutic-toxic ratio, meaning the concentration at which it is effective is close to the concentration at which it can cause toxic side effects.[10] This underscores the importance of careful dose selection in experimental settings.
Data Presentation
Table 1: On-Target vs. Off-Target Effects of this compound
| Target | Effect | Potency (IC50 / Kd) | Experimental System |
| On-Target | |||
| Fast Sodium Channel (Nav1.5) - Resting State | Tonic Block | Kd: 37.7 µM[1] | Guinea pig ventricular myocytes |
| Fast Sodium Channel (Nav1.5) - Inactivated State | Tonic Block | Kd: 0.74 µM[1] | Guinea pig ventricular myocytes |
| Off-Target | |||
| Na+/Ca2+ Exchange Current (INCX) | Inhibition | IC50: 48.8 - 51.8 µM[3][4] | Guinea pig ventricular myocytes & CCL39 cells |
| Calmodulin-stimulated Phosphodiesterase | Inhibition | ID50: 18 µM[9] | Bovine brain |
| Delayed Rectifier K+ Current (IKr) | Inhibition | Significant inhibition at 3 µM | Guinea pig atrial cells |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound's Effect on Cardiac Sodium Channels
Objective: To measure the inhibitory effect of this compound on the fast sodium current (INa) in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from guinea pig ventricle)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Plate isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit INa.
-
Record baseline INa currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 3 µM, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
After a stable drug effect is reached (typically 3-5 minutes), record INa currents again using the same voltage protocol.
-
Wash out the drug by perfusing with the control external solution.
-
Analyze the peak INa amplitude before and after drug application to determine the percentage of block.
Protocol 2: Assessing Off-Target Effects of this compound on the hERG Potassium Channel
Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current (IKr).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig as described in Protocol 1
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution
Methodology:
-
Culture and prepare HEK293-hERG cells for patch-clamp recording.
-
Follow steps 2-7 from Protocol 1 to achieve whole-cell configuration, with a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
Record baseline hERG tail currents.
-
Perfuse the cells with various concentrations of this compound (e.g., 1 µM to 50 µM).
-
Record hERG tail currents in the presence of this compound.
-
Analyze the peak tail current amplitude to determine the concentration-dependent inhibition of the hERG channel.
Mandatory Visualization
Caption: On-target effect of this compound on the cardiac sodium channel.
Caption: Overview of this compound's primary off-target interactions.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits calmodulin-stimulated phosphodiesterase and Ca-ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Arrhythmogenic Potential of Aprindine in Specific Cardiac Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the arrhythmogenic potential of Aprindine in experimental settings. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to both its anti-arrhythmic and pro-arrhythmic effects?
A1: this compound is a Class Ib antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in cardiac cells.[1][2] This action reduces the excitability and conduction velocity of cardiac muscle cells, which is the basis for its anti-arrhythmic effect.[2] However, this same mechanism, particularly the use-dependent block and the slowing of conduction, can also create a substrate for re-entrant arrhythmias, contributing to its pro-arrhythmic potential.[3][4]
Q2: In which specific cardiac conditions is the arrhythmogenic potential of this compound a significant concern for researchers?
A2: Researchers should be particularly cautious when studying this compound in the context of:
-
Ischemic Heart Disease: In animal models of myocardial infarction, this compound administered before coronary artery ligation increased the incidence of ventricular fibrillation.[4] The altered electrophysiological environment in ischemic tissue can enhance the pro-arrhythmic effects of sodium channel blockers.
-
Structural Heart Disease: Pre-existing structural heart disease is a known risk factor for pro-arrhythmia with anti-arrhythmic drugs.[5]
-
Electrolyte Imbalances: Conditions like hypokalemia can exacerbate the arrhythmogenic potential of this compound.[6]
Q3: What are the known effects of this compound on other cardiac ion channels besides the sodium channel?
A3: While its primary effect is on INa, this compound has also been shown to:
-
Inhibit the delayed rectifier potassium current (IK), specifically the rapid component (IKr), in atrial cells.[7][8]
-
Inhibit the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[7][8]
-
Modestly inhibit the Na+/Ca2+ exchange current (INCX).[1][9]
-
It has little to no effect on the slow inward calcium current (ICa) or the inward rectifier potassium current (IK1).[7][10]
Q4: How does pH influence the activity of this compound?
A4: The use-dependent block of sodium channels by this compound is pH-dependent. Under acidic conditions (e.g., pH 6.0), the blocking effect is significantly smaller compared to physiological (pH 7.4) or alkaline (pH 8.0) conditions.[11] This is an important consideration in studies involving ischemia, where local acidosis occurs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpected pro-arrhythmic events (e.g., early afterdepolarizations, ventricular tachycardia) in in vitro models at therapeutic concentrations. | 1. The specific cardiac condition being modeled (e.g., simulated ischemia, specific channelopathy) creates a vulnerable substrate. 2. The cellular preparation has a depolarized resting membrane potential, which can enhance the tonic block of sodium channels by this compound.[12] 3. The pacing frequency is in a range that maximizes the use-dependent block of this compound.[2][12] | 1. Carefully characterize the baseline electrophysiology of your model. Consider using a lower concentration of this compound initially. 2. Ensure the health of your cellular preparation and that the resting membrane potential is within the expected physiological range. 3. Test a range of pacing frequencies to understand the rate-dependent effects of this compound in your specific model. |
| High variability in the measured block of sodium currents (INa). | 1. Inconsistent experimental conditions, such as temperature or pH. 2. The voltage protocol used does not adequately control for the use-dependent and state-dependent nature of this compound's block. 3. The health and stability of the patched cell are poor. | 1. Strictly control temperature and pH throughout the experiment. Remember that this compound's effect is pH-sensitive.[11] 2. Employ standardized voltage protocols that assess both tonic and use-dependent block. Include conditioning pulse trains at various frequencies. 3. Monitor cell health indicators (e.g., seal resistance, access resistance) throughout the recording. |
| Difficulty in reproducing published effects of this compound on action potential duration (APD). | 1. Differences in the experimental preparation (e.g., species, cell type - atrial vs. ventricular). This compound can shorten APD in Purkinje and ventricular tissues but prolong it in atrial tissues.[7][10][13] 2. The concentration of this compound used is not appropriate for the specific research question. 3. The method of APD measurement is not consistent. | 1. Ensure your experimental model is appropriate for the effect you are trying to measure. Clearly report the species and cell type in your methodology. 2. Perform a dose-response curve to determine the effective concentration range in your model. 3. Use a consistent and clearly defined method for measuring APD (e.g., APD at 50% and 90% repolarization). |
| No observable effect of this compound at expected therapeutic concentrations. | 1. The experimental model lacks the specific molecular targets or conditions necessary for this compound to exert its effects. 2. Issues with the drug solution (e.g., degradation, incorrect concentration). | 1. Verify that your cellular model expresses the relevant sodium and potassium channels. 2. Prepare fresh drug solutions for each experiment. Confirm the final concentration in your experimental buffer. |
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Concentration | Effect | Reference |
| INa (Sodium Current) | Guinea-pig ventricular myocytes | 3 µM | Tonic block (Kd,rest = 37.7 µM, Kd,inactivated = 0.74 µM) | [11] |
| 3 µM | Phasic (use-dependent) block at 2 Hz: 64% at 1.5 ms, 82% at 20 ms, 93% at 200 ms pulse duration | [11] | ||
| 2 and 5 µM | Progressive decrease in Vmax with prolonged clamp pulse | [2] | ||
| IK (Delayed Rectifier K+ Current) | Guinea-pig atrial cells | 3 µM | Inhibition of IK, preferentially IKr over IKs | [7][8] |
| IK.ACh (Muscarinic K+ Current) | Guinea-pig atrial cells | 0.4 µM (IC50) | Inhibition of carbachol-induced IK.ACh | [7][8] |
| 2.5 µM (IC50) | Inhibition of GTPγS-induced IK.ACh | [7][8] | ||
| INCX (Na+/Ca2+ Exchange Current) | Guinea-pig ventricular myocytes | 48.8 µM (IC50, outward) | Inhibition | [9] |
| 51.8 µM (IC50, inward) | Inhibition | [9] |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine Purkinje fibers | 3 x 10-6 M | Shortens APD | [10] |
| Guinea-pig atrial cells | 3 µM | Prolongs APD by ~50% | [7][8] | |
| Maximum Upstroke Velocity (Vmax) | Canine Purkinje fibers | 3 x 10-6 M | Significantly reduces Vmax | [10] |
| Guinea-pig ventricular muscles | 10-6 - 10-5 M | Dose-dependent decrease in Vmax | [12] | |
| Effective Refractory Period (ERP) | Canine cardiac tissues | 1.4, 2.8, 4.2 mg/kg (IV) | Prolongs atrial and ventricular ERP | [14] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Analysis of this compound's Effect on INa
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 10 NaCl, 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Establish a whole-cell configuration with a giga-ohm seal.
-
Hold the cell at a potential where sodium channels are fully available (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit INa.
-
-
Experimental Procedure:
-
Record baseline INa for 3-5 minutes.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
To assess tonic block , measure the reduction in the peak INa after stabilization of the drug effect.
-
To assess use-dependent block , apply a train of depolarizing pulses (e.g., at 1, 2, and 5 Hz) and measure the progressive reduction in peak INa during the train.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Calculate the percentage of block for both tonic and use-dependent conditions.
-
Fit the recovery from use-dependent block to an exponential function to determine the time constant.
-
Protocol 2: Action Potential Duration (APD) Measurement in Isolated Cardiac Tissue
-
Tissue Preparation: Dissect a suitable cardiac preparation (e.g., guinea pig papillary muscle or atrial strip) and mount it in a tissue bath.
-
Superfusion: Superfuse the tissue with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Stimulation: Pace the tissue at a constant cycle length (e.g., 1000 ms) using a bipolar stimulating electrode.
-
Recording: Impale a myocyte with a sharp glass microelectrode filled with 3 M KCl to record transmembrane action potentials.
-
Experimental Procedure:
-
Allow the preparation to equilibrate and record stable baseline action potentials for at least 20 minutes.
-
Introduce this compound at the desired concentration into the superfusate.
-
Record action potentials at regular intervals until a steady-state effect is achieved (typically 20-30 minutes).
-
-
Data Analysis:
-
Measure the resting membrane potential, action potential amplitude, and Vmax.
-
Measure the APD at 50% and 90% of repolarization (APD50 and APD90).
-
Compare the parameters before and after drug application.
-
Visualizations
Caption: Primary molecular targets of this compound in a cardiomyocyte.
Caption: Workflow for assessing this compound's arrhythmogenic potential.
Caption: Factors contributing to this compound's pro-arrhythmic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms and management of proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular electrophysiological alterations in canine cardiac conducting tissue induced by this compound and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stimulation Protocols for Aprindine's Frequency-Dependent Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the frequency-dependent effects of Aprindine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to characterize the use-dependent block of sodium channels by this compound.
Question: My recordings of sodium currents in cardiomyocytes are unstable and show poor voltage control, especially at higher stimulation frequencies. What could be the cause and how can I fix it?
Answer: This is likely a "space-clamp" issue, which is common when patch-clamping large cells like cardiomyocytes. The large cell size and the rapid, large-amplitude sodium currents can overwhelm the patch-clamp amplifier, leading to a loss of voltage control.[1]
Troubleshooting Steps:
-
Reduce the Sodium Current: Lowering the extracellular sodium concentration (e.g., to 5 mM) can reduce the magnitude of the inward current, making it more manageable for the amplifier.[1] Remember to adjust the osmolarity of your solution to compensate.
-
Optimize Your Pipette: Use large-bore micropipettes to achieve a low access resistance, which improves the amplifier's ability to clamp the membrane potential.[1]
-
Series Resistance Compensation: Employ series resistance compensation on your amplifier. This feature predicts and corrects for the voltage error that occurs across the series resistance.[1]
-
Lower the Temperature: Performing experiments at a lower temperature (e.g., 20°C instead of 37°C) can slow down the channel kinetics, making the currents easier to record accurately.[1]
Question: I am observing inconsistent Vmax (maximum upstroke velocity) measurements in my cardiac action potential recordings. What are the potential sources of this variability?
Answer: Inconsistent Vmax measurements can stem from several factors related to both the preparation and the recording setup.
Troubleshooting Steps:
-
Stable Resting Membrane Potential: Ensure a stable and consistent resting membrane potential before each stimulation train. Fluctuations in the resting potential will alter the availability of sodium channels and thus affect Vmax.
-
Stimulus Artifacts: The stimulus artifact can sometimes interfere with the measurement of the action potential upstroke. Ensure your Vmax measurement window is set after the stimulus artifact has subsided.
-
Automated and Consistent Measurement: Use an automated system with a sample/hold peak detector to ensure rapid and accurate Vmax measurements, minimizing subjective errors.[2]
-
Cell Health: The health of the isolated myocytes or tissue preparation is critical. Ensure proper perfusion and oxygenation to maintain cell viability throughout the experiment.
Question: The degree of use-dependent block I'm measuring varies significantly between experiments, even with the same this compound concentration and stimulation frequency. What could be causing this?
Answer: Variability in use-dependent block can be influenced by subtle differences in experimental conditions that affect the state of the sodium channels.
Troubleshooting Steps:
-
Precise Control of Holding Potential: The resting or holding potential significantly influences the number of channels in the resting versus inactivated states. Even small shifts can alter the baseline level of tonic block and the availability of channels for use-dependent block. Use a reliable voltage-clamp amplifier to maintain a steady holding potential.
-
pH of Solutions: The effects of this compound can be pH-dependent. Ensure that the pH of your extracellular and intracellular solutions is consistent across all experiments.
-
Accurate Drug Concentration: Verify the final concentration of this compound in your experimental chamber. Issues with perfusion systems or serial dilutions can lead to variability.
-
Consistent Pulse Duration: The duration of the depolarizing pulse can affect the extent of block, as it determines the time channels spend in the open and inactivated states, where this compound has a higher affinity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's frequency-dependent action?
A1: this compound is a Class Ib antiarrhythmic agent that exhibits use-dependent or frequency-dependent blockade of cardiac sodium channels (Nav1.5).[3][4] This means its blocking effect is more pronounced at higher stimulation frequencies.[1] this compound has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5] At faster heart rates, sodium channels spend more time in the open and inactivated states, leading to a cumulative block by this compound.[5]
Q2: How does the frequency-dependent block of this compound differ from other Class I antiarrhythmics?
A2: Class I antiarrhythmics are sub-classified based on their kinetics of interaction with the sodium channel.
-
Class Ia (e.g., Quinidine, Procainamide): Intermediate dissociation kinetics.[6]
-
Class Ib (e.g., this compound, Lidocaine): Fast dissociation kinetics.[6]
-
Class Ic (e.g., Flecainide): Slow dissociation kinetics.[6]
This compound's fast kinetics mean that it binds and unbinds relatively quickly to the sodium channel. Its use-dependent effects become significant at higher physiological heart rates. In some studies, this compound has been shown to have a higher affinity for the sodium channel than quinidine.[7]
Q3: What are the key parameters to define in a stimulation protocol to study this compound's frequency-dependent effects?
A3: A well-defined voltage-clamp protocol is crucial. Key parameters include:
-
Holding Potential: A potential at which most sodium channels are in the resting state (e.g., -120 mV to -140 mV).
-
Stimulation Frequencies: A range of frequencies should be tested to demonstrate the frequency-dependence (e.g., 0.1 Hz, 1 Hz, 2 Hz, 5 Hz, 10 Hz).[8]
-
Pulse Duration: The duration of the depolarizing pulse (e.g., 10 ms to 200 ms).[9]
-
Test Pulse Voltage: A voltage that reliably elicits a maximal sodium current (e.g., -10 mV to 0 mV).
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Train Duration: A series of pulses (e.g., a train of 40-100 pulses) is used to allow the use-dependent block to reach a steady state.[8][9]
Q4: Can you provide a basic workflow for assessing the frequency-dependent block of this compound?
A4: A typical workflow involves the following steps:
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Establish a stable whole-cell recording from a cell expressing the sodium channel of interest (e.g., a cardiomyocyte or a cell line expressing Nav1.5).
-
Record baseline sodium currents in the absence of the drug using a low-frequency stimulation protocol (e.g., 0.1 Hz) to establish the tonic block.
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Apply a train of depolarizing pulses at a specific frequency (e.g., 2 Hz) and record the progressive decrease in the peak sodium current until a steady-state block is achieved.
-
Wash out the drug and ensure the current returns to baseline.
-
Repeat the process with different stimulation frequencies and drug concentrations.
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Analyze the data to determine the extent of block at each frequency and calculate parameters like the time constant of block development.
Data Presentation
Table 1: Comparison of Dissociation Kinetics for Class I Antiarrhythmic Drugs
| Drug Class | Example Drugs | Dissociation from Sodium Channel |
| Class Ia | Quinidine, Procainamide, Disopyramide | Intermediate |
| Class Ib | This compound , Lidocaine, Mexiletine | Fast |
| Class Ic | Flecainide, Propafenone | Slow |
This table summarizes the general classification of Class I antiarrhythmics based on their dissociation kinetics from the sodium channel receptor.[6]
Table 2: Example Parameters for a Voltage-Clamp Protocol to Assess Use-Dependent Block
| Parameter | Value | Rationale |
| Cell Type | Isolated ventricular myocytes or HEK293 cells expressing Nav1.5 | Provides a reliable source of the target sodium channel. |
| Holding Potential | -120 mV | Ensures most channels are in the resting state at baseline. |
| Test Pulse | -10 mV for 20 ms | Depolarizes the membrane to open and then inactivate sodium channels. |
| Stimulation Frequencies | 0.1 Hz, 1 Hz, 2 Hz, 5 Hz, 10 Hz | Covers a physiological range to demonstrate frequency-dependence. |
| Pulse Train | 100 pulses | Sufficient to reach a steady-state level of use-dependent block. |
| This compound Concentration | 1-10 µM | A typical concentration range used in in-vitro studies.[1] |
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block of Sodium Current using Whole-Cell Voltage-Clamp
-
Cell Preparation: Isolate ventricular myocytes or use a cell line stably expressing Nav1.5 channels.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare standard extracellular and intracellular solutions. The extracellular solution should contain a low concentration of sodium (e.g., 5-10 mM) to reduce the current amplitude and improve voltage control.[1]
-
Use low-resistance patch pipettes (e.g., 1-3 MΩ).
-
-
Establishing a Recording:
-
Obtain a giga-ohm seal and establish a whole-cell configuration.
-
Allow the cell to stabilize for several minutes.
-
-
Voltage-Clamp Protocol:
-
Set the holding potential to -120 mV.
-
Apply a train of 100 depolarizing pulses to -10 mV for a duration of 20 ms.
-
Vary the frequency of the pulse train (e.g., 0.1 Hz, 1 Hz, 2 Hz, 5 Hz).
-
-
Data Acquisition:
-
Record the sodium current during a control period (drug-free).
-
Perfuse the cell with a known concentration of this compound and wait for the effect to stabilize (tonic block).
-
Apply the stimulation protocols at different frequencies in the presence of this compound.
-
Perform a washout with the drug-free solution to ensure reversibility.
-
-
Data Analysis:
-
Measure the peak inward current for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number to visualize the development of the use-dependent block.
-
Compare the steady-state block (e.g., the average of the last 10 pulses) at different frequencies.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Vmax of the cardiac action potential with a sample/hold peak detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Comparative study of the block of Vmax by this compound and quinidine in the guinea-pig heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Patch-Clamp Recordings with Aprindine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aprindine in patch-clamp electrophysiology studies.
Troubleshooting Guide
This guide addresses common artifacts and issues that may arise during the application of this compound in patch-clamp recordings.
Q1: I'm observing a sudden loss of the giga-seal or an unstable baseline after applying this compound. What could be the cause?
A1: This is a common issue that can arise from several factors. Here's a step-by-step approach to troubleshoot the problem:
-
Drug Precipitation: this compound hydrochloride can precipitate out of solution, especially at higher concentrations or if the stock solution is not prepared correctly.[1] This precipitate can clog the perfusion lines or the patch pipette, leading to mechanical instability and loss of the seal.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect membrane fluidity and stability if the final concentration in the bath is too high.[3][4][5][6]
-
Solution: Keep the final concentration of solvents like DMSO well below 0.1%. Prepare a high-concentration stock of this compound to minimize the volume of solvent added to your recording solution.
-
-
Mechanical Perturbations: The switching of perfusion lines to apply this compound can cause mechanical disturbances that disrupt a fragile seal.
-
Solution: Ensure your perfusion system is stable and that switching solutions does not cause significant mechanical vibration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Effects of local anesthetics on membrane properties. I. Changes in the fluidity of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of local anesthetics with biomembranes consisting of phospholipids and cholesterol: mechanistic and clinical implications for anesthetic and cardiotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Addressing the challenges of long-term Aprindine administration in chronic studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing the challenges associated with the long-term administration of Aprindine in chronic research studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the successful design and execution of your experiments.
Troubleshooting Guide: Common Issues in Chronic this compound Studies
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Mortality in Animal Models | - Dose Miscalculation- Rapid Dose Escalation- Strain or Species Sensitivity- Drug Interaction | - Verify all dose calculations and stock solution concentrations.- Implement a gradual dose escalation schedule.- Review literature for known sensitivities in the chosen animal model.- Scrutinize all concomitant medications and test substances for potential interactions. |
| High Incidence of Neurological Side Effects (e.g., Tremors, Ataxia) | - Plasma concentration exceeding the therapeutic window.- Non-linear pharmacokinetics leading to drug accumulation. | - Reduce the dosage.- Increase the dosing interval.- Implement therapeutic drug monitoring to maintain plasma concentrations within the target range.- Correlate the onset of symptoms with plasma concentration data. |
| Evidence of Hepatotoxicity (Elevated Liver Enzymes) | - Drug-induced liver injury (DILI), potentially cholestatic. | - Immediately collect blood samples for liver function tests (ALT, AST, ALP, Bilirubin).- Consider dose reduction or temporary cessation of administration.- Perform histopathological analysis of liver tissue at study termination. |
| Significant Decrease in White Blood Cell Count | - Potential for this compound-induced agranulocytosis. | - Conduct regular complete blood counts (CBCs) with differentials.- If a significant drop in neutrophils is observed, consider immediate discontinuation of this compound.- Investigate potential immunological mechanisms. |
| Variable Antiarrhythmic Efficacy | - Fluctuation in plasma concentrations.- Development of tolerance.- Progression of the underlying disease model. | - Ensure consistent dosing and administration procedures.- Monitor plasma this compound levels to ensure they are within the therapeutic range.- Re-evaluate the arrhythmia model to confirm its stability over the study duration. |
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic plasma concentration range for this compound in long-term studies?
A1: Based on clinical data, the therapeutic plasma concentration of this compound is generally considered to be between 1 and 2 µg/mL. However, it is crucial to establish the effective and non-toxic range within your specific animal model, as sensitivities can vary. In a study with hemodialysis patients, serum concentrations ranged from 0.3 to 0.6 microgram/ml over a 12-month period without an increase over time.[1] Another study on patients with tachyarrhythmias found that a mean plasma concentration of 0.6 µg/mL was effective in some patients, while others required levels around 1.0 µg/mL.[2]
Q2: How should I monitor for potential toxicity during a chronic this compound study?
A2: A comprehensive monitoring plan is essential. This should include:
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Regular Clinical Observations: Daily checks for general health, with a specific focus on neurological signs such as tremors, ataxia, and behavioral changes.
-
Body Weight and Food/Water Consumption: Monitored at least weekly to detect any adverse effects on general health.
-
Hematology: Complete blood counts (CBC) with differentials should be performed at baseline and at regular intervals (e.g., monthly) to monitor for signs of agranulocytosis.
-
Serum Chemistry: Regular monitoring of liver function enzymes (ALT, AST, ALP) and kidney function markers (BUN, creatinine) is recommended.
-
Therapeutic Drug Monitoring: Periodic measurement of plasma this compound concentrations to ensure they remain within the target therapeutic window and to adjust dosing as necessary due to its non-linear pharmacokinetics.[3]
Q3: What are the most critical adverse effects to be aware of during long-term this compound administration?
A3: The most significant concerns are dose-related central nervous system toxicity (tremors and ataxia) and idiosyncratic reactions such as agranulocytosis and cholestatic jaundice.[4][5][6] While rare, these can be severe and may necessitate the immediate cessation of the drug.
Q4: Are there any known significant drug interactions with this compound?
A4: Yes, this compound's metabolism can be affected by other drugs. For example, its metabolism can be decreased when combined with drugs like cimetidine, certain azole antifungals, and some selective serotonin reuptake inhibitors (SSRIs). Conversely, its metabolism can be increased by other compounds. Always review the full profile of any co-administered substances.
Q5: What is the mechanism of this compound-induced agranulocytosis?
A5: Evidence suggests an immunological mechanism. In some cases, it is believed that this compound stimulates the development of an immunogenic clone that produces antileukocyte antibodies, leading to the destruction of neutrophils.[7]
Quantitative Data Summary
Table 1: Therapeutic and Toxic Plasma Concentrations of this compound
| Parameter | Concentration (µg/mL) | Species | Study Context | Reference |
| Therapeutic Range | 1.0 - 2.0 | Human | General Clinical Use | - |
| Effective Concentration | 0.6 | Human | Tachyarrhythmias | [2] |
| Effective Concentration | 1.0 | Human | Tachyarrhythmias | [2] |
| Maintained Concentration | 0.3 - 0.6 | Human | Hemodialysis Patients (12 months) | [1] |
| Toxic Concentration (Delirium Tremens) | 3.0 | Human | Acute Myocardial Infarction | [3] |
Table 2: Reported Adverse Events in Long-Term this compound Follow-up (Mean 25 months)
| Adverse Event | Number of Patients (out of 30) | Percentage | Notes | Reference |
| Neurological (tremor, dizziness, etc.) | Not specified, but required dose reduction | - | Most common dose-limiting side effect | [8][9] |
| Agranulocytosis | 1 | 3.3% | Developed after one month of therapy | [7] |
| Cholestatic Jaundice | Mentioned as a potential serious side effect | - | Frequency not specified in this study | [4][5] |
Key Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in a Rodent Model (Rat) for General Toxicity Assessment
1. Objective: To evaluate the long-term safety and toxicity profile of this compound when administered orally to rats for a period of 6 months.
2. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: Minimum of 10 animals per sex per group
3. Dosing and Administration:
-
Route: Oral gavage to ensure accurate dosing.
-
Vehicle: An appropriate vehicle such as 0.5% methylcellulose in water. The vehicle's inertness should be confirmed.
-
Dose Levels: At least three dose levels (low, medium, high) and a vehicle control group. Dose selection should be based on preliminary dose-range finding studies. The high dose should aim to produce some evidence of toxicity without causing significant mortality.
-
Frequency: Once daily.
-
Duration: 6 months, in line with ICH guidelines for chronic rodent studies.
4. Monitoring and Data Collection:
-
Daily: Clinical observations for signs of toxicity (especially neurological), morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
Monthly:
-
Detailed clinical examination.
-
Blood collection for hematology (CBC with differential) and serum biochemistry (liver and kidney function panels).
-
Ophthalmological examination.
-
-
Pre-dose and at 1, 3, and 6 months: Blood collection for determination of this compound plasma concentrations (toxicokinetics).
5. End-of-Study Procedures:
-
Necropsy: Full gross pathological examination of all animals.
-
Organ Weights: Weighing of key organs (e.g., liver, kidneys, brain, heart, spleen).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Any gross lesions and target organs from the lower dose groups should also be examined.
Protocol 2: Evaluation of Chronic Cardiotoxicity of this compound in a Canine Model
1. Objective: To assess the long-term effects of this compound on cardiac function and electrophysiology in a canine model.
2. Animal Model:
-
Species: Beagle dogs
-
Age: 6-12 months at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: Minimum of 4 animals per sex per group
3. Dosing and Administration:
-
Route: Oral (capsule).
-
Dose Levels: At least two dose levels and a control group. Doses should be selected based on known therapeutic and potentially toxic plasma concentrations.
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile in dogs.
-
Duration: 9 months, as recommended by ICH guidelines for non-rodent chronic studies.
4. Monitoring and Data Collection:
-
Regularly:
-
Clinical observations, with a focus on cardiovascular and neurological signs.
-
Body weight and food consumption.
-
Electrocardiography (ECG) at baseline and regular intervals to assess for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Echocardiography at baseline and periodic intervals to evaluate cardiac structure and function (e.g., ejection fraction, chamber dimensions).
-
Blood pressure monitoring.
-
-
Periodically:
-
Blood collection for hematology, serum biochemistry, and this compound plasma concentrations.
-
24-hour Holter monitoring to detect any proarrhythmic events.
-
5. End-of-Study Procedures:
-
Terminal Electrophysiology: In a subset of animals, invasive electrophysiological studies may be performed to assess effects on cardiac conduction and refractoriness in more detail.
-
Necropsy and Histopathology: As described in the rodent protocol, with a particular focus on the heart and conduction system.
Visualizations
Signaling and Experimental Workflows
Caption: Primary mechanism of action of this compound on cardiac ion channels.
Caption: General experimental workflow for a chronic toxicity study.
Caption: A logical approach to troubleshooting common adverse events.
References
- 1. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 6. edelweisspublications.com [edelweisspublications.com]
- 7. dep.nj.gov [dep.nj.gov]
- 8. database.ich.org [database.ich.org]
- 9. Method for evaluating the effects of antiarrhythmic drugs on ventricular tachycardias with different electrophysiologic characteristics and different mechanisms in the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Variability in Aprindine Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Aprindine in cell-based assays. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class Ib antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels (Nav).[1][2][3] This blockade reduces the influx of sodium ions into the cell, thereby decreasing the excitability and conduction velocity of cardiac muscle cells.[4] this compound exhibits a high affinity for both the open and inactivated states of the sodium channel.[2][3]
Q2: What are the known off-target effects of this compound?
Beyond its primary action on sodium channels, this compound has been shown to affect other cellular components, which can contribute to variability in experimental results. These include:
-
Potassium Channels: this compound can inhibit the delayed rectifier potassium current (IK) and the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[3] It is also reported to be a hERG channel blocker.
-
Calcium Channels: At higher concentrations, this compound can suppress the slow inward calcium current (ICa).[5] It also inhibits the Na+/Ca2+ exchange current (INCX).[4]
-
Calmodulin-dependent enzymes: this compound can inhibit calmodulin-stimulated phosphodiesterase and Ca2+-ATPase activities.[4]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound hydrochloride is typically dissolved in DMSO to create a stock solution. To ensure stability, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected therapeutic and toxic concentrations of this compound?
In clinical settings, the therapeutic plasma concentration of this compound is typically maintained below 1 µg/mL to avoid neurological side effects.[6] In in vitro studies, the effective concentrations can vary widely depending on the cell type and assay conditions. For example, concentrations around 3 µM have been shown to effectively block sodium currents in guinea-pig ventricular myocytes.[1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound for various targets as reported in the literature. These values can serve as a reference for designing experiments and troubleshooting unexpected results.
Table 1: Inhibitory Potency of this compound on Ion Channels
| Target Ion Channel | Cell Type/System | IC50 / Kd | Notes |
| Sodium Channel (Nav) | Guinea-pig ventricular myocytes | Kd (rest) = 37.7 µM, Kd (inactivated) = 0.74 µM | Tonic block[1] |
| Delayed Rectifier K+ Current (IK) | Guinea-pig atrial cells | Inhibition observed at 3 µM | [3] |
| Muscarinic K+ Current (IK.ACh) | Guinea-pig atrial cells | IC50 = 0.4 µM (Carbachol-induced), 2.5 µM (GTPγS-induced) | [3] |
| Na+/Ca2+ Exchange Current (INCX) | CCL39 cells | IC50 (inward) = 51.8 µM, IC50 (outward) = 48.8 µM | [4] |
Table 2: Inhibitory Potency of this compound on Enzymes and Cell Viability
| Target/Process | System/Cell Line | IC50 / ED50 | Notes |
| Calmodulin-stimulated Phosphodiesterase | Bovine brain tissue | IC50 = 18 µM | [4] |
| Calmodulin-stimulated Ca2+-ATPase | Human red blood cells | IC50 = 84 µM | [4] |
| Cell Proliferation | Bone marrow cells | ED50 = 15.5 µg/mL | [4] |
| Cell Proliferation | Human lymphocytes | ED50 = 8 µg/mL | [4] |
Troubleshooting Guide
This guide addresses common sources of variability in this compound cell-based assays in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Q: My results are inconsistent across replicate wells treated with the same concentration of this compound. What could be the cause?
-
A1: Uneven Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly.
-
A2: Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
A3: Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents can lead to significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Issue 2: Unexpected or Off-Target Effects
-
Q: I am observing effects that are not consistent with sodium channel blockade. What should I investigate?
-
A1: Off-Target Pharmacology: As mentioned in the FAQs, this compound can affect potassium and calcium channels, as well as calmodulin-dependent enzymes.[3][4][5] Consider if these off-target effects could be influencing your results. For example, if you are studying calcium signaling, be aware of this compound's potential to inhibit Ca2+-ATPase and the Na+/Ca2+ exchanger.[4]
-
A2: this compound Metabolites: this compound is metabolized by the cytochrome P450 enzyme CYP2D6 into hydroxylated and N-desethylated metabolites. If your cells express CYP2D6, these active metabolites could be generated over time, contributing to the observed effects. Consider using a shorter incubation time or co-incubating with a CYP2D6 inhibitor to test this possibility.
-
Issue 3: Drifting or Unstable Assay Signal Over Time
-
Q: The baseline of my assay is unstable, or the effect of this compound changes over a long experiment. Why might this be happening?
-
A1: pH Shift in Culture Medium: The activity of this compound is pH-dependent.[1] The pH of cell culture medium can decrease over time due to cellular metabolism, especially in dense cultures. This acidic shift can reduce the efficacy of this compound.[1] Ensure your medium is adequately buffered and consider changing the medium for long-term experiments.
-
A2: Compound Instability or Degradation: While this compound is generally stable, prolonged incubation at 37°C in aqueous solutions can lead to degradation. Prepare fresh working solutions for each experiment and minimize the time the compound spends in culture medium before analysis.
-
A3: Cell Health and Viability: A decline in overall cell health during the experiment can lead to a drifting baseline. Monitor cell morphology and viability throughout the assay.
-
Issue 4: Discrepancies in Potency (IC50 Values) Compared to Literature
-
Q: The IC50 value I'm getting for this compound is significantly different from what is reported in the literature. What factors could be at play?
-
A1: Serum Protein Binding: this compound can bind to serum proteins, reducing the free concentration available to interact with the cells. If your culture medium contains serum (e.g., FBS), the apparent IC50 will be higher than in serum-free conditions. The concentration of serum in your assay should be carefully controlled and reported.
-
A2: Cell Density: The number of cells per well can influence the apparent potency of a drug. At higher cell densities, the effective concentration of the drug per cell is lower, which can lead to a higher IC50 value. Standardize your cell seeding density across all experiments.
-
A3: Use-Dependent Block: The inhibitory effect of this compound on sodium channels is use-dependent, meaning its potency increases with the frequency of channel activation.[1][2] If your assay involves stimulating the cells (e.g., electrical pacing in cardiomyocytes), the stimulation frequency will impact the observed potency.
-
A4: Cell Line Differences: Different cell lines express varying levels of sodium channels and other potential targets of this compound. The specific cell line used can significantly impact the observed IC50.
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated sodium currents (INa) in a cell line expressing Nav channels (e.g., HEK293 cells stably expressing Nav1.5).
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -120 mV to ensure most sodium channels are in the resting state.
-
Apply a voltage protocol to elicit INa. A typical protocol involves a depolarization step to -10 mV for 20 ms.
-
Establish a stable baseline recording of INa in the external solution.
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Record INa in the presence of this compound until a steady-state block is achieved.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at 1-5 Hz).
-
-
Data Analysis: Measure the peak INa amplitude before and after this compound application. Calculate the percentage of inhibition. Fit the concentration-response data to a Hill equation to determine the IC50.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to determine the cytotoxic effect of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8][9]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Incubate overnight at 37°C or for a few hours at room temperature with shaking.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 3: Calcium Imaging using Fluo-4 AM
This protocol outlines a method to assess the effect of this compound on intracellular calcium dynamics.
-
Cell Preparation: Seed cells on glass-bottom dishes or 96-well imaging plates and grow to 70-90% confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological buffer like HBSS).
-
Wash the cells once with the buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[10][11]
-
Wash the cells twice with the buffer to remove excess dye.
-
-
Imaging:
-
Acquire a baseline fluorescence recording using a fluorescence microscope or a plate reader equipped for kinetic reads (Excitation ~494 nm, Emission ~516 nm).
-
Add this compound at the desired concentration and continue recording to observe any changes in baseline calcium or the response to a stimulus.
-
To evoke a calcium response, add a known agonist (e.g., ATP, carbachol) and record the fluorescence change.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time.
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) as ΔF/F0.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.
-
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A decision tree for troubleshooting common issues with this compound assays.
References
- 1. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. hellobio.com [hellobio.com]
Resolving issues with Aprindine's interaction with other compounds in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprindine in co-administration studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's interactions with other compounds.
Q1: What are the primary metabolic pathways for this compound and which enzymes are involved?
This compound is primarily metabolized in the liver by the Cytochrome P450 enzyme system. The major enzyme responsible for its metabolism is CYP2D6.[1] This makes this compound susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.
Q2: What is the expected pharmacokinetic interaction when this compound is co-administered with a known CYP2D6 inhibitor?
Co-administration of this compound with a potent CYP2D6 inhibitor is expected to decrease the metabolism of this compound, leading to a significant increase in its plasma concentration and a prolonged half-life. This can increase the risk of dose-dependent adverse effects. While specific clinical data on the co-administration of this compound with strong CYP2D6 inhibitors like quinidine or cimetidine is limited, studies with other drugs metabolized by CYP2D6 show substantial increases in exposure when co-administered with these inhibitors.
Q3: Are there known significant pharmacodynamic interactions between this compound and other cardiovascular drugs?
Yes, pharmacodynamic interactions are a key consideration. As a Class Ib antiarrhythmic agent that blocks sodium channels, this compound's effects can be additive or synergistic with other antiarrhythmic drugs, potentially leading to proarrhythmic events.[2][3] Caution is also advised when co-administering this compound with beta-blockers or calcium channel blockers due to potential additive effects on heart rate, atrioventricular conduction, and cardiac contractility.[2]
Q4: We are observing unexpected peaks in our HPLC analysis of plasma samples from a co-administration study involving this compound. What could be the cause?
Unexpected peaks in HPLC analysis can arise from several sources. It is possible that you are detecting metabolites of this compound or the co-administered drug that were not present or were at very low concentrations in single-drug administration studies. Other potential causes include contamination of the sample, degradation of the analyte, or issues with the mobile phase or column. Refer to the HPLC Troubleshooting Guide in Section 2 for a systematic approach to identifying and resolving this issue.
Q5: Our in vitro contractility assay shows a greater negative inotropic effect than expected when this compound is combined with a beta-blocker. Is this a known interaction?
While specific quantitative data on the combined inotropic effects of this compound and beta-blockers are scarce, a potentiated negative inotropic effect is plausible.[2] Both classes of drugs can reduce cardiac contractility through different mechanisms. This compound's sodium channel blockade can indirectly affect calcium homeostasis, while beta-blockers reduce cAMP-mediated calcium influx. An experimental protocol to further investigate this interaction is provided in Section 3.
Section 2: Troubleshooting Guides
This section provides practical guidance for resolving common experimental issues.
Guide 1: Investigating Unexpected In Vivo Pharmacokinetic Profiles
Problem: Plasma concentrations of this compound are significantly higher or lower than anticipated in a co-administration study.
dot
Caption: Workflow for troubleshooting unexpected pharmacokinetic results.
Troubleshooting Steps:
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Literature Review: Conduct a thorough literature search for any known pharmacokinetic interactions between this compound and the co-administered drug or drugs of the same class.
-
Metabolic Interaction Hypothesis:
-
Inhibition: If the co-administered drug is a known inhibitor of CYP2D6, the increased this compound levels are likely due to decreased metabolism.
-
Induction: If the co-administered drug is a CYP2D6 inducer, decreased this compound levels may be observed.
-
-
In Vitro Verification: Conduct an in vitro metabolism study using human liver microsomes to confirm the inhibitory or inductive potential of the co-administered drug on this compound's metabolism (see Section 3, Protocol 3.1).
-
Metabolite Analysis: Analyze plasma samples to determine the concentrations of this compound's known metabolites. A decrease in metabolite formation concurrent with an increase in the parent drug concentration would support the hypothesis of metabolic inhibition.
-
Re-evaluate Analytical Method: Ensure the analytical method (e.g., HPLC) is validated for the simultaneous quantification of this compound and the co-administered drug, and their major metabolites, to rule out analytical interference.
Guide 2: HPLC Analysis Troubleshooting
Problem: Issues with the HPLC analysis of this compound in plasma samples, such as peak tailing, shifting retention times, or poor resolution.
dot
Caption: A logical flowchart for troubleshooting common HPLC issues.
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Column degradation- Active sites on the column interacting with the analyte- Inappropriate mobile phase pH | - Replace the column- Use a mobile phase additive (e.g., triethylamine) to mask active sites- Adjust mobile phase pH to ensure the analyte is in a single ionic state |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase and degas thoroughly- Use a column oven to maintain a stable temperature- Equilibrate the column with the mobile phase for an extended period before injection |
| Poor Resolution | - Inefficient column- Inappropriate mobile phase strength- Sample overload | - Replace the column- Optimize the mobile phase composition (e.g., adjust the organic solvent ratio)- Reduce the injection volume or sample concentration |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to investigate drug interactions with this compound.
Protocol 3.1: In Vitro Assessment of CYP2D6 Inhibition
Objective: To determine if a co-administered compound inhibits the CYP2D6-mediated metabolism of this compound.
Methodology:
-
System Preparation: Use human liver microsomes (HLM) as the enzyme source. Prepare an incubation mixture containing HLM, a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-incubate the HLM mixture with and without the potential inhibitor at various concentrations.
-
Initiate the metabolic reaction by adding this compound (at a concentration close to its Km, if known).
-
Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Include a positive control inhibitor (e.g., Quinidine).
-
-
Reaction Termination and Sample Preparation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound and/or the formation of its primary metabolite.
-
Data Analysis: Calculate the rate of this compound metabolism in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor.
dot
Caption: Experimental workflow for the in vitro CYP2D6 inhibition assay.
Protocol 3.2: Assessment of Pharmacodynamic Interaction on Cardiac Action Potential
Objective: To evaluate the combined effect of this compound and a co-administered drug on the cardiac action potential duration (APD).
Methodology:
-
Cell Preparation: Use isolated ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record action potentials.
-
Establish a baseline recording in a standard extracellular solution.
-
-
Drug Application:
-
Perfuse the cells with a solution containing this compound alone at a clinically relevant concentration.
-
After washout, perfuse with a solution containing the co-administered drug alone.
-
Finally, perfuse with a solution containing both this compound and the co-administered drug.
-
-
Data Acquisition: Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
Data Analysis: Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90). Compare the APD values under each condition to assess for additive or synergistic effects.
Section 4: Quantitative Data on Pharmacokinetic Interactions
The following tables summarize known and potential pharmacokinetic interactions with this compound. Note: Specific clinical data for many of these interactions with this compound are limited. The information provided is based on the known metabolic pathways and the properties of the interacting drugs.
Table 1: Interaction with CYP2D6 Inhibitors
| Interacting Drug | Strength of CYP2D6 Inhibition | Expected Effect on this compound Pharmacokinetics | Clinical Recommendation |
| Quinidine | Strong | Significant increase in plasma concentration and half-life | Co-administration is generally not recommended. If necessary, a significant dose reduction of this compound and close monitoring are required. |
| Cimetidine | Moderate | Moderate increase in plasma concentration | Use with caution. Consider a lower starting dose of this compound and monitor for adverse effects. |
| Amiodarone | Weak to Moderate | Potential for increased this compound plasma concentration.[1] | Dose reduction of this compound by 20-50% may be necessary.[4] Close monitoring of ECG and plasma levels is recommended. |
| Fluoxetine | Strong | Significant increase in plasma concentration | Avoid co-administration if possible. If unavoidable, reduce this compound dose and monitor closely. |
Table 2: Interaction with CYP2D6 Inducers
| Interacting Drug | Strength of CYP2D6 Induction | Expected Effect on this compound Pharmacokinetics | Clinical Recommendation |
| Rifampin | Strong | Significant decrease in plasma concentration and potential loss of efficacy | Avoid co-administration. If necessary, a higher dose of this compound may be required, with careful monitoring of efficacy and plasma levels. |
| Dexamethasone | Moderate | Moderate decrease in plasma concentration | Monitor for therapeutic efficacy of this compound. Dose adjustment may be necessary. |
Section 5: Signaling Pathways
This compound's Effect on the Cardiac Action Potential
This compound's primary mechanism of action is the blockade of fast sodium channels (INa) in cardiomyocytes. This slows the rate of depolarization (Phase 0) of the cardiac action potential. Additionally, this compound has been shown to inhibit the delayed rectifier potassium current (IKr) and the muscarinic acetylcholine receptor-operated potassium current (IK,ACh), which can prolong the action potential duration (Phase 3).[4]
dot
Caption: Simplified diagram of this compound's primary effects on cardiac ion channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aprindine Versus Lidocaine for the Treatment of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two Class I antiarrhythmic drugs, Aprindine and Lidocaine, in the context of their application for treating ventricular tachycardia. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the electrophysiological effects, efficacy, and mechanisms of action of these two agents.
Executive Summary
Both this compound and Lidocaine are effective in the management of ventricular arrhythmias, primarily through the blockade of voltage-gated sodium channels in cardiomyocytes. However, they exhibit distinct electrophysiological profiles and potencies. This compound demonstrates a more potent and longer-lasting effect on cardiac conducting tissues compared to Lidocaine. While both drugs shorten the action potential duration and the effective refractory period, this compound causes a more marked depression of the maximum upstroke velocity (Vmax) of the action potential. These differences in their interaction with sodium channels likely underlie their varying clinical efficacy and potential for adverse effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative experimental studies on this compound and Lidocaine.
Electrophysiological Effects on Canine Cardiac Purkinje Fibers
| Parameter | This compound | Lidocaine | Reference |
| Effect on Vmax (Maximum Upstroke Velocity) | Marked depression at normal cycle lengths (1000 ms) | No significant depression at normal cycle lengths (1000 ms) | [1] |
| Effect on Action Potential Duration (APD) | Shortens | Shortens | [1] |
| Effect on Effective Refractory Period (ERP) | Shortens | Shortens | [1] |
| ERP/APD Ratio | Increases | Increases | [1] |
| Reversibility of Effects | Not easily reversible upon perfusion with drug-free solution | Easily reversible upon perfusion with drug-free solution | [1] |
In Vivo Efficacy in Canine Ventricular Arrhythmia Models
| Arrhythmia Model | Minimum Effective Plasma Concentration (this compound) | Minimum Effective Plasma Concentration (Lidocaine) | Reference |
| Coronary Ligation-Induced Arrhythmia | 1.6 ± 0.3 µg/ml | Not effective | [2] |
| Adrenaline-Induced Arrhythmia | 1.0 ± 0.4 µg/ml | 15 µg/ml | [2] |
| Digitalis-Induced Arrhythmia | 0.8 ± 0.4 µg/ml | Not specified, but effective | [2] |
Experimental Protocols
The following are representative experimental protocols for assessing the electrophysiological effects and antiarrhythmic efficacy of drugs like this compound and Lidocaine.
Intracellular Recording of Cardiac Action Potentials in Canine Purkinje Fibers
This protocol is based on the methodology described in the study by Steinberg and Greenspan (1976).[1]
-
Tissue Preparation:
-
Hearts are excised from mongrel dogs of either sex.
-
False tendons (Purkinje fibers) are dissected from the ventricles in a cooled, oxygenated Tyrode's solution.
-
The preparations are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
-
Electrophysiological Recording:
-
Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.
-
Transmembrane action potentials are recorded using a high-input impedance amplifier.
-
The maximum rate of rise of the action potential (Vmax) is obtained by electronic differentiation of the action potential upstroke.
-
Action potential duration (APD) is measured at 90% repolarization.
-
The effective refractory period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.
-
-
Drug Application:
-
Control recordings are obtained in drug-free Tyrode's solution.
-
This compound or Lidocaine is then added to the superfusate at desired concentrations.
-
Recordings are taken after a steady-state effect of the drug is achieved.
-
Induction of Ventricular Arrhythmias in a Canine Model
This protocol is a composite based on methodologies for inducing ventricular tachycardia for drug testing.[2][3]
-
Animal Preparation:
-
Adult mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
The dogs are ventilated, and arterial blood gases are monitored to maintain physiological parameters.
-
A thoracotomy is performed to expose the heart.
-
-
Arrhythmia Induction Methods:
-
Coronary Ligation Model: The left anterior descending coronary artery is ligated in two stages to produce a myocardial infarction, which serves as a substrate for ventricular arrhythmias.
-
Adrenaline-Induced Model: An infusion of adrenaline is administered to induce ventricular ectopy and tachycardia.
-
Digitalis-Induced Model: A toxic dose of a digitalis glycoside (e.g., ouabain) is administered to induce ventricular arrhythmias.
-
-
Drug Efficacy Assessment:
-
Once a stable ventricular arrhythmia is established, the test drug (this compound or Lidocaine) is administered intravenously.
-
The electrocardiogram (ECG) is continuously monitored to assess the drug's effect on the arrhythmia.
-
The minimum plasma concentration of the drug that effectively suppresses the arrhythmia is determined by taking blood samples at various time points.
-
Mandatory Visualization
Signaling Pathway: Sodium Channel Blockade
The primary mechanism of action for both this compound and Lidocaine is the blockade of the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing conduction and reducing excitability. Their different binding kinetics and state-dependent affinities for the channel contribute to their distinct electrophysiological profiles.
References
A Comparative Analysis of the Proarrhythmic Risk of Aprindine Versus Other Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proarrhythmic risk associated with Aprindine and other Class I antiarrhythmic drugs. While direct comparative clinical trial data on the incidence of proarrhythmia for this compound against other Class I agents is limited in publicly available literature, this document synthesizes preclinical data, electrophysiological properties, and findings from adverse event reporting to offer a comparative perspective for research and development purposes.
Executive Summary
This compound, a Class I antiarrhythmic agent, demonstrates a unique electrophysiological profile with characteristics of both Ib and Ia/Ic subclasses. While effective in suppressing a range of ventricular and supraventricular arrhythmias, like all Class I drugs, it carries an inherent proarrhythmic risk. This guide delineates the mechanistic basis of this risk, compares its known electrophysiological effects with those of other Class I agents, and presents available data to aid in the preclinical assessment of its cardiac safety profile.
Electrophysiological Profile of this compound
This compound is primarily classified as a Class Ib antiarrhythmic due to its effects on the cardiac action potential. However, studies have revealed a more complex mechanism of action, exhibiting features that overlap with other Class I subclasses.
Table 1: Comparative Electrophysiological Effects of this compound and Other Class I Antiarrhythmic Drugs
| Feature | This compound | Class Ia (e.g., Quinidine, Procainamide) | Class Ib (e.g., Lidocaine, Mexiletine) | Class Ic (e.g., Flecainide, Propafenone) |
| Primary Mechanism | Fast Na+ channel blockade | Moderate Na+ channel blockade | Weak Na+ channel blockade | Potent Na+ channel blockade |
| Effect on Action Potential Duration (APD) | Shortens in Purkinje and ventricular tissue, but can prolong in atrial tissue[1] | Prolongs | Shortens | Minimal effect |
| Effect on QRS Duration | Prolongs[1] | Prolongs | Minimal effect | Markedly prolongs |
| Effect on QT Interval | Can prolong[2] | Prolongs | Shortens or no effect | Minimal effect |
| Use-Dependence | Present | Present | Present | Marked |
| Potassium Channel Blockade | Yes, inhibits IKr[1] | Yes (IKr) | No | No |
Proarrhythmic Risk Profile
The proarrhythmic potential of Class I antiarrhythmic drugs is intrinsically linked to their mechanism of action. By altering cardiac conduction and repolarization, these agents can create a substrate for re-entrant arrhythmias or triggered activity.
Torsades de Pointes (TdP)
A significant proarrhythmic concern with many antiarrhythmic drugs is the induction of Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. While more commonly associated with Class Ia and Class III agents, there is documented evidence of this compound-induced TdP[2]. This risk is likely attributable to its inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr), a characteristic it shares with Class Ia drugs[1].
Ventricular Tachycardia and Fibrillation
Class Ic agents, in particular, are known for their potential to increase the risk of monomorphic ventricular tachycardia, especially in patients with structural heart disease. This is due to their potent effect on slowing conduction velocity. While this compound is not a typical Class Ic agent, its ability to prolong the QRS duration suggests a significant effect on conduction that could, theoretically, contribute to a proarrhythmic risk in certain conditions.
One preclinical study in Langendorff-perfused rabbit hearts found that this compound was significantly more potent than lidocaine, mexiletine, and tocainide in elevating the ventricular fibrillation threshold, suggesting a potent antifibrillatory effect in that model[3]. However, another study noted that in a canine model of coronary artery occlusion, this compound could be arrhythmogenic depending on the timing of its administration relative to the ischemic event.
Comparative Data on Proarrhythmic Potential
Direct, head-to-head quantitative data on the incidence of proarrhythmia with this compound compared to other Class I drugs is scarce. However, some studies provide a basis for a qualitative comparison.
A study ranking the arrhythmogenic risk of several antiarrhythmic drugs in an isolated perfused rabbit heart model proposed the following order of risk: flecainide > propafenone > quinidine > ajmaline > disopyramide > procainamide > mexiletine, lidocaine > sotalol[4]. This compound was not evaluated in this study , but the ranking highlights the generally higher risk associated with Class Ic agents and the lower risk with Class Ib agents. Given this compound's mixed electrophysiological properties, its position within this ranking is not immediately clear and would require direct comparative studies.
A disproportionality analysis of the FDA Adverse Event Reporting System found that among Class I drugs, flecainide had the highest reporting odds ratio for cardiac arrhythmia[5]. Again, this compound was not specifically highlighted in this analysis, which may be due to its more limited clinical use compared to other agents.
Table 2: Summary of Preclinical and Clinical Proarrhythmic Observations
| Drug | Class | Proarrhythmic Observations |
| This compound | Ib (with Ia/Ic characteristics) | Case reports of Torsades de Pointes[2]. Can be arrhythmogenic in a canine model of myocardial ischemia. More potent than lidocaine in increasing ventricular fibrillation threshold in a rabbit heart model[3]. |
| Quinidine | Ia | Known to cause TdP. Proarrhythmic risk is well-established[6]. |
| Procainamide | Ia | Risk of TdP, particularly with its active metabolite N-acetylprocainamide (a Class III agent)[6]. |
| Lidocaine | Ib | Generally considered to have a low proarrhythmic potential compared to other Class I drugs[4]. |
| Mexiletine | Ib | Lower proarrhythmic risk profile, similar to lidocaine[4]. |
| Flecainide | Ic | High proarrhythmic risk, particularly in patients with structural heart disease (CAST trial). Can induce ventricular tachycardia[7]. |
| Propafenone | Ic | Proarrhythmic risk similar to flecainide, contraindicated in patients with structural heart disease[4]. |
Experimental Protocols for Proarrhythmia Assessment
A variety of in vitro and in vivo models are utilized to assess the proarrhythmic potential of antiarrhythmic drugs.
In Vitro Models
-
Patch-Clamp Electrophysiology: This technique is used to study the effects of a drug on specific cardiac ion channels (e.g., hERG, Nav1.5) expressed in cell lines. It is a fundamental tool for identifying the molecular targets that may contribute to proarrhythmia.
-
Langendorff-Perfused Heart: This ex vivo model allows for the study of drug effects on the electrophysiology of an isolated whole heart, including action potential duration, conduction velocity, and the induction of arrhythmias. The study by Pogátsa et al. (1980) utilized this model to compare the antifibrillatory potency of this compound, mexiletine, tocainide, and lignocaine[3]. Hearts from rabbits and guinea pigs were perfused with a Krebs-Henseleit solution, and the ventricular fibrillation threshold was measured by electrical stimulation. For ouabain-induced arrhythmias, the drug was added to the perfusate before the administration of ouabain.
In Vivo Models
-
Canine Models of Ventricular Arrhythmia: Various canine models are used to evaluate both the efficacy and proarrhythmic potential of antiarrhythmic drugs. These include models of digitalis-induced arrhythmia, adrenaline-induced arrhythmia, and arrhythmias induced by coronary artery ligation to simulate myocardial ischemia and infarction[8]. In these models, drugs are administered intravenously or orally, and the effects on the incidence and characteristics of arrhythmias are monitored via electrocardiogram.
-
Chronic Atrioventricular (AV) Block Dog Model: This model is particularly sensitive for detecting the torsadogenic potential of drugs. The induction of complete AV block leads to bradycardia, which is a known risk factor for TdP[9].
Visualizing the Mechanisms of Action and Experimental Workflow
Signaling Pathway of Class I Antiarrhythmic Drugs
Caption: Mechanism of action of Class I antiarrhythmic drugs leading to proarrhythmia.
Experimental Workflow for Preclinical Proarrhythmia Assessment
Caption: A typical experimental workflow for assessing the proarrhythmic risk of a drug.
Conclusion
This compound presents a complex proarrhythmic risk profile that is not easily categorized within the traditional Vaughan Williams classification. Its mixed Class Ib, Ia, and Ic properties necessitate a careful and comprehensive evaluation of its cardiac safety. While it has demonstrated efficacy in suppressing various arrhythmias, the potential for proarrhythmia, including TdP, exists.
For drug development professionals, the key takeaway is the importance of conducting direct comparative studies to accurately position the proarrhythmic risk of a novel agent relative to existing therapies. The absence of such data for this compound in the public domain underscores a significant knowledge gap. Future research should focus on head-to-head preclinical studies in validated proarrhythmia models to generate the quantitative data needed for a definitive risk-benefit assessment.
References
- 1. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torsade des pointes and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antifibrillatory potency of this compound, mexiletine, tocainide and lignocaine compared on Langendorff-perfused hearts of rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Proarrhythmia associated with antiarrhythmic drugs: a comprehensive disproportionality analysis of the FDA adverse event reporting system [frontiersin.org]
- 6. Antiarrhythmic drugs and torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of the antiarrhythmic effect of drugs on canine ventricular arrhythmias by the determination of minimum effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the superiority of Aprindine over Quinidine in preventing ventricular fibrillation.
A comprehensive analysis of experimental data indicates that Aprindine holds a significant advantage over Quinidine in the prevention of ventricular fibrillation. This superiority is evidenced by a more potent elevation of the ventricular fibrillation threshold and a more effective suppression of ventricular arrhythmias in both preclinical and clinical studies.
This guide provides a detailed comparison of this compound and Quinidine, focusing on their efficacy in preventing ventricular fibrillation. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings, detailed methodologies, and a look at the underlying mechanisms of action.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative data from comparative studies of this compound and Quinidine.
| Parameter | This compound | Quinidine | Species/Model | Key Findings | Reference |
| Ventricular Fibrillation Threshold (VFT) | Increased from 2.45 ± 0.78 mA to 5.68 ± 1.47 mA | Lowered the threshold from 14.7 ± 5.1 to 8.8 ± 3.6 mA | Canine | This compound significantly elevates the VFT, indicating a protective effect against ventricular fibrillation. In contrast, toxic doses of quinidine were found to lower the VFT. | [1][2] |
| Effective Refractory Period (ERP) | Prolonged in both atrial and ventricular tissues | Dose-dependent prolongation in the right ventricle; however, effects on ventricular refractory period are not consistently observed. | Canine | This compound consistently prolongs the ERP in ventricular tissue, a key anti-fibrillatory mechanism. Quinidine's effect on ventricular ERP is less consistent. | [3][4][5] |
| Action Potential Duration (APD) | Shortens the repolarization phase | Prolongs the action potential duration | Guinea-pig ventricular muscle | The differing effects on APD highlight the distinct electrophysiological profiles of the two drugs. | [6][7][8] |
| Maximum Rate of Depolarization (Vmax) | More pronounced rate-dependent block (Kd = 10⁻⁶ M at 3.3 Hz) | Less pronounced rate-dependent block (Kd = 1.6 X 10⁻⁵ M at 3.3 Hz) | Guinea-pig ventricular muscle | This compound demonstrates a higher affinity for sodium channels, leading to a more potent reduction in Vmax. | [7] |
| Clinical Efficacy in Ventricular Arrhythmias | More effective than procainamide and quinidine in suppressing chronic premature ventricular contractions. | Effective in some cases, but associated with proarrhythmic effects and increased mortality. | Human | A cross-over study in patients with chronic ventricular dysrhythmias demonstrated the superior efficacy of this compound. | [9][10][11] |
Signaling Pathways and Mechanisms of Action
This compound and Quinidine, while both classified as antiarrhythmic agents, exert their effects through distinct mechanisms on cardiac ion channels.
This compound's Mechanism of Action
This compound is a class Ib antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in cardiac cells.[6] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction.[7] By binding to both activated and inactivated states of the sodium channel, this compound exhibits a more pronounced rate-dependent block than Quinidine.[7] It also shortens the repolarization phase of the action potential and elevates the fibrillation threshold.[6] Some studies also suggest a mild beta-blocking effect and an inhibitory effect on the delayed rectifier potassium current (IK).[12][13]
Quinidine's Mechanism of Action
Quinidine, a class Ia antiarrhythmic agent, also blocks the fast inward sodium current (INa), leading to a decrease in Vmax and slowed conduction.[9][14] However, a key distinction is that Quinidine also blocks several potassium currents (IKr, IKs, IK1, Ito), which results in a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[15] This QT prolongation can, paradoxically, be proarrhythmic and lead to a specific type of ventricular tachycardia called Torsades de Pointes.[15]
Experimental Protocols
The following outlines a generalized experimental workflow for assessing the anti-fibrillatory effects of this compound and Quinidine in a canine model, based on methodologies described in the cited literature.
Animal Model and Preparation
Anesthetized, open-chest dogs are commonly used.[5] To isolate the direct cardiac effects of the drugs, autonomic influences may be blocked using agents like atropine and propranolol.[5] Catheters are inserted for drug administration, blood sampling, and electrophysiological recordings.
Electrophysiological Measurements
-
Ventricular Fibrillation Threshold (VFT): The VFT is determined by delivering a train of electrical pulses to the ventricle during the vulnerable period of the cardiac cycle. The lowest current intensity that induces ventricular fibrillation is defined as the VFT.[2]
-
Effective Refractory Period (ERP): The ERP is measured by introducing premature stimuli after a paced beat. The longest coupling interval at which the premature stimulus fails to elicit a propagated response is the ERP.[5]
-
Action Potential Duration (APD): Monophasic action potentials are recorded from the ventricular epicardium or endocardium to measure the duration of the action potential at different stages of repolarization (e.g., APD90).[8]
-
Conduction Velocity: Conduction times are measured between recording electrodes placed at different locations on the atria and ventricles.[5]
Drug Administration and Data Analysis
This compound or Quinidine is administered intravenously at varying cumulative doses.[5] Electrophysiological parameters are measured at baseline and after each dose. Statistical analysis is then performed to compare the effects of each drug on the measured parameters.
Conclusion
The available evidence strongly suggests that this compound is superior to Quinidine in the prevention of ventricular fibrillation. Its potent and consistent ability to elevate the ventricular fibrillation threshold, coupled with a more favorable clinical efficacy profile and a lower risk of proarrhythmia, positions it as a more promising candidate for further research and development in the management of life-threatening ventricular arrhythmias. In contrast, while Quinidine has a long history of use, its inconsistent effects on the ventricular refractory period and its known proarrhythmic potential are significant limitations.
References
- 1. Ventricular fibrillation threshold in canine hearts with quinidine induced prolonged QT interval: effects of atrial pacing, isoproterenol, and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Comparative study of the block of Vmax by this compound and quinidine in the guinea-pig heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 13. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 15. go.drugbank.com [go.drugbank.com]
Cross-Validation of In-Vitro and In-Vivo Models for Predicting Aprindine's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-vitro and in-vivo models used to predict the efficacy of Aprindine, a Class 1c antiarrhythmic agent. By examining experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the translation of preclinical findings to potential clinical outcomes.
Executive Summary
This compound primarily exerts its antiarrhythmic effect by blocking cardiac sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential and conduction velocity.[1][2] Cross-validation of in-vitro and in-vivo models is crucial for accurately predicting its therapeutic efficacy and potential proarrhythmic risks. This guide synthesizes available data to provide a framework for comparing these models.
Data Presentation: In-Vitro vs. In-Vivo Efficacy of this compound
Table 1: In-Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Experimental Condition | Value | Reference |
| IC50 (Peak INa) | Guinea Pig Ventricular Myocytes | Whole-cell patch clamp | ~3 µM (Tonic Block) | [3](--INVALID-LINK--) |
| Effect on Action Potential | Canine Purkinje Fibers | Intracellular recording | Decreased Vmax, Shortened APD | [2][4] |
| Effect on Refractory Period | Canine Purkinje Fibers | Intracellular recording | Increased ERP/APD ratio | [2] |
Table 2: In-Vivo Efficacy of this compound in Canine Models
| Arrhythmia Model | Endpoint | Effective Plasma Concentration (µg/mL) | Corresponding Molar Concentration (approx.)* | Reference |
| Ouabain-induced | Arrhythmia Suppression | 0.8 ± 0.4 | ~2.5 µM | [5] |
| Adrenaline-induced | Arrhythmia Suppression | 1.0 ± 0.4 | ~3.1 µM | [5] |
| 24-h Coronary Ligation | Arrhythmia Suppression | 1.6 ± 0.3 | ~5.0 µM | [5] |
| 48-h Coronary Ligation | Arrhythmia Suppression | 3.1 ± 0.5 | ~9.6 µM | [5] |
| Ouabain-induced | Arrhythmia Suppression | 2.86 mg/kg (IV dose) | - | [1] |
*Calculated based on this compound's molecular weight of approximately 322.5 g/mol . This is an estimation and may not reflect the free drug concentration at the target site.
Table 3: Comparison of Electrophysiological Effects
| Parameter | In-Vitro (Canine Purkinje Fibers) | In-Vivo (Canine Model) |
| Vmax (Upstroke Velocity) | Marked depression | Inferred from slowed conduction |
| Action Potential Duration (APD) | Shortened | Not directly measured in available in-vivo studies |
| Effective Refractory Period (ERP) | Increased relative to APD | Prolonged AERP in a rapid pacing model |
| Conduction | Slowed | Increased conduction delay in ischemic myocardium |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings.
In-Vitro Protocol: Whole-Cell Patch Clamp on Cardiac Myocytes
This protocol is a composite based on standard methodologies for assessing sodium channel blockers.
Objective: To determine the inhibitory concentration (IC50) of this compound on the peak and late cardiac sodium current (INa) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig or rabbit).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.
-
Seal Formation: Obtain a gigaohm seal on a single myocyte.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential of -120 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz).
-
-
Drug Application: Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
In-Vivo Protocol: Ouabain-Induced Arrhythmia in a Canine Model
This protocol is based on established models for inducing and evaluating antiarrhythmic drug efficacy.
Objective: To determine the effective dose of this compound in suppressing ouabain-induced ventricular arrhythmias in dogs.
Materials:
-
Adult mongrel dogs of either sex.
-
Anesthesia (e.g., sodium pentobarbital).
-
Ouabain solution.
-
This compound solution for intravenous administration.
-
ECG recording system.
-
Intravenous catheters.
-
Ventilator.
Procedure:
-
Animal Preparation: Anesthetize the dog, intubate, and provide artificial ventilation. Place intravenous catheters for drug administration and blood sampling.
-
ECG Monitoring: Record a baseline surface ECG (Lead II).
-
Arrhythmia Induction: Administer a continuous intravenous infusion of ouabain (e.g., 40 µg/kg followed by 20 µg/kg every 30 minutes) until a stable ventricular arrhythmia (e.g., ventricular tachycardia) is established and persists for a defined period (e.g., 30 minutes).
-
Drug Administration: Once a stable arrhythmia is present, administer this compound intravenously as a bolus (e.g., 2.86 mg/kg) or as a continuous infusion.
-
Efficacy Assessment: Continuously monitor the ECG. The primary endpoint is the conversion of the ventricular arrhythmia to a stable sinus rhythm.
-
Data Analysis:
-
Determine the percentage of animals in which the arrhythmia is successfully terminated.
-
Measure changes in ECG parameters (e.g., heart rate, QRS duration) before and after this compound administration.
-
If plasma samples are collected, correlate the antiarrhythmic effect with the plasma concentration of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: this compound's primary mechanism and its downstream antiarrhythmic effects.
Experimental Workflow: From In-Vitro to In-Vivo Assessment
Caption: Workflow for cross-validating this compound's efficacy from in-vitro to in-vivo.
Logical Relationship: In-Vitro to In-Vivo Correlation (IVIVC)
References
- 1. ahajournals.org [ahajournals.org]
- 2. Intracellular electrophysiological alterations in canine cardiac conducting tissue induced by this compound and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective plasma concentrations of this compound in canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review and Meta-Analysis of Aprindine's Clinical Trial Data: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a systematic review and comparative analysis of the clinical trial data for Aprindine, an antiarrhythmic agent. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
This compound is a Class I antiarrhythmic drug that has been investigated for its efficacy in treating both supraventricular and ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of cardiac sodium channels, with some evidence suggesting an additional effect on potassium channels.[4] This guide will delve into the clinical evidence comparing this compound with other antiarrhythmic agents and placebo, offering a clear perspective on its therapeutic potential and limitations.
Comparative Efficacy and Safety of this compound
The clinical efficacy of this compound has been evaluated in various settings, including the prevention of atrial fibrillation and the suppression of ventricular arrhythmias. The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: this compound for the Prevention of Atrial Fibrillation
| Comparison | Study Design | Patient Population | N | Primary Endpoint | Results | Adverse Events |
| This compound vs. Placebo & Digoxin | Multicenter, randomized, double-blind, placebo-controlled | Symptomatic paroxysmal or persistent atrial fibrillation after conversion to sinus rhythm | 141 (47 per group) | Recurrence of symptomatic atrial fibrillation at 6 months | This compound: 33.3% recurrence-freeDigoxin: 29.2% recurrence-freePlacebo: 21.5% recurrence-free(this compound vs. Placebo, p=0.0414 for freedom from recurrence in patients remaining in sinus rhythm for 15 days)[4] | Similar rates across all three groups.[4] |
| This compound vs. Bepridil | Prospective, randomized | Postoperative paroxysmal atrial fibrillation | 72 (35 this compound, 37 Bepridil) | Atrial fibrillation recurrence-free survival | At 14 days: this compound: 49%Bepridil: 76%(p=0.028)[5] | No adverse effects requiring discontinuation in the this compound group; one patient (3.0%) in the Bepridil group experienced sinus arrest.[5] |
Table 2: this compound for the Treatment of Ventricular Arrhythmias
| Comparison | Study Design | Patient Population | N | Primary Endpoint | Results |
| This compound vs. Procainamide & Quinidine | Cross-over study | Stable chronic premature ventricular contractions post-myocardial infarction | 17 | Reduction in premature ventricular contractions | This compound was more effective than procainamide and quinidine.[6] |
| This compound vs. Sotalol | Cross-over study | Chronic high-frequency ventricular arrhythmias | 12 | Reduction in premature ventricular complexes (PVCs) | This compound (2 mg/kg): 41% reduction (p<0.05)Sotalol (1.5 mg/kg): 51% reduction (p<0.05)Combination (this compound 1 mg/kg + Sotalol 0.75 mg/kg): 72% reduction (p<0.01) |
| This compound vs. Lidocaine & Phenytoin (in canines) | Experimental study | Canine ventricular arrhythmia models (coronary ligation, adrenaline-induced, digitalis-induced) | N/A | Suppression of arrhythmia and minimum effective plasma concentration (min PC) | Coronary Ligation: this compound: Effective (min PC: 1.6 µg/ml)Lidocaine: Not effectivePhenytoin: Effective (min PC: 9.8 µg/ml)Adrenaline-Induced: this compound: Effective (min PC: 1.0 µg/ml)Lidocaine: Effective (min PC: 15 µg/ml)Phenytoin: Effective (min PC: 12.1 µg/ml)Digitalis-Induced: this compound: Effective (min PC: 0.8 µg/ml)Phenytoin: Effective (min PC: 11.3 µg/ml)[7] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
This compound vs. Placebo and Digoxin for Atrial Fibrillation Prevention
-
Study Design: A multicenter, placebo-controlled, randomized, double-blind trial.[4]
-
Participants: 141 patients with symptomatic paroxysmal or persistent atrial fibrillation who had been converted to sinus rhythm.[4]
-
Intervention: Patients were randomly assigned to one of three groups:
-
This compound: 40 mg/day orally
-
Digoxin: 0.25 mg/day orally
-
Placebo[4]
-
-
Follow-up: Patients were followed on an outpatient basis every 2 weeks for 6 months.[4]
-
Primary Outcome: Recurrence of symptomatic atrial fibrillation.[4]
This compound vs. Bepridil for Postoperative Atrial Fibrillation
-
Study Design: A prospective, randomized study.[5]
-
Participants: 72 patients who developed postoperative paroxysmal atrial fibrillation lasting ≥30 minutes after cardiovascular surgery.[5]
-
Intervention: Patients were randomized to receive either:
-
This compound: 40 mg/day orally
-
Bepridil: 100 mg/day orally[5]
-
-
Primary Outcome: Atrial fibrillation recurrence-free survival at 1, 3, 7, and 14 days.[5]
This compound vs. Procainamide and Quinidine for Ventricular Dysrhythmias
-
Study Design: A cross-over study.[6]
-
Participants: 17 patients with stable chronic premature ventricular contractions following a healed myocardial infarction.[6]
-
Intervention: All patients received each of the following treatments orally in a sequential manner:
-
This compound: 200 mg loading dose, followed by 100 mg daily
-
Procainamide: 4000 mg daily (4 x 1000 mg)
-
Quinidine bisulphate: 1500 mg daily (2 x 750 mg)[6]
-
-
Evaluation: The effectiveness of each treatment was evaluated over three consecutive weeks using continuous ambulatory electrocardiogram monitoring and plasma level determinations.[6]
Visualizing this compound's Mechanism and Clinical Evaluation
To further elucidate the pharmacological context of this compound, the following diagrams illustrate its mechanism of action and a typical clinical trial workflow.
Conclusion
The available clinical trial data suggests that this compound demonstrates efficacy in the management of both atrial and ventricular arrhythmias. In the prevention of symptomatic atrial fibrillation, this compound showed a modest benefit over placebo.[4] For ventricular arrhythmias, it appeared more effective than procainamide and quinidine in one study.[6] However, in a comparison for postoperative atrial fibrillation, bepridil was found to be more effective than this compound.[5] The combination of this compound with sotalol showed a greater reduction in PVCs than either drug alone. The primary mechanism of this compound is the blockade of cardiac sodium channels, which leads to a slowing of conduction velocity. While generally well-tolerated in the cited studies, the potential for adverse effects necessitates careful patient monitoring. Further large-scale, randomized controlled trials are warranted to definitively establish the position of this compound in the current antiarrhythmic therapeutic landscape.
References
- 1. New antiarrhythmic agents: amiodarone, this compound, disopyramide, ethmozin, mexiletine, tocainide, verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AC 1802), a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind placebo-controlled trial of this compound and digoxin for the prevention of symptomatic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of bepridil and this compound for the prevention of atrial fibrillation after cardiac and aortic surgery: A prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the antiarrhythmic effect of drugs on canine ventricular arrhythmias by the determination of minimum effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety and Toxicity of Aprindine Against Newer Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and toxicity profiles of the Class Ib antiarrhythmic agent, Aprindine, against a selection of newer antiarrhythmic drugs. The information is compiled from preclinical and clinical data to support research and drug development efforts in the field of cardiology.
Executive Summary
This compound, a historically effective antiarrhythmic, is known for its narrow therapeutic index, which necessitates careful patient monitoring. Its safety profile is characterized by a notable incidence of neurological side effects and the potential for serious hematological and hepatic adverse events. Newer antiarrhythmic agents, developed with the aim of improving safety and tolerability, exhibit different risk-benefit profiles. This guide presents a quantitative comparison of key safety and toxicity parameters, details of relevant experimental protocols, and visual representations of associated pathways to aid in the comprehensive evaluation of these compounds.
Quantitative Safety and Toxicity Data
The following tables summarize the available quantitative data for this compound and selected newer antiarrhythmic agents. It is important to note that direct head-to-head comparative trial data is limited, and the presented values are collated from various independent studies.
Table 1: In Vitro Ion Channel Inhibition
| Drug | Target Ion Channel | IC50 / Kd | Species/Cell Line |
| This compound | Sodium Channel (Tonic Block) | Kdrest = 37.7 µmol/l, Kdi = 0.74 µmol/l[1] | Guinea-pig ventricular myocytes |
| Na+/Ca2+ Exchange Current (Inward) | IC50 = 51.8 µM[2][3] | CCL39 cells | |
| Na+/Ca2+ Exchange Current (Outward) | IC50 = 48.8 µM[2][3] | CCL39 cells | |
| Acetylcholine Receptor-operated K+ Current (Carbachol-induced) | IC50 = 0.4 µM[2] | Guinea pig atrial muscle cells | |
| Acetylcholine Receptor-operated K+ Current (GTPγS-induced) | IC50 = 2.5 µM[2] | Guinea pig atrial muscle cells | |
| Phosphodiesterase (Bovine Brain) | IC50 = 18 µM[2][3] | Bovine brain tissue | |
| Ca-ATPase (Human Red Blood Cells) | IC50 = 84 µM[2][3] | Human red blood cells | |
| Amiodarone | hERG Potassium Channel | IC50 = 4.78 µM[4] | - |
| Dofetilide | Delayed Rectifier Potassium Current (IKr) | - | - |
| Ivabradine | hERG Potassium Channel | IC50 = 2.07 µmol/L (hERG 1a isoform)[5] | - |
Table 2: Preclinical Toxicological Data
| Drug | Parameter | Value | Species |
| This compound | - | Data not readily available | - |
| Amiodarone | - | Data not readily available | - |
| Dronedarone | - | Data not readily available | - |
Note: Specific LD50 values for these antiarrhythmic agents were not found in the provided search results. General preclinical toxicology protocols are described in Section 2.
Table 3: Clinical Adverse Events (Incidence Rates)
| Drug | Adverse Event Category | Incidence Rate | Clinical Trial/Study Population |
| This compound | Agranulocytosis, Cholestatic Jaundice | Serious but infrequent[6] | - |
| Neurological (tremor, vertigo, ataxia, etc.) | Common[7] | - | |
| Amiodarone | Pulmonary Toxicity | 1% - 17%[8] | - |
| Hepatic Toxicity (Enzyme Elevation) | 15% - 30%[8] | - | |
| Thyroid Dysfunction (Hypo/Hyperthyroidism) | Hypo: 6%, Hyper: 0.9-2%[8] | - | |
| Bradycardia/Conduction Disturbance | 9.5% (low dose)[9] | Real-world clinical practice | |
| Hypotension (Intravenous) | 16%[8] | Placebo-controlled trials | |
| Dofetilide | Torsades de Pointes | ~2% | Patients with impaired ventricular function[10] |
| Dronedarone | Gastrointestinal Side Effects | 5% - 10% (leading to discontinuation)[4] | Randomized clinical trials |
| Severe Liver and Lung Toxicity | Very rare[4] | Randomized clinical trials |
Experimental Protocols
In Vitro Assessment of Proarrhythmic Risk: hERG Potassium Channel Assay
The assessment of a drug's potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical step in preclinical safety evaluation to predict the risk of QT prolongation and Torsades de Pointes.
Methodology: Whole-Cell Patch Clamp
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.
-
Electrophysiological Recording:
-
A single cell is selected and a giga-seal is formed between the cell membrane and the tip of a glass micropipette filled with an intracellular solution.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ionic currents.
-
A specific voltage-clamp protocol is applied to elicit the hERG current. A common protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to a negative potential to observe the characteristic tail current, which is used to quantify the hERG current amplitude.
-
-
Drug Application: The test compound (e.g., this compound or a newer antiarrhythmic) is applied at various concentrations to the cell via a perfusion system.
-
Data Analysis: The hERG current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Diagram: hERG Assay Workflow
Caption: Workflow for determining hERG channel inhibition using the whole-cell patch clamp technique.
In Vitro Assessment of Drug-Induced Liver Injury (DILI)
Evaluating the potential for a drug to cause liver injury is a crucial component of toxicological assessment.
Methodology: Primary Human Hepatocytes (PHH) Culture
-
Cell Sourcing and Culture: Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media, often in a 2D monolayer format on collagen-coated plates or in more advanced 3D spheroid cultures to better mimic the in vivo liver architecture.
-
Drug Exposure: The test compounds are added to the culture medium at a range of concentrations for a specified duration, which can range from hours for acute toxicity to several days or weeks for chronic toxicity studies.
-
Toxicity Endpoints:
-
Cytotoxicity Assays: Cell viability is assessed using assays that measure parameters such as ATP content (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release), or metabolic activity (e.g., MTT or resazurin reduction).
-
Liver Function Markers: The secretion of liver-specific proteins like albumin and urea into the culture medium is quantified to assess hepatocyte function.
-
Enzyme Release: The release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the medium is measured as an indicator of hepatocellular damage.
-
Mechanism-based Assays: Specific assays can be employed to investigate mechanisms of toxicity, such as assays for oxidative stress (e.g., glutathione levels, reactive oxygen species production) or mitochondrial dysfunction.
-
-
Data Analysis: The results from the various endpoints are analyzed to determine the concentration at which the drug induces toxicity and to gain insights into the potential mechanisms of liver injury.
Diagram: In Vitro DILI Assessment Workflow
References
- 1. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. Adverse reactions of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of newer antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dofetilide: a new pure class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Aprindine and Amiodarone in the Management of Ventricular Ectopy
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of antiarrhythmic agents is paramount in the pursuit of novel and improved therapies for ventricular ectopy. This guide provides an objective comparison of two such agents, Aprindine and Amiodarone, focusing on their performance in suppressing ventricular ectopy, supported by available experimental data. While direct head-to-head comparative trials are limited, this document synthesizes existing evidence to facilitate a comprehensive evaluation.
Pharmacological Profiles and Mechanisms of Action
This compound and Amiodarone belong to different classes of antiarrhythmic drugs, leading to distinct electrophysiological effects.
This compound is a Class Ib antiarrhythmic agent that primarily blocks the fast inward sodium channels (INa) in cardiac cells.[1] This action reduces the excitability of the cardiac membrane, thereby stabilizing it and preventing abnormal electrical impulses that can lead to arrhythmias.[2] Additionally, this compound exhibits a mild beta-blocking effect, which contributes to its antiarrhythmic properties by decreasing heart rate and myocardial oxygen demand.[2]
Amiodarone , on the other hand, is a complex antiarrhythmic drug with properties of all four Vaughan Williams classes.[3] Its primary mechanism is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period (Class III effect).[1][3] It also blocks sodium channels (Class I effect), has noncompetitive beta-blocking properties (Class II effect), and blocks calcium channels (Class IV effect).[1][3] This multifaceted mechanism of action makes Amiodarone effective for a wide range of both supraventricular and ventricular arrhythmias.[3]
Comparative Efficacy in Suppressing Ventricular Ectopy
A meta-analysis of various antiarrhythmic drugs for the suppression of ventricular ectopic depolarizations reported that Amiodarone was highly effective, with an estimated response rate of 90% (defined as ≥80% suppression of ventricular ectopic depolarizations).
One study on this compound involving 18 patients with premature ventricular contractions (PVCs) following myocardial infarction demonstrated an average reduction of 76% in PVCs. Another crossover study found this compound to be more effective than procainamide and quinidine in patients with stable chronic premature ventricular contractions.[4]
The following table summarizes the available quantitative data on the efficacy of each drug in suppressing ventricular ectopy.
| Efficacy Endpoint | This compound | Amiodarone |
| Reduction in Premature Ventricular Contractions (PVCs) | Average reduction of 76% in one study of 18 patients. | Successful PVC suppression (≥80% reduction) in 72% of patients in the CHF-STAT secondary analysis.[5] |
| Suppression of Ventricular Tachycardia (VT) Episodes | Effective in treating refractory ventricular tachycardia.[6] | In the CHF-STAT trial, despite suppression of ventricular ectopy, there was no significant reduction in sudden death.[7] The PROCAMIO study showed that for acute termination of tolerated wide QRS tachycardia, procainamide was more effective and had fewer major cardiac adverse events within 40 minutes compared to amiodarone (67% vs 38% termination rate).[8][9] |
| Response Rate | Not explicitly defined in available studies. | Estimated response rate of 90% (≥80% suppression of VEDs) in a meta-analysis. |
Experimental Protocols
Detailed experimental protocols from direct comparative trials are unavailable. However, based on the methodologies of individual studies, a general experimental workflow for evaluating the efficacy of these antiarrhythmic drugs can be outlined.
Amiodarone: The CHF-STAT (Congestive Heart Failure - Survival Trial of Antiarrhythmic Therapy) - Secondary Analysis
-
Study Design: A secondary analysis of a prospective, double-blind, randomized, placebo-controlled clinical trial.[10]
-
Patient Population: Patients with a history of congestive heart failure (ischemic or nonischemic), asymptomatic ventricular arrhythmia (at least >10 ventricular premature depolarizations/hour), and a left ventricular ejection fraction of <40%.[10]
-
Intervention: Patients were randomly assigned to receive either amiodarone (800 mg/day for 14 days, then 400 mg/day for 50 weeks, then 300 mg/day) or a placebo.[11]
-
Efficacy Assessment:
-
Holter Monitoring: 24-hour ambulatory electrocardiogram (Holter) monitoring was performed at baseline and at various follow-up points (e.g., 6 months) to quantify the frequency of PVCs and episodes of non-sustained ventricular tachycardia.[5][10]
-
Echocardiography: Left ventricular ejection fraction (LVEF) was assessed at baseline and follow-up to evaluate changes in cardiac function.[11]
-
-
Primary Endpoints of the Main Trial: The primary endpoint of the main CHF-STAT trial was total mortality.[10] The secondary analysis focused on PVC suppression and LVEF improvement.[5]
-
Statistical Analysis: Comparison of the rate of successful PVC suppression (≥80% reduction) and LV recovery (≥10% improvement in LVEF) between the amiodarone and placebo groups.[5]
This compound: Study on Premature Ventricular Contractions Post-Myocardial Infarction
-
Study Design: A clinical trial investigating the effectiveness of this compound in reducing ventricular extrasystoles.
-
Patient Population: 17 patients who had suffered an acute myocardial infarction and one patient with a ventricular tachycardia episode without evidence of acute infarction.
-
Intervention: Oral administration of this compound. The specific dosing regimen was not detailed in the available abstract.
-
Efficacy Assessment:
-
Holter Monitoring: 24-hour ECG tape recordings were performed before the administration of this compound and at 2, 7, 14, and 28 days after the start of treatment.
-
-
Primary Endpoint: Reduction in the number of premature ventricular contractions (PVCs).
-
Statistical Analysis: The average percentage reduction in PVCs from baseline was calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a generalized experimental workflow, the following diagrams are provided in DOT language.
Caption: Mechanisms of Action of this compound and Amiodarone.
References
- 1. Class III Antiarrythmics - Free Sketchy Medical Lesson [sketchy.com]
- 2. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes of Premature Ventricular Contraction-Cardiomyopathy in the Veteran Population: A Secondary Analysis of the CHF-STAT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of the repetitive ventricular response: an index of long-term antiarrhythmic effectiveness of this compound for ventricular tachycardia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiodarone in patients with congestive heart failure and asymptomatic ventricular arrhythmia. Survival Trial of Antiarrhythmic Therapy in Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Congestive heart failure: survival trial of antiarrhythmic therapy (CHF STAT). The CHF STAT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amiodarone in Patients with Congestive Heart failue and Asymptomatic Ventricular Arrhythmia - American College of Cardiology [acc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aprindine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) for handling Aprindine, along with operational and disposal plans, to foster a secure laboratory environment. Given the limited publicly available toxicity data for this compound, a cautious approach, treating it as a pharmaceutical compound of unknown potency, is recommended.
Health Hazard Summary
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Currently, specific quantitative data such as Occupational Exposure Limits (OELs) and comprehensive LD50 values for this compound are not publicly available[2]. Therefore, handling procedures should be based on a conservative assessment of its potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure during the handling of this compound. The following table outlines the recommended PPE based on the potential routes of exposure.
| Exposure Route | Potential Hazard | Required PPE | Specifications & Best Practices |
| Dermal (Skin) | Skin irritation, absorption | Gloves | Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of after handling. The inner glove should be worn under the cuff of the lab coat. |
| Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended to prevent skin contact. | ||
| Ocular (Eyes) | Serious eye irritation | Safety Goggles | Wear tightly fitting safety goggles with side shields. In situations with a higher risk of splashing, a full face shield should be used in addition to goggles. |
| Inhalation | Respiratory tract irritation | Respiratory Protection | For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be required. For weighing or generating aerosols, a NIOSH-approved N95 or higher particulate respirator is recommended. In case of a spill or when exposure limits are exceeded, a full-face respirator should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal exposure and maintain a safe working environment.
1. Preparation and Weighing:
-
Always handle solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the generation and dispersion of dust.
-
Use non-sparking tools for handling the solid material.
-
Before starting, ensure all necessary PPE is correctly worn.
2. Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Handle all solutions in a chemical fume hood.
-
Ensure containers are clearly labeled with the compound name, concentration, date, and hazard symbols.
3. Administration (in experimental settings):
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
When administering to animals, ensure proper restraint to minimize movement and the risk of spills.
-
After administration, dispose of all contaminated materials as hazardous waste.
4. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then sweep into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused this compound: Should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Quantitative Data
While comprehensive toxicity data is limited, the following tables summarize available information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂ |
| Molecular Weight | 322.49 g/mol |
In-Vitro Toxicity Data
| Assay | Organism/Cell Line | Endpoint | Value |
| Inhibition of Na+/Ca2+ exchange current (inward) | CCL39 cells | IC₅₀ | 51.8 µM |
| Inhibition of Na+/Ca2+ exchange current (outward) | CCL39 cells | IC₅₀ | 48.8 µM |
| Inhibition of bone marrow cell proliferation | - | ED₅₀ | 15.5 µg/mL |
| Inhibition of human lymphocyte proliferation | - | ED₅₀ | 8 µg/mL |
Experimental Protocols
Protocol for Preparation of an this compound Stock Solution for In-Vitro Experiments
This protocol is a general guideline and should be adapted based on specific experimental needs.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Appropriate PPE (lab coat, double gloves, safety goggles)
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C or as recommended for stability. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Visualizations
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Caption: Rationale for PPE selection based on the known hazards of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
